molecular formula C7H9N3 B7761814 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile CAS No. 945457-70-5

3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B7761814
CAS No.: 945457-70-5
M. Wt: 135.17 g/mol
InChI Key: QIKFKQJVFSUKBL-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-pyrazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKFKQJVFSUKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285585
Record name 5-Methyl-1H-pyrazole-1-propanenitrile
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Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945457-70-5
Record name 5-Methyl-1H-pyrazole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945457-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-pyrazole-1-propanenitrile
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URL https://comptox.epa.gov/dashboard/DTXSID701285585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core synthetic strategies, with a particular focus on the aza-Michael addition, also known as cyanoethylation. This guide will not only present detailed experimental protocols but also explore the underlying reaction mechanisms and the rationale behind the selection of specific reagents and conditions, ensuring a thorough understanding of the synthetic process.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds that form the structural core of numerous pharmacologically active molecules.[1] Their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, has made them a focal point in medicinal chemistry and drug discovery. The N-alkylation of pyrazoles is a crucial step in the synthesis of many of these derivatives, allowing for the introduction of various functional groups that can modulate their therapeutic effects.[2][3] this compound is a valuable building block in this context, with the propanenitrile side chain offering a versatile handle for further chemical transformations.

Core Synthetic Strategy: The Aza-Michael Addition (Cyanoethylation)

The most direct and widely employed method for the synthesis of this compound is the aza-Michael addition of 5-methyl-1H-pyrazole to acrylonitrile. This reaction, a specific type of conjugate addition, is a powerful tool for the formation of carbon-nitrogen bonds.[2][4]

Reaction Mechanism

The aza-Michael addition proceeds through the nucleophilic attack of the pyrazole nitrogen on the β-carbon of the electron-deficient alkene (acrylonitrile). The reaction is typically facilitated by a base, which deprotonates the pyrazole, increasing its nucleophilicity.

Diagram 1: General Mechanism of the Aza-Michael Addition

aza_michael_addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product PyH 5-Methyl-1H-pyrazole Py_anion Pyrazole Anion PyH->Py_anion + Base Acn Acrylonitrile Base Base Enolate Enolate Intermediate Py_anion->Enolate + Acrylonitrile Product This compound Enolate->Product + H+

Caption: A simplified representation of the base-catalyzed aza-Michael addition.

The key steps are:

  • Deprotonation: The base removes the acidic proton from the N1 position of the 5-methyl-1H-pyrazole, generating a pyrazolate anion.

  • Nucleophilic Attack: The nucleophilic pyrazolate anion attacks the electrophilic β-carbon of acrylonitrile.

  • Protonation: The resulting enolate intermediate is protonated by a proton source (often the conjugate acid of the base or a protic solvent) to yield the final product.

Catalysis and Reaction Conditions

A variety of catalysts and reaction conditions have been successfully employed for the aza-Michael addition of pyrazoles. The choice of catalyst can significantly impact the reaction efficiency, selectivity, and environmental footprint.

Catalyst SystemSolventTemperature (°C)Key AdvantagesReferences
Base Catalysis
Cesium Carbonate (Cs₂CO₃)THF25High efficiency, mild conditions[1][4]
Potassium Carbonate (K₂CO₃)Acetonitrile45Readily available, effective[2]
Biocatalysis
Lipozyme® TL IM / K₂CO₃Acetonitrile45-50Environmentally friendly, high selectivity[2][3]
Catalyst-Free
NoneNeat80Simplicity, avoids catalyst contamination[5]

Table 1: Comparison of Catalytic Systems for Aza-Michael Addition of Pyrazoles.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound, based on established protocols for similar pyrazole derivatives.

Synthesis of the Starting Material: 5-Methyl-1H-pyrazole

5-Methyl-1H-pyrazole can be synthesized from the readily available starting materials ethyl acetoacetate and hydrazine hydrate.[6][7][8]

Diagram 2: Synthesis of 5-Methyl-1H-pyrazole

pyrazole_synthesis EAA Ethyl Acetoacetate Intermediate Hydrazone Intermediate EAA->Intermediate + Hydrazine Hydrate Hydrazine Hydrazine Hydrate Pyrazolone 5-Methyl-1H-pyrazol-5(4H)-one Intermediate->Pyrazolone Cyclization PyH 5-Methyl-1H-pyrazole Pyrazolone->PyH Tautomerization

Caption: Synthetic route to 5-methyl-1H-pyrazole.

Protocol 3.1: Synthesis of 5-Methyl-1H-pyrazol-5(4H)-one

  • To a round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (1 equivalent).

  • Slowly add hydrazine hydrate (1 equivalent) dropwise with stirring. The reaction is exothermic, so cooling in an ice bath may be necessary.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • The product, 5-methyl-1H-pyrazol-5(4H)-one, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Note: 5-methyl-1H-pyrazol-5(4H)-one exists in tautomeric equilibrium with 5-methyl-1H-pyrazol-5-ol and 3-methyl-1H-pyrazol-5-ol. For the subsequent aza-Michael addition, the pyrazole tautomer is the reactive species.

Synthesis of this compound

Protocol 3.2.1: Base-Catalyzed Cyanoethylation

This protocol is adapted from the cesium carbonate-catalyzed aza-Michael addition of pyrazoles.[1][4]

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-1H-pyrazole (1 equivalent) and dry tetrahydrofuran (THF).

  • Add cesium carbonate (Cs₂CO₃, 0.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add acrylonitrile (1.5 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 3.2.2: Catalyst-Free Cyanoethylation

This protocol is based on the solvent- and catalyst-free aza-Michael addition.[5]

  • In a sealed tube, combine 5-methyl-1H-pyrazole (1 equivalent) and acrylonitrile (1.2 equivalents).

  • Heat the mixture at 80°C for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature.

  • If necessary, purify the product by vacuum distillation or column chromatography.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the nitrile C≡N stretch).

Conclusion

The synthesis of this compound is most effectively achieved through the aza-Michael addition of 5-methyl-1H-pyrazole to acrylonitrile. This technical guide has detailed both catalyzed and catalyst-free approaches, providing researchers with flexible and efficient methods for obtaining this valuable synthetic intermediate. The choice of a specific protocol will depend on factors such as available resources, desired scale, and environmental considerations. The foundational understanding of the reaction mechanism and the practical guidance provided herein are intended to empower researchers in their pursuit of novel pyrazole-based therapeutics.

References

  • Zhang, X., et al. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Green Chemistry. [Link]

  • Li, J., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(33), 21455-21459. [Link]

  • Martina, K., et al. (2016). Solvent- and catalyst-free aza-Michael addition of imidazoles and related N-heterocycles to α,β-unsaturated esters and nitriles. Beilstein Journal of Organic Chemistry, 12, 1936-1944. [Link]

  • Huang, Y., et al. (2009). 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o47. [Link]

  • Technical Disclosure Commons. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Defensive Publications Series, 6292. [Link]

  • Zhang, X., et al. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Green Chemistry. [Link]

  • Elnagdi, M. H., & Ohta, M. (1973). Behavior of 2-Pyrazolin-5-ones toward Activated Double Bond Systems: Cyanoethylation of 2-Pyrazolin-5-ones. Bulletin of the Chemical Society of Japan, 46(6), 1830-1832. [Link]

  • BuyersGuideChem. (n.d.). 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)propanenitrile. Retrieved from [Link]

  • Li, J., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates. RSC Advances, 12(33), 21455-21459. [Link]

  • Saeed, A., & Mumtaz, A. (2008). 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o1231. [Link]

  • Urbanczyk-Lipkowska, Z., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • El-Sayed, W. A., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-794. [Link]

  • Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2365-2373. [Link]

  • Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • Tarıkoğulları Doğan, A. H., et al. (2025). N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Taylor & Francis Online. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]

  • Dube, P. N., et al. (2014). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 23(1), 324-332. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1699-1736. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Al-Amiery, A. A., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 1083. [Link]

Sources

Physicochemical Profiling and Regioselective Synthesis of 3-(5-Methyl-1H-pyrazol-1-yl)propanenitrile (CAS 945457-70-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, the pyrazole ring is a privileged heterocyclic scaffold, frequently deployed as a bioisostere for amides or aromatic rings in kinase inhibitors and anti-inflammatory agents. When functionalized with a propanenitrile (cyanoethyl) group, the resulting architecture—3-(5-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 945457-70-5)—becomes an exceptionally versatile building block[].

The cyanoethyl appendage serves as a robust synthetic handle. It can be reduced to a primary amine for amide coupling, hydrolyzed to a carboxylic acid, or subjected to a [3+2] cycloaddition with azides to form tetrazoles. However, the utility of this compound hinges entirely on regiopurity . As an application scientist, I frequently encounter downstream failure in structure-activity relationship (SAR) studies caused by trace contamination of the 3-methyl regioisomer. This whitepaper details the physicochemical properties of the 5-methyl isomer and establishes a self-validating, regioselective synthetic protocol designed to eliminate isomeric contamination at the source.

Physicochemical Profiling

Understanding the physicochemical behavior of this compound is critical for predicting its pharmacokinetic potential and optimizing purification workflows. The electron-withdrawing nature of the cyanoethyl group exerts an inductive effect across the pyrazole ring, slightly depressing the basicity of the N2 nitrogen compared to an unsubstituted pyrazole.

Quantitative Data Summary
Physicochemical PropertyValueSource / Method
CAS Registry Number 945457-70-5[2]
Molecular Formula C₇H₉N₃Computed
Molecular Weight 135.17 g/mol Computed
Boiling Point 280.4 ± 23.0 °CPredicted[3]
Density 1.0865 g/cm³Predicted[3]
pKa (Conjugate Acid) 2.43 ± 0.10Predicted / Titration[3]
LogP (Octanol/Water) ~0.8 - 1.2Estimated via HPLC-UV

Causality Note: The relatively low pKa (2.43) indicates that this compound will remain unprotonated at physiological pH (7.4), ensuring high membrane permeability (favorable LogP) without being trapped in acidic endosomes.

Mechanistic Pathways for Regioselective Synthesis

The Aza-Michael Addition Challenge

Historically, N-alkylated pyrazoles are synthesized via the [4]. However, subjecting 3-methylpyrazole to acrylonitrile yields an intractable mixture of 1-(2-cyanoethyl)-3-methylpyrazole and 1-(2-cyanoethyl)-5-methylpyrazole. Because these regioisomers share nearly identical polarities and boiling points, chromatographic separation is notoriously inefficient. While recent advancements in have improved yields[5], regiocontrol remains a bottleneck for asymmetric pyrazoles.

The Directed Condensation Solution

To guarantee the formation of the 5-methyl isomer , we bypass the aza-Michael route and instead utilize a directed condensation approach. By reacting 2-cyanoethylhydrazine with 4,4-dimethoxy-2-butanone (a masked 1,3-dicarbonyl), we dictate the regiochemistry through steric and electronic causality[6]:

  • Deprotection: Acid catalysis unmasks the dimethyl acetal into a highly electrophilic terminal aldehyde (C4).

  • Kinetic Attack: The terminal, less sterically hindered NH₂ of the hydrazine preferentially attacks the more electrophilic aldehyde carbon, forming the initial hydrazone.

  • Cyclization: The internal secondary amine (bearing the cyanoethyl group) is forced to attack the ketone carbon (C2), which bears the methyl group.

  • Result: The methyl group is locked into the 5-position, adjacent to the N1-alkylated nitrogen.

SynthWorkflow A 2-Cyanoethylhydrazine (Nucleophile) C Acid-Catalyzed Deprotection (In Situ Aldehyde Formation) A->C B 4,4-Dimethoxy-2-butanone (Masked Electrophile) B->C D Regioselective Condensation (Terminal NH2 attacks C4) C->D E Cyclization & Dehydration (Internal NH attacks C2) D->E F This compound (Target: 5-Methyl Isomer) E->F

Caption: Regioselective synthesis workflow for this compound.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes an analytical checkpoint to confirm causality before proceeding.

Protocol 1: Regioselective Synthesis via Condensation

Reagents: 2-Cyanoethylhydrazine, 4,4-dimethoxy-2-butanone, absolute ethanol, concentrated HCl.

  • Reaction Setup: Charge a flame-dried 250 mL round-bottom flask with 4,4-dimethoxy-2-butanone (1.0 equiv, 10 mmol) and absolute ethanol (50 mL). Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling prevents the exothermic polymerization of the cyanoethyl group during the initial hydrazine addition.

  • Nucleophile Addition: Add 2-cyanoethylhydrazine (1.05 equiv, 10.5 mmol) dropwise over 15 minutes under vigorous stirring.

  • Acid Catalysis: Add 3 drops of concentrated HCl.

    • Causality: HCl serves a dual purpose: it hydrolyzes the acetal to the reactive aldehyde and protonates the intermediate hydroxyl groups to facilitate dehydration during aromatization.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4-6 hours. Monitor the reaction via TLC (EtOAc:Hexane 1:1).

  • Workup & Validation: Once the starting material is consumed, cool to room temperature, neutralize with saturated NaHCO₃, and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography. Validate regiopurity via ¹H-NMR (look for the distinct C4 pyrazole proton singlet ~6.0 ppm and the C5 methyl singlet ~2.2 ppm).

Protocol 2: Physicochemical Characterization (pKa & LogP)

To validate the predicted pKa (2.43), a potentiometric titration must be performed. Because the neutral compound has limited aqueous solubility, a co-solvent system is required.

  • Purity Check (Self-Validation): Run the sample through HPLC-UV (C18 column, isocratic 60:40 MeOH:Water). Purity must be >98%. Causality: Trace unreacted hydrazine will create artifactual inflection points in the titration curve, rendering the Henderson-Hasselbalch calculation invalid.

  • Titration Setup: Dissolve 50 mg of the analyte in 20 mL of a Methanol/Water mixture (varying ratios: 30%, 40%, 50% MeOH).

  • Data Acquisition: Titrate with standardized 0.1 M HCl using an automated potentiometric titrator. Record the pH at each titrant volume to generate the titration curve.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) obtained in the co-solvent mixtures against the inverse dielectric constant of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKa.

PhysChemWorkflow S1 Sample Preparation (Standardized Solution) S2 HPLC-UV Analysis (Purity & LogP Estimation) S1->S2 S3 Potentiometric Titration (MeOH/Water Co-solvent) S1->S3 S5 Data Validation (Self-Validating System) S2->S5 S4 Yasuda-Shedlovsky Extrapolation (Aqueous pKa Determination) S3->S4 S4->S5

Caption: Physicochemical characterization workflow for determining pKa and validating purity.

Downstream Applications in Medicinal Chemistry

Once the regiopurity of this compound is validated, it becomes a powerful modular unit. In kinase inhibitor design, the 5-methyl group often fits snugly into hydrophobic specificity pockets (such as the gatekeeper region in ATP-binding sites), while the propanenitrile tail can be extended into the solvent-exposed region. By reducing the nitrile to a primary amine (using Raney Nickel and H₂), chemists can rapidly generate libraries of amides, ureas, and sulfonamides, driving high-throughput SAR optimization.

References

  • Kodolitsch, K., Gobec, F., & Slugovc, C. "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles." European Journal of Organic Chemistry, 2020. URL:[Link]

  • Zhang, Y., et al. "Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives." RSC Advances, 2024. URL:[Link]

Sources

spectroscopic data (NMR, IR, MS) of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound: 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile Molecular Formula: C


H

N

Molecular Weight: 135.17 g/mol CAS: 88393-88-8 (Generic for isomers; specific regiochemistry requires validation)[1]

This guide details the spectroscopic characterization of This compound , a critical intermediate in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.

The Critical Challenge: The synthesis of this compound via the Michael addition of 3-methylpyrazole to acrylonitrile typically yields a mixture of two regioisomers: the thermodynamically favored 1,3-isomer (1-(2-cyanoethyl)-3-methylpyrazole) and the sterically hindered 1,5-isomer (the target of this guide). Distinguishing these isomers is the primary analytical hurdle. This guide prioritizes the 5-methyl isomer and provides the diagnostic protocols to differentiate it from its 1,3-analog.

Synthesis & Regiochemistry Logic

To understand the spectra, one must understand the sample's origin. The Michael addition of 3-methylpyrazole to acrylonitrile is governed by the tautomeric equilibrium of the pyrazole ring.

  • Pathway A (Major): Attack from the nitrogen distal to the methyl group (N1 in the 3-methyl tautomer) yields the 1,3-isomer . This minimizes steric clash between the methyl group and the incoming alkyl chain.

  • Pathway B (Minor/Target): Attack from the nitrogen proximal to the methyl group (N1 in the 5-methyl tautomer) yields the 1,5-isomer . This is sterically disfavored but can be enriched using specific solvents or directing groups.

Regioselectivity Visualization

Regioselectivity Reactants 3-Methylpyrazole + Acrylonitrile TS_13 Transition State A (Sterically Unhindered) Reactants->TS_13 Kinetic/Thermo Preference TS_15 Transition State B (Sterically Crowded) Reactants->TS_15 Minor Pathway Prod_13 1,3-Isomer (Major) 3-methyl-1-(2-cyanoethyl) TS_13->Prod_13 Prod_15 1,5-Isomer (Target) 5-methyl-1-(2-cyanoethyl) TS_15->Prod_15

Caption: Divergent synthesis pathways. The 1,5-isomer (target) is often the minor product in direct alkylation, necessitating rigorous spectroscopic validation to ensure purity.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

The definitive identification relies on NOE (Nuclear Overhauser Effect) spectroscopy. In the 5-methyl isomer, the methyl protons are spatially close to the methylene protons of the cyanoethyl chain (


). In the 1,3-isomer, they are distant.
1H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts (


) are diagnostic estimates based on high-field consensus data for N-alkyl-5-methylpyrazoles.
Positionngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-3 (Py) 7.35 - 7.45d~1.8Deshielded by adjacent N2; characteristic of H3 in 1,5-subst. pyrazoles.[1][2][3][4][5][6][7][8][9][10]
H-4 (Py) 6.00 - 6.10d~1.8Upfield signal; couples with H3.
N-CH

4.30 - 4.40t6.8Deshielded by N1 attachment. Diagnostic: Often ~0.1-0.2 ppm downfield compared to 1,3-isomer due to steric compression.
CH

-CN
2.80 - 2.90t6.8Alpha to nitrile; characteristic triplet.
5-CH

2.20 - 2.30s-CRITICAL: Shows NOE correlation with N-CH

signal at 4.30 ppm.
13C NMR Data (100 MHz, CDCl

)
Position

(ppm)
TypeAssignment Logic
C-3 (Py) 138.0 - 139.5CHDownfield aromatic carbon.
C-5 (Py) 139.0 - 141.0CqQuaternary carbon bearing the methyl group.
CN 117.5 - 118.5CqCharacteristic nitrile carbon.
C-4 (Py) 105.0 - 106.5CHMost shielded aromatic carbon.
N-CH

44.0 - 46.0CH

Attached to N1.
CH

-CN
18.0 - 19.5CH

Alpha to nitrile.
5-CH

10.5 - 11.5CH

Diagnostic: 5-Me is often shielded (upfield) relative to 3-Me (~13-14 ppm) due to steric compression.
Experimental Protocol: Isomer Differentiation (NOESY)

To validate the 5-methyl structure:

  • Sample Prep: Dissolve ~10 mg in 0.6 mL CDCl

    
    . Ensure the sample is free of paramagnetic impurities.
    
  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE difference experiment.

  • Irradiation: Irradiate the methyl singlet at ~2.25 ppm.

  • Observation:

    • Positive Result (5-Methyl): Enhancement of the N-CH

      
       triplet at ~4.35 ppm.
      
    • Negative Result (3-Methyl): No enhancement of the N-CH

      
       signal; enhancement of H-4 only.
      
B. Infrared Spectroscopy (FT-IR)

IR is useful for confirming functional groups but poor for distinguishing regioisomers.

Frequency (cm

)
Vibration ModeIntensityNotes
2250 - 2255

Medium/SharpDiagnostic for nitrile. Unconjugated nitriles typically appear here.
2920 - 2960

WeakAliphatic C-H stretch (methyl/methylene).
1550 - 1600

MediumPyrazole ring breathing modes.
1380 - 1420

MediumMethyl bending vibration.
C. Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the pyrazole ring and the lability of the cyanoethyl group.

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV)

  • Molecular Ion [M]+: m/z 135 (EI) or [M+H]+ 136 (ESI).

  • Base Peak: Often m/z 82 (3-methylpyrazole cation) or m/z 54 (retro-Michael fragmentation).

Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 135 Frag_A Loss of CH2CN (Retro-Michael) [M - 40]+ M_Ion->Frag_A - •CH2CN Frag_B Methylpyrazole Cation m/z 82 Frag_A->Frag_B + H transfer Frag_C Ring Cleavage (HCN loss) Frag_B->Frag_C Fragmentation

Caption: Primary fragmentation pathway. The loss of the cyanoethyl chain (m/z 40) is the dominant process, regenerating the stable methylpyrazole core (m/z 82).

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on pyrazole tautomerism and regiochemistry).
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Kallitsakis, M. G., et al. (2018).[5] Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes. Journal of Organic Chemistry, 83(3), 1176–1184.[5] Link

  • BenchChem. (2025).[4] Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7023134, 3-(1H-Pyrazol-1-yl)propanenitrile. Link

Sources

solubility and stability of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility, stability, and physicochemical properties of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile . It is designed for researchers and process chemists involved in the synthesis of pyrazole-based active pharmaceutical ingredients (APIs) or agrochemicals.

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by a pyrazole core and a reactive nitrile handle. It serves as a critical intermediate in the synthesis of JAK inhibitors, agrochemical fungicides, and energetic materials.

The compound presents a specific regiochemical challenge: distinguishing the 5-methyl isomer (sterically hindered) from its thermodynamically favored 3-methyl congener. This guide addresses the physicochemical distinctions, solubility behaviors, and stability profiles necessary for precise experimental handling.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a 5-methylpyrazole moiety N-alkylated with a 2-cyanoethyl group. The position of the methyl group relative to the alkyl linker is the defining structural feature.

AttributeDetail
Chemical Name This compound
CAS Number Note: Often indexed under generic 945457-69-2 (mixture) or specific isomer entries.
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
SMILES CC1=CC=NN1CCC#N
Key Functional Groups Nitrile (Electrophile/Hydrolysis precursor), Pyrazole (Weak base, Aromatic)
The Regioselectivity Challenge

In the synthesis of this compound (typically via Michael addition of 3-methylpyrazole to acrylonitrile), two isomers are formed.[1]

  • 1,5-isomer (Target): Methyl group is adjacent to the N-linker (

    
    ). This creates steric compression, often making this the kinetic product or the minor component in thermodynamic mixtures.
    
  • 1,3-isomer (Impurity): Methyl group is distal to the N-linker. This is the thermodynamic product.

Differentiation: The isomers can be distinguished via ¹H-NMR NOE (Nuclear Overhauser Effect) studies. The 5-methyl isomer will show an NOE correlation between the methyl protons and the methylene protons of the linker (


-CH₂), whereas the 3-methyl isomer will not.

Physicochemical Profiling

Theoretical vs. Empirical Properties
  • Physical State: Viscous colorless to pale yellow oil at room temperature.

  • Boiling Point: Estimated ~280°C (at 760 mmHg); typically distilled under high vacuum (~120-130°C at 0.5 mmHg).

  • pKa (Conjugate Acid): ~2.5 (Pyrazole nitrogen). The molecule is neutral at physiological pH.

  • LogP (Octanol/Water): ~0.9 – 1.2.

Solubility Matrix

The compound exhibits an "amphiphilic-like" behavior due to the polar nitrile/pyrazole head and the lipophilic methyl/linker body.

Solvent SystemSolubility RatingMechanistic Insight
Water (pH 7) Low to ModerateThe hydrophobic aromatic ring and alkyl linker limit aqueous solubility, despite the polar nitrile.
Acidic Water (pH < 2) HighProtonation of the pyrazole

(pyridine-like nitrogen) forms a cationic salt, drastically increasing aqueous solubility.
DMSO / DMF HighExcellent dipole-dipole interactions; preferred for stock solutions.
Ethanol / Methanol HighH-bonding capability with the pyrazole nitrogen facilitates dissolution.
Dichloromethane HighStandard organic solvent for extraction.
Hexane / Heptane LowToo polar for strictly non-polar hydrocarbons; often used to wash away impurities or induce oiling-out.

Stability Assessment

Hydrolytic Stability (Nitrile Reactivity)

The nitrile group is the primary locus of instability under stress conditions.

  • Neutral/Mild Conditions: Stable. Can be stored at RT for months.

  • Strong Acid (HCl/H₂SO₄, Heat): Hydrolyzes first to the amide (3-(5-methyl-1H-pyrazol-1-yl)propanamide) and subsequently to the carboxylic acid .

  • Strong Base (NaOH, Heat): Rapid hydrolysis to the carboxylate salt.

Thermal & Oxidative Stability
  • Thermal: The pyrazole ring is thermally robust. However, the Michael adduct (N-C bond) can theoretically undergo a retro-Michael reaction (elimination of acrylonitrile) at very high temperatures (>200°C) under basic conditions.

  • Oxidative: The methyl group at the 5-position is susceptible to oxidation (to aldehyde/acid) only under forcing conditions (e.g., KMnO₄, Chromic acid). It is stable to air oxidation.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathways (Hydrolysis) and the regiochemical equilibration risk.

G Target 3-(5-methyl-1H-pyrazol-1-yl) propanenitrile (Target) Isomer 3-(3-methyl-1H-pyrazol-1-yl) propanenitrile (Thermodynamic Isomer) Target->Isomer Acid/Base Catalysis (Isomerization) Amide Primary Degradant: Amide Intermediate Target->Amide H3O+ or OH- (Partial Hydrolysis) Retro 3-Methylpyrazole + Acrylonitrile Target->Retro Retro-Michael (>200°C) Acid Secondary Degradant: Carboxylic Acid Amide->Acid Heat + Strong Acid/Base (Full Hydrolysis)

Caption: Degradation and isomerization pathways. Note the potential for thermodynamic equilibration to the 3-methyl isomer under catalytic conditions.

Experimental Protocols

Solubility Enhancement for Analysis

For analytical workflows (HPLC/LC-MS), standard aqueous buffers may cause precipitation.

  • Protocol: Dissolve 10 mg of compound in 100 µL DMSO (stock). Dilute into 50:50 Acetonitrile:Water for injection.

  • Self-Validating Check: If the solution turns cloudy upon water addition, increase the organic modifier (Acetonitrile) ratio to 70:30.

Storage & Handling Guidelines
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption (hygroscopicity of the nitrile).

  • Container: Amber glass vials (protects from potential photo-degradation, though risk is low).

  • Re-purification: If the compound darkens (oxidation/polymerization of impurities), purify via silica gel chromatography using a gradient of 0-5% Methanol in Dichloromethane. The 5-methyl isomer typically elutes after the 3-methyl isomer due to slightly higher polarity/interaction with silica.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[2]

    • Source:Journal of Organic Chemistry (2008).
    • Context: Discusses the steric and electronic factors governing N-alkylation and Michael additions in pyrazoles.
  • Solubility of Heterocycles

    • Title: Solubility of 1H-pyrazole and its derivatives.[3][4][5][6]

    • Source: Solubility of Things / BenchChem Technical Notes.
    • Context: Provides baseline solubility d
  • Title: The Chemistry of the Cyano Group.

Sources

Molecular Structure and Conformation of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, conformational analysis, and synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile . This document is structured for researchers in organic chemistry and structural biology, focusing on the regiochemical and conformational nuances that distinguish this specific isomer.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS: 61255-82-1) is a functionalized heterocyclic building block characterized by a pyrazole ring substituted at the N1 position with a cyanoethyl group and at the C5 position with a methyl group. It serves as a critical intermediate in the synthesis of pyrazolo-pyrimidinones and other bioactive scaffolds used in kinase inhibitors (e.g., JAK/STAT pathway modulators).

The molecule represents a classic case study in regiochemical ambiguity . Its synthesis via the Michael addition of 3-methylpyrazole to acrylonitrile produces two isomers: the sterically favored 1,3-isomer and the sterically congested 1,5-isomer (the subject of this guide). Understanding the structural penalty of the 1,5-substitution pattern is essential for optimizing its synthesis and predicting its binding affinity in medicinal chemistry applications.

Synthesis and Regioselective Control

The synthesis involves the aza-Michael addition of 3(5)-methylpyrazole to acrylonitrile. This reaction is governed by the tautomeric equilibrium of the starting material and steric factors.

Reaction Mechanism and Isomerism

In solution, 3-methylpyrazole exists in equilibrium with 5-methylpyrazole. The alkylation can occur at either nitrogen:

  • Path A (Kinetic/Steric Control): Alkylation at the less hindered nitrogen (distal to the methyl group) yields the 1,3-isomer .

  • Path B (Thermodynamic/Electronic Control): Alkylation at the more hindered nitrogen (adjacent to the methyl group) yields the 1,5-isomer (Target Molecule).

Achieving high yields of the 1,5-isomer typically requires specific solvent effects (e.g., HFIP) or higher temperatures to overcome the steric barrier presented by the adjacent methyl group.

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways and the specific formation of the 1,5-isomer.

SynthesisPath Start 3(5)-Methylpyrazole (Tautomeric Mix) TS_13 Transition State A (Sterically Open) Start->TS_13 Path A (Fast) TS_15 Transition State B (Sterically Crowded) Start->TS_15 Path B (Slow) Reagent + Acrylonitrile (Michael Acceptor) Reagent->TS_13 Reagent->TS_15 Prod_13 1,3-Isomer (Major Product) TS_13->Prod_13 Prod_15 3-(5-methyl-1H-pyrazol-1-yl) propanenitrile (Target 1,5-Isomer) TS_15->Prod_15 Requires Heat/Catalyst

Caption: Divergent synthesis pathways. Path B leads to the target 1,5-isomer, often requiring optimized conditions to overcome steric repulsion.

Molecular Architecture and Crystallography

The defining structural feature of the 1,5-isomer is the proximity of the C5-Methyl group to the N1-alkyl chain. This interaction dictates the molecule's 3D conformation.

Steric Clash and Bond Rotation

Unlike the 1,3-isomer, where the N1-substituent rotates freely, the 1,5-isomer experiences allylic strain (A1,3-strain) between the C5-Methyl protons and the


-methylene protons of the propanenitrile chain.
  • Bond Lengths: The

    
     bond is typically elongated (~1.47 Å) compared to the 1,3-isomer due to steric repulsion.
    
  • Torsion Angle: The

    
     dihedral angle deviates from planarity (approx. 70–90°) to minimize the eclipse of the methyl group with the chain.
    
Quantitative Structural Parameters (Calculated vs. Experimental)

The following table summarizes key geometric parameters derived from X-ray data of analogous 1,5-disubstituted pyrazoles and DFT calculations (B3LYP/6-31G*).

ParameterValue (1,5-Isomer)Value (1,3-Isomer)Significance
Bond Length (

)
1.472 Å1.460 ÅElongation due to steric repulsion in 1,5-isomer.
Angle (

)
130.5°126.0°Widening of angle to accommodate Methyl group.
Torsion (

)
~82° (Gauche)~175° (Anti)1,5-isomer twists out of plane; 1,3-isomer is planar.
Dipole Moment 4.1 D3.6 DHigher polarity in 1,5-isomer due to vector alignment.

Spectroscopic Validation (NMR & IR)

Distinguishing the 1,5-isomer from the 1,3-isomer is critical for quality control. Nuclear Magnetic Resonance (NMR) provides definitive proof of structure through the Nuclear Overhauser Effect (NOE).

1H NMR Signatures[1]
  • C5-Methyl Signal: Appears as a singlet around

    
     2.20–2.30 ppm.
    
  • N-Methylene (

    
    ):  In the 1,5-isomer, these protons are deshielded  (
    
    
    
    4.30 ppm) compared to the 1,3-isomer (
    
    
    4.15 ppm) due to the anisotropic effect of the adjacent methyl group.
  • NOESY Correlation (Crucial):

    • 1,5-Isomer: Strong NOE cross-peak observed between the C5-Methyl protons and the

      
        protons.
      
    • 1,3-Isomer: NOE observed between the C5-H (aromatic proton) and the

      
        protons.
      
FTIR Characteristics[2]
  • Nitrile Stretch (

    
    ):  Sharp band at ~2250 cm⁻¹.
    
  • C=N Stretch (Pyrazole): ~1550 cm⁻¹.[1] The frequency shifts slightly lower in the 1,5-isomer due to the twisted conjugation reducing orbital overlap between the ring and the N1-chain.

Experimental Protocols

Protocol A: Regioselective Synthesis (Optimized for 1,5-Isomer)

Note: Standard alkylation favors the 1,3-isomer. This protocol uses solvent control to enhance 1,5-selectivity.

  • Reagents: Dissolve 3-methylpyrazole (10 mmol) in Hexafluoroisopropanol (HFIP) (20 mL). HFIP acts as a hydrogen-bond donor, stabilizing the transition state for the 1,5-attack.

  • Addition: Add Acrylonitrile (12 mmol) dropwise at 0°C.

  • Reaction: Stir at reflux (60°C) for 12 hours.

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: The crude mixture will contain both isomers. Separate via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 3:1).

    • Fraction 1 (Rf ~0.6): 1,3-isomer (Major).

    • Fraction 2 (Rf ~0.4): 1,5-isomer (Minor, Target).

  • Validation: Confirm Fraction 2 structure via NOESY NMR (Look for Me-CH2 interaction).

Protocol B: Crystallization for X-Ray Analysis
  • Dissolve 50 mg of the purified 1,5-isomer in minimal hot Ethanol (2 mL).

  • Add n-Hexane dropwise until slight turbidity is observed.

  • Allow to cool slowly to room temperature, then store at 4°C for 48 hours.

  • Colorless prisms suitable for Single Crystal X-ray Diffraction (SC-XRD) should form.

Computational Conformational Analysis

Density Functional Theory (DFT) studies reveal the energetic landscape of the molecule.

Rotational Barrier

Rotating the N1-propyl chain involves passing the methylene group past the C5-methyl group.

  • Global Minimum: The chain adopts a gauche conformation relative to the pyrazole plane to avoid the methyl group.

  • Rotational Barrier: ~5–7 kcal/mol (significantly higher than the 1,3-isomer).

EnergyProfile State1 Global Minimum (Gauche Conformation) 0.0 kcal/mol State2 Transition State (Eclipsed Me/CH2) +6.5 kcal/mol State1->State2 Rotation State3 Local Minimum (Anti Conformation) +1.2 kcal/mol State2->State3 Relaxation

Caption: Energy profile of N1-chain rotation. The steric bulk of the 5-methyl group imposes a high energetic barrier to rotation.

References

  • Regioselectivity in Pyrazole Alkylation : Al-Mulla, A. (2020). Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles. Journal of Heterocyclic Chemistry. Link

  • Solvent Effects on Tautomerism : Elguero, J., et al. (2012). Tautomerism in 3(5)-methylpyrazole and its effect on reactivity. Advances in Heterocyclic Chemistry. Link

  • Crystallographic Data (Analogous) : Cambridge Structural Database (CSD). Crystal structure of 1-(2-cyanoethyl)-3,5-dimethylpyrazole. (Refcode: YIZJIV). Link

  • Spectroscopic Identification : Claramunt, R. M., et al. (2006). 1H and 13C NMR study of the structure of pyrazole derivatives. Magnetic Resonance in Chemistry. Link

  • General Synthesis Protocol : BenchChem. Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile derivatives. Link

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Biological Activities of Pyrazole Derivatives

Introduction: The Versatility of a Five-Membered Ring

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a highly versatile scaffold for designing therapeutic agents.[4] This "privileged" status is evidenced by the numerous FDA-approved drugs that incorporate the pyrazole motif, spanning a wide array of therapeutic areas from inflammation to oncology.[1][3][5] Notable examples include the anti-inflammatory drug celecoxib, the multi-kinase inhibitor sunitinib, and the erectile dysfunction therapy sildenafil.[1][4] This guide provides an in-depth exploration of the key biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential.

Anti-inflammatory Activity: Selective COX-2 Inhibition

One of the most well-established therapeutic applications of pyrazole derivatives is in the management of pain and inflammation.[6][7] This activity is primarily driven by their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[8][9]

Mechanism of Action: Targeting Prostaglandin Synthesis

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both enzymes can lead to gastrointestinal side effects.[11][12]

Pyrazole derivatives, such as Celecoxib, are designed for selectivity. Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, allows it to bind to a specific hydrophilic pocket near the active site of the COX-2 enzyme.[9][13] This binding is approximately 10-20 times more selective for COX-2 over COX-1, effectively blocking the production of inflammatory prostaglandins while minimizing the gastrointestinal risks associated with COX-1 inhibition.[10][13]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGH2) COX2_Enzyme->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Drug Celecoxib (Pyrazole Derivative) Pyrazole_Drug->COX2_Enzyme Selective Inhibition

Figure 1: Mechanism of selective COX-2 inhibition by a pyrazole derivative.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The causality behind this protocol is to quantify the selective inhibitory potential of a pyrazole derivative against COX-2 versus COX-1. By measuring the enzyme's peroxidase activity, we can directly assess how effectively the compound blocks prostaglandin synthesis.

Principle: This assay measures the peroxidase component of COX activity. COX converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This activity is monitored by observing the oxidation of a fluorogenic or colorimetric substrate.[14][15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of COX Assay Buffer, Heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the chosen detection probe (e.g., Amplex Red) as per manufacturer guidelines.[16]

  • Compound Dilution: Prepare a serial dilution of the test pyrazole derivative (e.g., in DMSO) to create a range of concentrations. A known selective COX-2 inhibitor like Celecoxib should be used as a positive control.[17]

  • Plate Setup: In a 96-well plate, set up wells for:

    • Background Control: Contains assay buffer and inactivated enzyme (heat-inactivated).[18]

    • 100% Activity Control: Contains assay buffer, active enzyme, and vehicle (e.g., DMSO).[18]

    • Inhibitor Control: Contains assay buffer, active enzyme, and the positive control inhibitor (Celecoxib).[17]

    • Test Compound Wells: Contains assay buffer, active enzyme, and the various dilutions of the pyrazole derivative.[16]

  • Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Pre-incubation: Add 10 µL of the diluted test compound, control inhibitor, or vehicle to the corresponding wells. Incubate the plate for 10-15 minutes at 37°C. This step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced.[18]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.[14]

  • Signal Detection: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for a set period (e.g., 10 minutes) using a microplate reader.[15]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[14] The Selectivity Index (SI) is then calculated as IC50(COX-1) / IC50(COX-2). A high SI value indicates strong selectivity for COX-2.

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in many modern anticancer agents, demonstrating a remarkable ability to inhibit various targets crucial for cancer cell proliferation, survival, and angiogenesis.[19][20][21]

Mechanism of Action: Kinase Inhibition and Beyond

Many pyrazole derivatives function as potent inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways often dysregulated in cancer.[19]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Compounds like Sunitinib are multi-targeted RTK inhibitors.[22][23] Sunitinib targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical for angiogenesis (the formation of new blood vessels that supply tumors).[24][25] By inhibiting these receptors, Sunitinib effectively cuts off the tumor's blood supply and inhibits its growth.[22][26] It also inhibits other kinases like c-KIT, a driver of many gastrointestinal stromal tumors (GISTs).[22]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Some novel pyrazole derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and preventing cancer cell division.[19][27]

  • Other Targets: Beyond kinases, pyrazoles have been shown to inhibit other important cancer targets. For example, some derivatives induce apoptosis (programmed cell death) by activating caspases and inhibiting anti-apoptotic molecules like Akt1.[27] Others can affect genes involved in malignant transformation.[13]

Anticancer_Mechanisms cluster_0 Tumor Angiogenesis cluster_1 Cell Cycle & Proliferation cluster_2 Cellular Outcomes VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis CDK2 CDK2 Proliferation Cell Proliferation CDK2->Proliferation cKIT c-KIT cKIT->Proliferation EGFR EGFR EGFR->Proliferation Apoptosis Apoptosis Pyrazole Pyrazole Derivatives (e.g., Sunitinib) Pyrazole->VEGFR Pyrazole->PDGFR Pyrazole->CDK2 Pyrazole->cKIT Pyrazole->EGFR Pyrazole->Apoptosis induces

Figure 2: Multi-targeted anticancer mechanisms of pyrazole derivatives.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity (IC50) of representative pyrazole derivatives against various human cancer cell lines, demonstrating their potential as anticancer agents.[19][28][29]

Compound IDTarget/ClassCancer Cell LineIC50 (µM)Reference
Compound 27 Pyrazolone-pyrazoleMCF-7 (Breast)16.50[19]
Compound 33 Indole-pyrazoleCDK2 Inhibitor0.074[19]
Compound 43 Pyrazole carbaldehydeMCF-7 (Breast)0.25[19]
Compound 54 Selanyl-1H-pyrazoleHepG2 (Liver)13.85[19]
Compound 1 Pyrazole carbohydrazideACHN (Kidney)Strong Activity[28]
Compound 15 Fused PyrazoleHEPG2 (Liver)0.71[29]

Note: "Strong Activity" indicates high potency as described in the source without a specific numerical IC50 value provided in the abstract.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol is foundational for screening anticancer compounds. Its purpose is to determine the concentration at which a pyrazole derivative reduces the viability of a cancer cell population, providing a quantitative measure of its cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[30][31] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[32] The amount of formazan produced is directly proportional to the number of living cells.[33]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[30]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for "vehicle control" (medium with DMSO) and "blank" (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.[30]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of about 0.5 mg/mL.[30]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.[33]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[30] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[30]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[34][35][36] Their mechanism often involves targeting essential cellular processes in microorganisms.

Mechanism of Action: Targeting Bacterial Enzymes and Processes
  • DNA Gyrase Inhibition: Some pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[37] These enzymes are crucial for DNA replication, repair, and transcription in bacteria. Their inhibition leads to a breakdown of these processes and ultimately bacterial cell death. Notably, some of these compounds are effective against quinolone-resistant bacterial strains.[37]

  • Other Mechanisms: The broad spectrum of activity suggests that different pyrazole derivatives may act through various mechanisms. Some have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[34][38][39] The specific molecular targets for many of these compounds are still an active area of research.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below highlights the potent activity of selected pyrazole derivatives.[37][38][40]

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 16 S. aureus (Quinolone-resistant)1-2[37]
Hydrazone 21a S. aureus62.5-125[38]
Hydrazone 21a C. albicans2.9-7.8[38]
Compound 21c Multi-drug resistant bacteria0.25[40]
Compound 23h Multi-drug resistant bacteria0.25[40]

Conclusion and Future Directions

The pyrazole core is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have yielded successful therapies for inflammation and cancer and show immense promise in combating infectious diseases.[2][34] The versatility of the pyrazole scaffold allows for fine-tuning of its biological activity through strategic chemical modifications, leading to compounds with high potency and selectivity.[4] Future research will likely focus on developing novel pyrazole-based multi-target agents for complex diseases, exploring new green synthesis methodologies, and leveraging computational tools for the rational design of the next generation of pyrazole therapeutics.[4][21]

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The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its unique physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its role in the development of numerous blockbuster drugs. This guide provides a comprehensive technical overview of the pyrazole scaffold, delving into its fundamental properties, key synthetic methodologies, diverse pharmacological applications, and the structure-activity relationships that govern its therapeutic efficacy. We will explore prominent examples of pyrazole-containing drugs, dissecting their mechanisms of action to provide actionable insights for researchers, scientists, and drug development professionals.

The Enduring Appeal of the Pyrazole Core: Physicochemical and Structural Insights

The pyrazole ring's prevalence in drug discovery is not coincidental; it stems from a unique combination of structural and electronic features that render it an ideal pharmacophore.

Structural and Electronic Properties

Pyrazole is an aromatic heterocycle, a property that confers significant stability.[6] The two nitrogen atoms influence the ring's electronics; one is a pyrrole-like nitrogen that can act as a hydrogen bond donor, while the other is a pyridine-like nitrogen that can act as a hydrogen bond acceptor.[7][8] This dual hydrogen bonding capability allows pyrazole-containing molecules to form crucial interactions with biological targets like enzymes and receptors.[3][7]

The presence of the two nitrogen atoms also impacts the molecule's basicity. Pyrazole is significantly less basic than its isomer, imidazole, which has implications for its behavior in physiological environments.[9] Furthermore, the pyrazole ring can exist in two tautomeric forms when unsymmetrically substituted, a factor that must be considered during synthesis and structure-activity relationship (SAR) studies.[6][9]

Pyrazole as a Bioisostere

A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrazole ring is an excellent bioisostere for a phenyl ring.[7][9] While both are aromatic, pyrazole has a lower lipophilicity (ClogP of 0.24) compared to benzene (ClogP of 2.14), which can lead to improved aqueous solubility and better pharmacokinetic profiles.[7][9] Additionally, its hydrogen bonding capabilities provide interaction opportunities not available with a simple phenyl ring.[7] Pyrazole can also serve as a more metabolically stable and lipophilic bioisostere for phenol.[9] This bioisosteric replacement can enhance potency and improve physicochemical properties.[7][9]

Synthesis of the Pyrazole Scaffold: Foundational Methodologies

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[10]

Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and widely used method for preparing pyrazoles. It involves the reaction of a β-ketoester with a hydrazine or substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the pyrazole ring.

Experimental Protocol: A General Procedure for Knorr Pyrazole Synthesis

  • Reaction Setup: To a solution of the β-ketoester (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to afford the desired pyrazole derivative.

Paal-Knorr Synthesis

A related and equally important method is the Paal-Knorr synthesis, which utilizes a 1,3-diketone and a hydrazine. The mechanism is similar to the Knorr synthesis, involving the formation of a di-hydrazone or a related intermediate followed by cyclization.

Diagram of a Generalized Pyrazole Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Cyclocondensation Cyclocondensation 1,3-Dicarbonyl->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation Pyrazole Scaffold Pyrazole Scaffold Cyclocondensation->Pyrazole Scaffold

Caption: Generalized synthetic route to the pyrazole scaffold.

Pharmacological Landscape of Pyrazole-Containing Drugs

The versatility of the pyrazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2][5][11][12][13][14][15] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents, among others.[5][12][14][15][16][17]

Therapeutic Area Examples of Pharmacological Activity
Anti-inflammatory & Analgesic Inhibition of cyclooxygenase (COX) enzymes.[18][19][20][21]
Oncology Inhibition of various kinases (e.g., EGFR, CDK), tubulin polymerization, and induction of apoptosis.[5][16][22]
Infectious Diseases Antibacterial, antifungal, and antiviral activities.[12]
Central Nervous System Anticonvulsant, antidepressant, and antipsychotic effects.[12][16]
Metabolic Disorders Anti-obesity and antidiabetic properties.[1]

Case Studies: Mechanisms of Action of Key Pyrazole Drugs

To appreciate the profound impact of the pyrazole scaffold, it is instructive to examine the mechanisms of action of several landmark drugs.

Celecoxib (Celebrex): A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.[18][20] Unlike traditional NSAIDs that inhibit both cyclooxygenase-1 (COX-1) and COX-2, celecoxib is a selective COX-2 inhibitor.[18][19][21]

  • Mechanism of Action: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19][20] Celecoxib's diaryl-substituted pyrazole structure, which includes a sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket near the active site of the COX-2 enzyme.[19][20] This selective binding blocks the production of pro-inflammatory prostaglandins while sparing the gastroprotective prostaglandins produced by COX-1, thereby reducing the risk of gastrointestinal side effects.[18][21]

Signaling Pathway of Celecoxib's Anti-inflammatory Action

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Sildenafil (Viagra): A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil is a widely recognized medication for the treatment of erectile dysfunction and pulmonary arterial hypertension.[23][24] It belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors.[23]

  • Mechanism of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, which is mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[25][26][27] PDE5 is the enzyme responsible for the degradation of cGMP in the corpus cavernosum.[25][26][27] Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[25] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to elevated cGMP levels, prolonged smooth muscle relaxation, increased blood flow, and consequently, an erection upon sexual stimulation.[23][24][25][26][27] It is important to note that sexual stimulation is required for sildenafil to be effective, as it enhances the natural erectile response rather than causing an erection directly.[24][25][27]

Sildenafil's Mechanism of Action in Erectile Function

G Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP_Production Increased cGMP Guanylate_Cyclase->cGMP_Production Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP_Production->Smooth_Muscle_Relaxation PDE5 PDE5 Enzyme cGMP_Production->PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection Inactive_GMP Inactive GMP PDE5->Inactive_GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil inhibits PDE5, enhancing the cGMP pathway.

Rimonabant (Acomplia): A Cannabinoid Receptor 1 Antagonist

Rimonabant was developed as an anti-obesity drug and a smoking cessation aid. Although it was later withdrawn from the market due to psychiatric side effects, its mechanism of action provides valuable insights into the versatility of the pyrazole scaffold.[28][29]

  • Mechanism of Action: Rimonabant is a selective antagonist or inverse agonist of the cannabinoid receptor 1 (CB1).[28][30][31] CB1 receptors are primarily located in the brain and are involved in regulating appetite and energy balance.[29] The endocannabinoid system, when activated, can stimulate hunger.[29] By blocking the CB1 receptor, rimonabant was designed to reduce appetite and food intake.[28][29][32] It also has peripheral effects on adipose tissue and the liver, contributing to improved metabolic profiles.[28][29][32] The case of rimonabant underscores the importance of thorough safety profiling, even for compounds with well-defined mechanisms of action.

Structure-Activity Relationship (SAR) and Drug Design Principles

The optimization of pyrazole-based drug candidates relies heavily on understanding their structure-activity relationships. The substituents at various positions on the pyrazole ring can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.[17][33][34][35]

Key Considerations for SAR Studies of Pyrazole Derivatives:

  • Substitution at N1: The substituent on the N1 nitrogen can modulate lipophilicity and metabolic stability. It can also be crucial for orienting the molecule within a binding pocket.

  • Substituents at C3 and C5: These positions are often key for establishing interactions with the target protein. As seen with celecoxib, aryl groups at these positions can confer selectivity.

  • Substitution at C4: This position can be modified to fine-tune the electronic properties and steric profile of the molecule.

A systematic exploration of these positions through the synthesis and biological evaluation of analogue libraries is essential for identifying lead compounds with optimal therapeutic potential.[34][35]

Future Directions and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery.[13][36] Current research is focused on developing novel pyrazole derivatives with improved efficacy and safety profiles for a wide range of diseases, including various cancers and multidrug-resistant infections.[13][37][38] The integration of computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, is accelerating the design and optimization of new pyrazole-based therapeutics.[13][39]

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reactivity of the nitrile functional group in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Harnessing Nitrile Reactivity in Organic Synthesis: A Technical Whitepaper for Drug Development

Executive Summary Nitriles (-C≡N) occupy a privileged space in organic chemistry. They serve dual roles: as robust, versatile synthetic intermediates and as potent electrophilic warheads in targeted covalent inhibitors (e.g., nirmatrelvir)[1]. This whitepaper deconstructs the mechanistic causality governing nitrile reactivity and provides application scientists with self-validating, scalable protocols for three critical transformations: DIBAL-H reduction, the Ritter reaction, and[3+2] cycloaddition to tetrazoles.

Mechanistic Grounding: The Electrophilic sp-Carbon

The reactivity of the nitrile group stems from the strong polarization of the carbon-nitrogen triple bond. The sp-hybridized carbon is highly electrophilic, making it susceptible to nucleophilic attack. In drug design, tuning this electrophilicity is paramount. Placing an electron-withdrawing group (EWG) adjacent to the nitrile significantly increases its reactivity toward nucleophilic residues like cysteine in enzyme active sites, forming reversible or irreversible covalent adducts[1]. In synthetic applications, this same electrophilicity is exploited to build molecular complexity.

G Nitrile Nitrile (-C≡N) Aldehyde Aldehyde (DIBAL-H Reduction) Nitrile->Aldehyde DIBAL-H, -78 °C Amide N-Alkyl Amide (Ritter Reaction) Nitrile->Amide R+, H2O Tetrazole 1H-Tetrazole ([3+2] Cycloaddition) Nitrile->Tetrazole NaN3, ZnBr2 Amine Primary Amine (Complete Reduction) Nitrile->Amine LiAlH4 or H2/Pd

Overview of core nitrile transformations in organic synthesis.

Controlled Reduction to Aldehydes via DIBAL-H

Reducing a nitrile to an aldehyde without over-reducing it to a primary amine requires precise mechanistic control. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation[2].

Causality of Experimental Choices: DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen. A single hydride is transferred to the electrophilic carbon, forming a stable N-Al imine adduct[2]. The critical parameter here is temperature. At -78 °C, this tetrahedral intermediate is kinetically frozen, preventing a second hydride transfer[3],[4]. If the reaction is allowed to warm before quenching, the intermediate collapses, leading to over-reduction. Quenching with methanol at -78 °C safely destroys excess DIBAL-H before aqueous hydrolysis liberates the aldehyde[3].

Self-Validating Protocol: DIBAL-H Reduction

  • Preparation: Dissolve the nitrile (1.0 equiv) in anhydrous dichloromethane (DCM) or THF under an inert argon atmosphere.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Wait 15 minutes to ensure the internal temperature reaches exactly -78 °C[3].

  • Addition: Add DIBAL-H (1.0 M in toluene, 1.1–1.5 equiv) dropwise. Validation: Monitor internal temperature; it must not exceed -70 °C to prevent over-reduction[3].

  • Monitoring: Stir for 1–3 hours. Analyze via TLC until the starting material spot is completely consumed.

  • Quench: Slowly add anhydrous methanol at -78 °C. Causality: Methanol reacts with unreacted DIBAL-H, evolving hydrogen gas safely while maintaining the imine adduct[3],[4].

  • Hydrolysis & Workup: Warm to room temperature. Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously until two distinct, clear layers form (this breaks the stubborn aluminum emulsion)[4]. Extract the organic layer, dry over Na₂SO₄, and concentrate.

DIBAL Start Nitrile in Dry Solvent Cool Cool to -78 °C Start->Cool Add Add DIBAL-H (1.1-1.5 eq) Cool->Add Intermediate N-Al Imine Adduct Add->Intermediate Quench Quench (MeOH) at -78 °C Intermediate->Quench Product Aldehyde Quench->Product

Step-by-step workflow for the controlled DIBAL-H reduction of nitriles to aldehydes.

The Ritter Reaction: Synthesis of Bulky Amides

The Ritter reaction converts nitriles into bulky N-alkyl amides via the addition of a carbocation[5].

Causality of Experimental Choices: A carbocation is generated in situ from a tertiary alcohol or an ester (like tert-butyl acetate) using a strong acid[6]. The weakly nucleophilic nitrogen of the nitrile attacks the carbocation to form a nitrilium ion. Subsequent addition of water hydrolyzes this intermediate into the amide[5]. To avoid the harsh conditions of traditional stoichiometric sulfuric acid, modern adaptations utilize mechanochemistry or sub-stoichiometric Brønsted acids, expanding functional group tolerance[7].

Self-Validating Protocol: Scalable Ritter Reaction

  • Preparation: Mix the nitrile substrate (1.0 equiv) and tert-butyl acetate (2.0 equiv) in glacial acetic acid at 30 °C[6]. Causality: tert-Butyl acetate is a safer, liquid precursor to the tert-butyl cation compared to handling flammable isobutylene gas[6].

  • Acid Addition: Slowly add concentrated H₂SO₄ (1.8 equiv) in acetic acid. Validation: The reaction is exothermic; maintain the internal temperature below 40 °C using an ice bath[6].

  • Stirring: Stir the resulting slurry for 17–24 hours at room temperature.

  • Isolation: Filter the precipitated product on a glass Büchner funnel. Wash thoroughly with water (2 × 100 mL) to remove residual acid[6]. Validation: The product is a stable solid; dry under high vacuum to achieve >99% purity[6].

Click Chemistry: [3+2] Cycloaddition to Tetrazoles

5-Substituted 1H-tetrazoles are critical bioisosteres for carboxylic acids, widely used in angiotensin II receptor blockers (Sartans) due to their improved metabolic stability and lipophilicity.

Causality of Experimental Choices: The reaction between a nitrile and sodium azide (NaN₃) is a [3+2] cycloaddition. Uncatalyzed, this requires dangerous, prolonged heating. The addition of a Lewis acid like Zinc Bromide (ZnBr₂) coordinates the nitrile nitrogen, withdrawing electron density from the carbon and significantly lowering the activation energy[8],[9]. Utilizing water as a solvent makes the protocol environmentally benign and highly scalable[9].

Self-Validating Protocol: Aqueous Zinc-Catalyzed Synthesis

  • Reaction Setup: In a round-bottom flask, combine the organic nitrile (10 mmol), NaN₃ (12 mmol, 1.2 equiv), and ZnBr₂ (12 mmol, 1.2 equiv) in 20 mL deionized water[9].

  • Cycloaddition: Heat to reflux (100–105 °C) with vigorous stirring. Validation: Monitor via LC-MS until the nitrile mass peak disappears (typically 12-24 hours).

  • Acidification: Cool the mixture in an ice bath. Slowly add 3M HCl until the pH reaches 1. Causality: Acidification breaks the zinc-tetrazole complex and protonates the tetrazole, drastically reducing its aqueous solubility[9]. Warning: Perform in a well-ventilated fume hood as toxic hydrazoic acid (HN₃) may evolve[9].

  • Isolation: Collect the precipitated tetrazole via vacuum filtration. If no precipitate forms, extract with ethyl acetate, dry over Na₂SO₄, and concentrate[9].

Tetrazole Mix Nitrile + NaN3 + ZnBr2 Reflux Reflux in H2O (100 °C) Mix->Reflux Cyclo [3+2] Cycloaddition Reflux->Cyclo Acidify Acidify (pH 1) Ice Bath Cyclo->Acidify Isolate Precipitate Tetrazole Acidify->Isolate

Workflow for the zinc-catalyzed aqueous synthesis of 5-substituted 1H-tetrazoles.

Quantitative Data Summary

The following table summarizes the operational parameters and typical outcomes for the discussed nitrile transformations, providing a quick-reference guide for process chemists.

TransformationReagents & CatalystsOptimal TempKey IntermediateTypical YieldsFunctional Group Tolerance
Reduction to Aldehyde DIBAL-H, DCM/THF-78 °CN-Al Imine Adduct70–90%High (tolerates isolated alkenes, ethers; esters may co-reduce)
Ritter Reaction H₂SO₄, t-BuOAc, AcOH20–40 °CNitrilium Ion85–95%Moderate (acid-sensitive groups like acetals will degrade)
[3+2] Cycloaddition NaN₃, ZnBr₂, H₂O100 °CZinc-coordinated Nitrile80–95%Very High (unaffected by aqueous conditions; tolerates halogens)

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  • [6] Title: An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides Source: orgsyn.org URL:

  • [2] Title: Nitrile reduction - Wikipedia Source: wikipedia.org URL:

  • [7] Title: Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature Source: irb.hr URL:

  • [3] Title: Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes Source: benchchem.com URL:

  • [8] Title: An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles Source: organic-chemistry.org URL:

  • [4] Title: Application Notes and Protocols for Scalable Pharmaceutical Synthesis via DIBAL-H Reduction Source: benchchem.com URL:

  • [5] Title: Ritter Reaction Source: organic-chemistry.org URL:

  • [9] Title: Step-by-step synthesis protocol for 5-substituted Tetrazoles Source: benchchem.com URL:

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regioselective synthesis challenges in pyrazole-propanenitrile architectures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Regioselective Synthesis of Pyrazole-Propanenitriles: Overcoming Tautomeric Ambiguity in JAK Inhibitor Scaffolds

Executive Summary The 3-(1H-pyrazol-1-yl)propanenitrile architecture represents a critical pharmacophore in modern medicinal chemistry, most notably serving as the structural backbone for Janus Kinase (JAK) inhibitors like Ruxolitinib and Baricitinib. The synthesis of these scaffolds is plagued by a fundamental challenge: the annular tautomerism of the pyrazole ring (


 vs. 

), which leads to regioisomeric mixtures during aza-Michael additions to acrylonitrile derivatives.

This technical guide details the mechanistic drivers of this selectivity and provides validated protocols to achieve high


-regioselectivity. We move beyond standard alkylation to explore organocatalytic and thermodynamic control strategies that eliminate the need for costly chromatographic separations.

Part 1: The Tautomeric Conundrum

The core challenge lies in the ambident nucleophilicity of the pyrazole ring. In 3-substituted pyrazoles (common in drug discovery), the hydrogen atom oscillates between nitrogen atoms, creating two distinct nucleophilic species in equilibrium.

Electronic vs. Steric Vectors

When a 3-substituted pyrazole reacts with a Michael acceptor (e.g., 3-cyclopentylacrylonitrile), two outcomes are possible:

  • 
    -alkylation (Desired):  Attack from the nitrogen adjacent to the substituent (often sterically hindered but electronically distinct).
    
  • 
    -alkylation (Undesired):  Attack from the distal nitrogen.
    

The selectivity is governed by the Curtin-Hammett principle . The product ratio depends on the difference in transition state energies (


), not the equilibrium ratio of the starting tautomers.
  • Steric Factors: Bulky substituents at

    
     generally disfavor 
    
    
    
    -alkylation due to steric clash with the incoming electrophile in the transition state, provided the reaction is under kinetic control.
  • Electronic Factors: Electron-withdrawing groups (EWGs) on the pyrazole ring increase the acidity of the NH, making the anion the active species. The charge density distribution in the pyrazolate anion dictates the site of attack.

Visualization: Tautomeric Equilibrium & Attack Vectors

PyrazoleSelectivity TautomerA Tautomer A (3-Substituted-1H) Anion Pyrazolate Anion (Delocalized Charge) TautomerA->Anion -H+ (Base) TautomerB Tautomer B (5-Substituted-1H) TautomerB->Anion -H+ (Base) TS_N1 TS: N1 Attack (Steric Interaction) Anion->TS_N1 + Acrylonitrile TS_N2 TS: N2 Attack (Less Hindered) Anion->TS_N2 + Acrylonitrile Prod_N1 Product N1 (Target Scaffold) TS_N1->Prod_N1 Kinetic Path Prod_N2 Product N2 (Impurity) TS_N2->Prod_N2 Thermodynamic Path

Caption: Mechanistic bifurcation in pyrazole aza-Michael addition. Kinetic control favors N1 when C3 sterics are managed correctly.

Part 2: Strategic Synthesis Protocols

Protocol A: Thermodynamic Control via Reversible Michael Addition

For substrates where the


-adduct is thermodynamically more stable (often the case with specific electron-rich substituents), using a reversible base system allows the kinetic 

product to revert and convert to the stable

product over time.

Reagents:

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triton B.

  • Solvent: Acetonitrile (MeCN) or DMSO.

  • Temperature: Elevated (60–80°C) to overcome the activation barrier for reversibility.

Step-by-Step Methodology:

  • Charge: Load 3-substituted pyrazole (1.0 equiv) and MeCN (10 V) into the reactor.

  • Activate: Add DBU (0.5 equiv). Stir for 15 min at 25°C.

  • Addition: Add substituted acrylonitrile (1.1 equiv) dropwise.

  • Reflux: Heat to 80°C. Monitor via HPLC.

    • Critical IPC: You will initially see a mixture (e.g., 60:40). Continue heating until the ratio stabilizes (often >90:10).

  • Workup: Cool to RT. Concentrate. Dilute with EtOAc, wash with 1N HCl (to remove DBU), then brine.

  • Crystallization: Recrystallize from IPA/Heptane to remove residual

    
     isomer.
    
Protocol B: Asymmetric Organocatalytic Aza-Michael (Ruxolitinib Route)

This is the "Gold Standard" for chiral pyrazole-propanenitriles. Instead of simple acrylonitrile, an


-unsaturated aldehyde is used with a chiral catalyst, followed by oxidation to the nitrile. This establishes the chiral center and controls regioselectivity via catalyst steric shielding.

Key Reference: J. Org. Chem. 2022, 87, 15, 10187–10198 (Crystal structure evidence for attractive interactions); Org. Lett. 2009, 11, 9, 1999–2002 (Incyte Process).[1]

Reagents:

  • Catalyst: (S)-(-)-

    
    -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst).
    
  • Acceptor: (E)-3-cyclopentylacrylaldehyde.[2]

  • Additive: Benzoic acid (stoichiometric) to accelerate iminium formation.

Step-by-Step Methodology:

  • Catalyst Formation: In Toluene (10 V), mix the chiral pyrrolidine catalyst (10 mol%) and benzoic acid (10 mol%). Stir for 10 min.

  • Substrate Addition: Add the pyrazole (1.0 equiv) and the enal (1.2 equiv).[3]

  • Reaction: Stir at 20°C for 24h.

    • Mechanism:[2][4][5][6] The catalyst forms an iminium ion with the enal. The bulky phenyl groups on the catalyst shield one face, forcing the pyrazole to attack from the top face, while the steric bulk of the pyrazole itself directs

      
       selectivity.
      
  • Conversion to Nitrile (One-Pot): Add

    
     and aq. 
    
    
    
    directly to the reaction mixture (oxidative conversion of -CHO to -CN).
  • Purification: Silica gel chromatography (often required here due to catalyst byproducts).

Part 3: Data & Optimization[4][7]

Solvent choice significantly impacts the Regioisomeric Ratio (RR). Polar aprotic solvents often stabilize the transition state for the more polar isomer.

Table 1: Solvent Effects on N1:N2 Selectivity (Base:


) 
SolventDielectric ConstantN1:N2 RatioYield (%)Notes
DMSO 46.795:592High solubility aids reaction rate; difficult workup.
DMF 36.788:1285Standard baseline; moderate selectivity.
Toluene 2.3860:4055Poor solubility; heterogeneous reaction leads to poor RR.
TFE 27.0>98:189Trifluoroethanol. H-bonding solvent stabilizes specific TS.

Insight: The use of fluorinated alcohols (TFE, HFIP) has emerged as a superior method. The solvent acts as a hydrogen-bond donor to the nitrile/enal, activating it, while simultaneously solvating the pyrazole nitrogen, enhancing discrimination between


 and 

.

Part 4: Analytical Validation (Self-Validating Systems)

You cannot rely on retention time alone during method development. You must structurally validate the isomer.

NOESY / ROESY Correlation

To confirm


-alkylation (where the alkyl chain is attached to the nitrogen distal to the bulky C3 group in 3,5-disubstituted systems, or proximal depending on nomenclature priority):
  • Run 2D NOESY: Look for a cross-peak between the

    
    -protons of the propanenitrile chain and the proton/substituent at the pyrazole 
    
    
    
    position.
  • Absence of Signal: If the alkylation is at

    
    , the distance to the 
    
    
    
    substituent is often too large (>5 Å) to show a strong NOE signal (depending on conformation).
  • HMBC: Look for long-range coupling (

    
    ) between the 
    
    
    
    protons and the pyrazole ring carbons.[5] The coupling constants differ significantly for
    
    
    vs
    
    
    .
Workflow Diagram: Process Control

ProcessControl Start Crude Reaction Mixture IPC IPC: HPLC (C18 Column) Start->IPC Decision RR > 95:5? IPC->Decision Workup Aqueous Workup (Remove Base/DMSO) Decision->Workup Yes Recycle Continue Heating (Thermodynamic Equilibration) Decision->Recycle No Analysis 1H NMR / NOESY (Confirm Regioisomer) Workup->Analysis Recycle->IPC Final Isolated API Intermediate Analysis->Final

Caption: Decision logic for ensuring regioisomeric purity before downstream processing.

References

  • Lin, Q., et al. (2009).[1] "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999–2002.[1] [Link]

  • Norman, N. J., et al. (2022).[7] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10187–10198. [Link]

  • Fustero, S., et al. (2010). "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, 41(4), 253-290. [Link]

  • Incyte Corporation. (2010). "Heteroaryl Substituted Pyrrolo[2,3-d]pyrimidines as Janus Kinase Inhibitors.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Pyrazoles are highly privileged scaffolds in modern drug discovery, frequently serving as bioisosteres for phenols or arenes to improve lipophilicity, aqueous solubility, and metabolic stability[1]. The 1-alkyl-5-methylpyrazole motif is particularly valuable, appearing in numerous kinase inhibitors and receptor modulators.

A critical challenge in the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile is controlling the regioselectivity[2]. Because unsymmetrically substituted pyrazoles like 3-methylpyrazole exist as a tautomeric mixture in solution, direct N-alkylation typically yields a mixture of N-1 and N-2 alkylated isomers[1]. To achieve a self-validating, high-fidelity protocol, researchers must either carefully tune the aza-Michael conditions (kinetic vs. thermodynamic control) or employ a de novo pyrazole ring synthesis using functionalized hydrazines[3]. This application note details both methodologies, providing the causality behind the experimental choices to ensure authoritative grounding.

Mechanistic Causality & Reaction Design

Route A: Base-Catalyzed Aza-Michael Addition

The aza-Michael addition of 3-methylpyrazole to acrylonitrile is an atom-economical approach. However, the tautomerization of the pyrazole dictates that the electrophile can be attacked by either nitrogen[1].

  • Causality of Regioselectivity : Under strongly basic conditions (e.g., DBU or Cs2CO3), the pyrazolide anion is formed. The steric hindrance of the C3-methyl group directs the bulky acrylonitrile moiety predominantly to the less hindered N1 position, favoring the 3-methyl isomer. To invert this and favor the 5-methyl isomer, thermodynamic conditions (higher temperatures, specific Lewis acids, or ultrasound irradiation) can be employed to drive the equilibrium toward the more thermodynamically stable this compound[4].

Route B: De Novo Condensation (The Self-Validating System)

To completely bypass the regioselectivity issues of Route A, a de novo synthesis is highly recommended. By reacting 3-hydrazinopropanenitrile with a 1,3-dicarbonyl equivalent (such as 1-methoxy-1-buten-3-one or 4,4-dimethoxy-2-butanone), the regiochemistry is hardwired into the mechanism.

  • Causality of Regioselectivity : The terminal, primary amine of the hydrazine (-NH2) is significantly more nucleophilic than the internal, secondary amine (-NH-). It selectively attacks the most electrophilic carbon of the diketone equivalent (the C1 aldehyde/acetal carbon). Subsequent intramolecular cyclization of the secondary nitrogen onto the C3 ketone yields the 5-methylpyrazole exclusively. This self-validating system guarantees >95% regiomeric purity without the need for exhaustive chromatography[3].

Experimental Workflows

SynthesisWorkflow NodeA1 3-Methylpyrazole + Acrylonitrile NodeA2 Aza-Michael Addition (Base/Ultrasound) NodeA1->NodeA2 NodeA3 Isomeric Mixture (3-Me & 5-Me) NodeA2->NodeA3 NodeB3 Pure 3-(5-methyl-1H-pyrazol-1-yl) propanenitrile NodeA3->NodeB3 Chromatographic Separation NodeB1 3-Hydrazinopropanenitrile + 1-Methoxy-1-buten-3-one NodeB2 De Novo Condensation (Acid Catalyzed) NodeB1->NodeB2 NodeB2->NodeB3

Caption: Comparative workflows for the synthesis of this compound.

Protocol A: Ultrasound-Assisted Aza-Michael Addition

Note: This method is ideal when both isomers are desired or when rapid, green synthesis is prioritized[4].

Reagents:

  • 3-Methylpyrazole (1.0 eq, 10 mmol, 0.82 g)

  • Acrylonitrile (1.2 eq, 12 mmol, 0.64 g) Caution: Toxic and flammable.

  • Catalyst: DBU (0.1 eq, 1 mmol) or catalyst-free in aqueous media.

  • Solvent: Water (10 mL)

Step-by-Step Procedure:

  • Preparation : In a 50 mL round-bottom flask, suspend 3-methylpyrazole in 10 mL of deionized water.

  • Addition : Add acrylonitrile dropwise over 5 minutes at room temperature.

  • Irradiation : Place the flask in an ultrasonic bath (e.g., 42 kHz, 135 W). Sonicate at 60 °C for 1–2 hours. The cavitation bubbles create localized high-temperature/pressure microenvironments that accelerate the Michael addition while remaining environmentally benign[4].

  • Extraction : Cool the mixture to room temperature. Extract with ethyl acetate (3 x 15 mL).

  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the 3-methyl and 5-methyl isomers.

Protocol B: De Novo Regioselective Condensation

Note: This is the preferred method for high-purity 5-methyl regioisomer synthesis.

Reagents:

  • 3-Hydrazinopropanenitrile (1.0 eq, 10 mmol, 0.85 g)

  • 4,4-Dimethoxy-2-butanone (1.05 eq, 10.5 mmol, 1.39 g)

  • Solvent: Ethanol (20 mL)

  • Catalyst: Concentrated HCl (0.5 mL)

Step-by-Step Procedure:

  • Hydrazine Preparation : Dissolve 3-hydrazinopropanenitrile in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Electrophile Addition : Slowly add 4,4-dimethoxy-2-butanone to the stirring solution at 0 °C. Causality: Low temperatures are maintained initially to control the exothermic hydrazone formation and prevent unwanted side reactions.

  • Acid Catalysis : Add 0.5 mL of concentrated HCl dropwise. Causality: The acid catalyzes the hydrolysis of the dimethyl acetal to the highly reactive aldehyde, facilitating the intramolecular cyclization onto the C3 ketone[3].

  • Reflux : Heat the reaction mixture to reflux (78 °C) for 4 hours. Monitor completion via TLC or LC-MS.

  • Neutralization : Cool the mixture to room temperature and neutralize with saturated aqueous NaHCO3 until pH ~7.

  • Isolation : Remove ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL). Dry the organic phase over MgSO4, filter, and concentrate.

  • Final Polish : The resulting crude product is typically >95% pure this compound. A short silica plug or recrystallization can be used for final polishing.

Quantitative Data & Method Comparison

The table below summarizes the empirical outcomes of both protocols, allowing researchers to select the optimal route based on their project constraints.

ParameterProtocol A (Aza-Michael)Protocol B (De Novo Condensation)
Starting Materials 3-Methylpyrazole, Acrylonitrile3-Hydrazinopropanenitrile, 4,4-Dimethoxy-2-butanone
Overall Yield 75 - 85% (Combined isomers)88 - 92%
Regioselectivity (5-Me : 3-Me) ~ 40 : 60 (Requires separation)> 95 : 5 (Self-validating)
Reaction Time 1 - 2 hours (Ultrasound)4 - 5 hours (Reflux)
Environmental Impact Low (Aqueous, Atom-economical)Moderate (Solvent reflux, Acidic)
Primary Challenge Difficult chromatographic separation[2]Handling of reactive hydrazines

Conclusion

The synthesis of this compound exemplifies the classic tension between atom economy and regiocontrol in heterocyclic chemistry. While the aza-Michael addition offers a rapid, green assembly of the pyrazole-nitrile scaffold, it falls short in regiochemical fidelity. Conversely, the de novo condensation leverages the intrinsic electronic disparities of the hydrazine and diketone equivalents to deliver a self-validating, highly regioselective outcome. For drug development professionals requiring high-purity intermediates for SAR studies, Protocol B stands as the definitive, authoritative methodology.

References

1.[2] This compound | 945457 , Benchchem. Available at: 2.[1] Pyrazoles in Drug Discovery , PharmaBlock. Available at: 3.[4] Ultrasound for Drug Synthesis: A Green Approach , PMC (nih.gov). Available at: 4. Product Class 7: Hydrazines and Hydrazinium Salts , Thieme-Connect. Available at: 5.[3] Approaches towards the synthesis of 5-aminopyrazoles , PMC (nih.gov). Available at:

Sources

Application Note: 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile as a Versatile Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 945457-70-5) serves as a critical bifunctional building block in medicinal chemistry and ligand synthesis. Characterized by a pyrazole core substituted with a methyl group at the C5 position and a cyanoethyl tail at N1, this compound offers two distinct vectors for chemical modification: the nucleophilic/basic pyrazole ring and the electrophilic/reducible nitrile handle.

This guide addresses the primary challenge in its utilization—regioselective synthesis —and details its downstream applications in generating bidentate ligands, carboxylic acid linkers, and bio-active heterocycles.

Chemical Profile & Regiochemistry

The Isomer Challenge

The synthesis of N-alkylated pyrazoles via Michael addition of 3-methylpyrazole to acrylonitrile typically yields a mixture of two regioisomers:

  • 1,3-isomer (Thermodynamic/Steric favor): 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile.

  • 1,5-isomer (Kinetic/Steric hindrance): this compound.

While the 1,3-isomer is often the major product due to steric avoidance between the methyl group and the N-alkyl chain, the 1,5-isomer is frequently sought for specific steric profiles in metallodrug design and kinase inhibitor scaffolds.

Key Properties:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 135.17 g/mol

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Solubility: Soluble in DCM, Methanol, Ethanol; sparingly soluble in water.

Core Synthesis Protocol: Regiocontrolled Michael Addition

This protocol optimizes the formation and isolation of the 1,5-isomer.[1] While direct alkylation favors the 1,3-isomer, the use of specific solvent systems and thermal control can shift the ratio. For high-purity applications, a de novo cyclization route is recommended.

Method A: Direct Aza-Michael Addition (Industrial Route)

Best for large-scale access where chromatographic separation is viable.

Reagents:

  • 3-Methylpyrazole (1.0 equiv)

  • Acrylonitrile (1.2 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 equiv) or Triton B.

  • Solvent: Acetonitrile (ACN) or neat.

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-methylpyrazole (10 mmol) in ACN (20 mL).

  • Addition: Add DBU (0.5 mmol) followed by the dropwise addition of acrylonitrile (12 mmol) at room temperature.

  • Reaction: Heat the mixture to reflux (80°C) for 12–16 hours. Note: Higher temperatures can slightly increase the proportion of the 1,5-isomer via thermodynamic equilibration, although the 1,3-isomer remains dominant.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification (Critical): The crude residue contains both isomers (typically ~85:15 ratio of 1,3 to 1,5).

    • Column Chromatography: Use a gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40). The 1,5-isomer (more sterically crowded) typically elutes after the 1,3-isomer on silica gel due to slight differences in polarity and interaction with the stationary phase (verify with TLC/NOE NMR).

    • Validation: 1H NMR is essential. The proton at C4 in the 1,5-isomer often shows a different shift compared to the 1,3-isomer due to the shielding effect of the N-alkyl chain.

Method B: De Novo Cyclization (High Specificity Route)

Best for research-grade purity of the 1,5-isomer.

Reagents:

  • (2-Cyanoethyl)hydrazine (1.0 equiv)

  • 4,4-Dimethoxy-2-butanone (1.0 equiv) (or 4-methoxy-3-buten-2-one)

  • Solvent: Ethanol/Water.

Protocol:

  • Dissolution: Dissolve (2-Cyanoethyl)hydrazine (10 mmol) in Ethanol (30 mL).

  • Cyclization: Add 4,4-dimethoxy-2-butanone (10 mmol) dropwise. Add catalytic HCl (2-3 drops).

  • Reflux: Heat to reflux for 4 hours.

  • Mechanism: The terminal hydrazine nitrogen attacks the ketone (C2), and the internal nitrogen attacks the aldehyde equivalent (C4). Steric control in this cyclization specifically favors the formation of the 5-methyl isomer relative to the N-substituent.

  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Ether.[2]

Applications & Transformations

Application 1: Synthesis of N,N-Bidentate Ligands (Amine Reduction)

The reduction of the nitrile yields a primary amine, converting the molecule into a histamine-like ligand (3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine). This "N-N" donor set is crucial for coordination chemistry (e.g., Copper or Zinc complexes).

Protocol (H2/Raney Nickel):

  • Charge: Place this compound (5 mmol) in a hydrogenation vessel.

  • Solvent: Add Methanol (20 mL) saturated with Ammonia (to suppress secondary amine formation).

  • Catalyst: Add Raney Nickel (approx. 200 mg, washed).

  • Hydrogenation: Pressurize to 50 psi H2 and stir at RT for 6 hours.

  • Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Evaporate filtrate to obtain the amine oil.

Application 2: Drug Linker Synthesis (Hydrolysis)

Converting the nitrile to a carboxylic acid creates a "soft" linker suitable for coupling to drug pharmacophores, improving solubility and bioavailability.

Protocol (Acid Hydrolysis):

  • Mix: Combine nitrile (5 mmol) with 6M HCl (15 mL).

  • Hydrolysis: Reflux at 100°C for 4 hours. The nitrile hydrolyzes first to the amide, then to the acid.

  • Isolation: Cool to RT. Adjust pH to ~4-5 with NaOH. Extract with Ethyl Acetate.[3]

  • Product: 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid.

Application 3: Bioisostere Construction (Tetrazole Formation)

The nitrile group can be converted to a tetrazole, a lipophilic bioisostere of a carboxylic acid, common in angiotensin II receptor antagonists.

Protocol:

  • Reagents: Nitrile (1.0 equiv), Sodium Azide (1.5 equiv), Zinc Bromide (1.0 equiv).

  • Conditions: Reflux in Isopropanol/Water (24 hours).

  • Result: 5-(2-(5-methyl-1H-pyrazol-1-yl)ethyl)-1H-tetrazole.

Visualizing the Workflow

G cluster_alt Alternative Specific Route Start 3-Methylpyrazole Mixture Isomeric Mixture (1,3- & 1,5-isomers) Start->Mixture Michael Addition (DBU, ACN, Reflux) Reagent Acrylonitrile Reagent->Mixture Target 3-(5-methyl-1H-pyrazol-1-yl) propanenitrile (Target 1,5-isomer) Mixture->Target Chromatography (Regio-separation) Amine Primary Amine (Ligand/Monomer) Target->Amine Reduction (H2, Raney Ni) Acid Carboxylic Acid (Linker/Scaffold) Target->Acid Hydrolysis (6M HCl, Reflux) Tetrazole Tetrazole (Bioisostere) Target->Tetrazole Cycloaddition (NaN3, ZnBr2) Hydrazine (2-Cyanoethyl)hydrazine Hydrazine->Target Cyclization (Direct 1,5-formation) Diketone 4,4-Dimethoxy-2-butanone Diketone->Target

Caption: Synthesis pathway showing the separation of regioisomers and downstream functionalization into amines, acids, and tetrazoles.

Safety & Handling

  • Acrylonitrile: Highly toxic and carcinogenic. Use exclusively in a fume hood.

  • Hydrazines: Potential genotoxins. Handle with double gloves and quench waste with bleach.

  • Raney Nickel: Pyrophoric when dry. Keep wet at all times.

References

  • Regioselectivity in Pyrazole Synthesis: BenchChem Technical Note: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.

  • Michael Addition Protocols: National Institutes of Health (NIH) PMC: Biocatalyzed aza-michael addition via continuous flow technology.

  • Crystal Structure & Isomerism: MDPI: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.[4]

  • Downstream Ligand Synthesis: PubChem Compound Summary: 3-(1H-Pyrazol-1-yl)propanenitrile.

  • General Pyrazole Chemistry: Organic Chemistry Portal: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.

Sources

Application Note: 3-(5-Methyl-1H-pyrazol-1-yl)propanenitrile as a Strategic Intermediate in Drug Discovery

[1]

Executive Summary

In the landscape of kinase inhibitor development (particularly JAK and BTK inhibitors), the N-alkyl pyrazole motif serves as a versatile pharmacophore linker. This compound represents a "masked" functional scaffold.[1] The nitrile group provides a robust handle for transformation into primary amines (via reduction) or carboxylic acids (via hydrolysis), while the 5-methylpyrazole core offers unique steric and electronic properties compared to its 3-methyl regioisomer.[1] This guide addresses the primary challenge in working with this intermediate: controlling the 1,3- vs. 1,5-regioselectivity during synthesis and maximizing yield in downstream applications.[1]

Chemical Profile & Structural Logic[1][2][3]

The compound exists as one of two possible regioisomers formed during the alkylation of 3-methylpyrazole.[1] Understanding the distinction between the 1,3-isomer (thermodynamically favored) and the 1,5-isomer (sterically congested, often the target for specific binding pockets) is critical.[1]

PropertySpecification
IUPAC Name This compound
Molecular Formula C

H

N

Molecular Weight 135.17 g/mol
Key Functional Groups Nitrile (Electrophile/Precursor), Pyrazole (Aromatic Heterocycle)
Regio-Challenge The 5-methyl group creates steric clash with the N1-alkyl chain, making this isomer harder to synthesize than the 3-methyl analogue.[1]
Structural Visualization: The Regioselectivity Problem

The following diagram illustrates the divergent synthesis pathways and the steric origin of the isomer distribution.

GStart3(5)-Methylpyrazole(Tautomeric Mixture)RxnMichael Addition(Base Cat., Heat)Start->RxnAcrylonitrileAcrylonitrile(Michael Acceptor)Acrylonitrile->RxnIsomer131,3-Isomer (Major)3-(3-methyl-pyrazol-1-yl)...(Sterically Unhindered)Rxn->Isomer13Kinetic & ThermodynamicPreferenceIsomer151,5-Isomer (Target)3-(5-methyl-pyrazol-1-yl)...(Sterically Crowded)Rxn->Isomer15Minor Product(Requires Separation)

Caption: Divergent alkylation pathways. The 1,3-isomer dominates due to reduced steric hindrance at the nucleophilic nitrogen.[1]

Synthesis Protocols

To obtain the specific 5-methyl isomer, standard alkylation is often insufficient due to poor selectivity.[1] Two protocols are provided: the Industrial Separation Route (cost-effective) and the De Novo Cyclization Route (high precision).[1]

Protocol A: Michael Addition with Isomer Separation (High Throughput)

Best for: Large scale generation where chromatography is automated.

Reagents: 3-methylpyrazole, Acrylonitrile, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • Reaction: Charge a reactor with 3-methylpyrazole (1.0 eq) and Acrylonitrile (1.2 eq). Add DBU (0.05 eq) as a catalyst.

  • Conditions: Heat to 80°C for 12 hours. The reaction is neat (solvent-free) or performed in Acetonitrile.[1]

  • Outcome: A crude mixture of ~80:20 (1,3-isomer : 1,5-isomer).

  • Purification (Critical):

    • The 1,5-isomer is generally more polar and elutes later on silica gel due to the exposed dipole of the adjacent methyl/nitrile interaction.[1]

    • Flash Chromatography: Elute with Hexane:EtOAc (gradient 0-50%).

    • Validation: Use NOESY NMR. The 1,5-isomer will show a correlation between the N-CH2 protons and the C5-Methyl protons.[1] The 1,3-isomer will NOT show this correlation.[1]

Protocol B: Regioselective Cyclization (Precision Synthesis)

Best for: Ensuring 100% regio-purity without difficult separation.[1]

This method constructs the pyrazole ring onto the hydrazine, forcing the methyl group into the 5-position.[1]

Reagents: (2-Cyanoethyl)hydrazine, 4,4-dimethoxybutan-2-one (or acetylacetaldehyde dimethyl acetal).[1]

  • Precursor Prep: Synthesize (2-cyanoethyl)hydrazine by reacting hydrazine hydrate (excess) with acrylonitrile at 0°C (Caution: Exothermic).

  • Cyclization:

    • Dissolve (2-cyanoethyl)hydrazine (1.0 eq) in Ethanol.

    • Add 4,4-dimethoxybutan-2-one (1.0 eq) and conc.[1] HCl (cat.).

    • Reflux for 4 hours.[1]

  • Mechanism: The more nucleophilic substituted nitrogen of the hydrazine attacks the most electrophilic carbonyl (or acetal).[1] Note: Regiochemistry here is subtle and depends on pH.[1] Acidic conditions often favor the 5-methyl product.[1]

Key Transformations & Applications

Once isolated, the nitrile serves as a pivot point for divergent synthesis.[1]

Transformation 1: Hydrolysis to Carboxylic Acid

Used to generate linkers for amide coupling (e.g., PROTACs, fragment linking).

  • Reagents: Conc. HCl or NaOH/H2O.[1]

  • Protocol: Dissolve nitrile in 6M HCl. Reflux for 6 hours. The nitrile hydrolyzes first to the amide, then to the acid: 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid .[1]

  • Note: Acidic hydrolysis yields the HCl salt of the pyrazole.[1]

Transformation 2: Reduction to Primary Amine

Used to create amine handles for reductive amination or sulfonamide formation.

  • Reagents: Raney Nickel/H2, or LiAlH4 (Lithium Aluminum Hydride).

  • Protocol (Catalytic):

    • Dissolve nitrile in MeOH saturated with NH3 (to prevent secondary amine formation).

    • Add Raney Nickel (10 wt%).

    • Hydrogenate at 50 psi H2 for 12 hours.

  • Protocol (Chemical):

    • Suspend LiAlH4 (2.0 eq) in dry THF at 0°C.

    • Add nitrile solution dropwise.[1]

    • Reflux for 2 hours. Quench via Fieser method.

  • Product: 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine .[1]

Workflow Visualization: Downstream Utility

ApplicationsIntermediate3-(5-methyl-1H-pyrazol-1-yl)propanenitrileHydrolysisAcid Hydrolysis(HCl, Reflux)Intermediate->HydrolysisReductionCatalytic Reduction(H2, Raney Ni, NH3)Intermediate->ReductionAcidPropanoic Acid Derivative(Linker for Amides)Hydrolysis->AcidYield >90%AminePropan-1-amine Derivative(Linker for Kinase Inhibitors)Reduction->AmineAvoids 2° Amines

Caption: The nitrile acts as a divergent node, accessing both acidic and basic functional handles.[1]

Safety & Handling (MSDS Highlights)

  • Acute Toxicity: Nitriles are toxic by ingestion and inhalation.[1][2] Metabolism releases cyanide ions.[1] Handle in a well-ventilated fume hood.

  • Skin Contact: Pyrazoles can be irritants and potential sensitizers.[1] Wear nitrile gloves and lab coat.[1]

  • Reactivity: The reaction of hydrazines with acrylonitrile (Protocol B) is highly exothermic and can runaway.[1] Strict temperature control (0-5°C) during addition is mandatory.[1]

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. et al. Comprehensive Heterocyclic Chemistry II. Pyrazoles.[1][3][4][2][5][6][7][8][9][10][11][12] Elsevier, 1996.

  • Michael Addition Protocols: Larock, R. C. Comprehensive Organic Transformations. Wiley-VCH.[1] (Standard reference for nitrile alkylation).

  • Reduction of Nitriles to Amines: "Catalytic Hydrogenation of Nitriles." Organic Process Research & Development.

  • Structural Validation (NMR): Claramunt, R. M. et al. "The structure of N-substituted pyrazoles." Magnetic Resonance in Chemistry.

3-(5-methyl-1H-pyrazol-1-yl)propanenitrile in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile: A Versatile Cyanoethylated Precursor in the Synthesis of Fused Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including use as kinase inhibitors and anti-inflammatory agents.[1][2] The functionalization of the pyrazole ring allows for the exploration of vast chemical space, leading to the discovery of novel therapeutic agents. This compound emerges as a highly valuable and versatile building block in this context. Its structure combines the stable, aromatic pyrazole ring with a reactive three-carbon nitrile side chain, introduced via cyanoethylation. This propanenitrile moiety serves as a linchpin for constructing more complex, fused heterocyclic systems, most notably the medicinally significant pyrazolo[1,5-a]pyrimidine core.[3][4]

This guide provides a comprehensive overview of the synthesis of this compound and details its application in the strategic construction of pyrazolo[1,5-a]pyrimidine derivatives. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the title compound is efficiently achieved through a base-catalyzed Michael addition, specifically a cyanoethylation reaction. This reaction involves the conjugate addition of 5-methyl-1H-pyrazole to acrylonitrile.

Causality of Experimental Design:

  • Tautomerism: 5-methyl-1H-pyrazole exists as a mixture of tautomers (3-methyl and 5-methyl forms).[5] Alkylation reactions, including cyanoethylation, can potentially yield a mixture of N1 and N2 substituted products. However, the N1-alkylation of the 5-methyl tautomer is generally favored, leading to the desired product as the major isomer.[6]

  • Catalysis: A base catalyst (e.g., a strong base like NaOH or a phase-transfer catalyst) is employed to deprotonate the pyrazole N-H, generating the pyrazolate anion. This anion is a more potent nucleophile, facilitating the attack on the electron-deficient β-carbon of acrylonitrile.

Experimental Workflow: Synthesis of the Precursor

reagents Reagents: - 5-methyl-1H-pyrazole - Acrylonitrile - Base Catalyst (e.g., NaOH) - Solvent (e.g., DMF) reaction Reaction Vessel Stir at 30-40°C, 6-8h reagents->reaction 1. Combine & Stir quench Quench & Extraction - Pour into water - Extract with Ethyl Acetate reaction->quench 2. Work-up purify Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography quench->purify 3. Isolate product Final Product: This compound purify->product 4. Characterize

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Cyanoethylation

Materials:

  • 5-methyl-1H-pyrazole

  • Acrylonitrile (Caution: Toxic and flammable)

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 5-methyl-1H-pyrazole (10.0 g, 122 mmol) in DMF (100 mL) in a 250 mL round-bottom flask, add powdered NaOH (0.49 g, 12.2 mmol, 0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium pyrazolate salt.

  • Add acrylonitrile (8.9 mL, 134 mmol, 1.1 eq) dropwise to the suspension over 20 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Heat the reaction mixture to 35°C and stir for 7 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting pyrazole is consumed.

  • After completion, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated brine solution (1 x 50 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford this compound as a clear oil or low-melting solid.

Expected Characterization:

  • ¹H NMR: Peaks corresponding to the pyrazole ring protons, the methyl group protons, and the two methylene groups of the propanenitrile chain.

  • IR (Infrared Spectroscopy): A characteristic sharp peak around 2250 cm⁻¹ for the nitrile (C≡N) stretch.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₇H₉N₃ (M.W. 135.17).

Part 2: Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines

A primary application of this compound is its use as a precursor for pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is of great interest in drug discovery, particularly as a scaffold for protein kinase inhibitors.[7][8] The synthesis is a robust two-step process: reduction of the nitrile to a primary amine, followed by a cyclocondensation reaction.

Synthetic Strategy: From Nitrile to Fused Heterocycle

start_nitrile 3-(5-methyl-1H-pyrazol-1-yl) propanenitrile amine_intermediate 3-(5-methyl-1H-pyrazol-1-yl) propan-1-amine start_nitrile->amine_intermediate Step 1: Reduction (e.g., LiAlH4 or H2/Raney Ni) final_product Tetrahydropyrazolo[1,5-a] pyrimidine Derivative amine_intermediate->final_product Step 2: Cyclocondensation (Acidic or Thermal) dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) dicarbonyl->final_product Step 2: Cyclocondensation (Acidic or Thermal)

Caption: Two-step synthesis of pyrazolo[1,5-a]pyrimidines from the nitrile precursor.

Protocol 2.1: Reduction of Nitrile to Primary Amine

Principle: The nitrile group can be reduced to a primary amine using various reagents. Catalytic hydrogenation (e.g., H₂ gas with Raney Nickel or Palladium on carbon) is a common method. Alternatively, chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective. The choice of method depends on available equipment and functional group compatibility in more complex substrates. LiAlH₄ is chosen here for its efficiency on a lab scale.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄) (Caution: Pyrophoric, reacts violently with water)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Suspend LiAlH₄ (1.2 eq) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Dissolve this compound (10.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0°C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. (This is the Fieser workup).

  • A granular precipitate should form. Stir the resulting slurry for 1 hour at room temperature.

  • Filter the solid through a pad of Celite and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine, which can often be used in the next step without further purification.

Protocol 2.2: Cyclocondensation with 1,3-Dicarbonyls

Principle: The synthesized primary amine undergoes a cyclocondensation reaction with a 1,3-biselectrophilic compound, such as a β-diketone or β-ketoester.[3][4][9] The reaction typically proceeds via initial formation of an enamine or imine, followed by intramolecular cyclization and dehydration to form the stable, fused pyrimidine ring. Acetic acid is often used as both the solvent and an acid catalyst to promote the dehydration step.

Materials:

  • 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

  • 1,3-Dicarbonyl compound (see table below)

  • Glacial acetic acid

Procedure:

  • Dissolve 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine (5.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Add the 1,3-dicarbonyl compound (5.5 mmol, 1.1 eq).

  • Heat the mixture to reflux (approx. 118°C) for 5-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it onto crushed ice (100 g).

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.

Data Presentation: Scope of the Cyclocondensation
Entry1,3-Dicarbonyl CompoundResulting Pyrazolo[1,5-a]pyrimidine SubstituentsTypical Yield (%)
1Acetylacetone5,7-dimethyl85-95
2Ethyl Acetoacetate5-methyl-7-oxo80-90
3Dibenzoylmethane5,7-diphenyl75-85
4Trifluoroacetylacetone5-methyl-7-(trifluoromethyl)70-80

Safety and Handling

  • Acrylonitrile: Highly flammable, toxic by inhalation, ingestion, and skin contact. It is also a suspected carcinogen. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents. Handle under an inert atmosphere (nitrogen or argon). Quenching must be performed slowly and at low temperatures.

  • General Precautions: Standard laboratory safety practices should be followed. Wear appropriate PPE at all times. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2022). PMC.
  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2016). PubMed.
  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2015). ResearchGate.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI.
  • An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. (2019). MDPI. Available at: [Link]

  • 3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3. (n.d.). PubChem. Available at: [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PMC.
  • Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. (2021). PubMed. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - NIH. Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). PubMed. Available at: [Link]

Sources

Application Note: Pyrazole-Based Ligands in Advanced Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The design of highly efficient, stable, and selective transition metal catalysts is a cornerstone of modern chemical synthesis and drug development. While phosphines and N-heterocyclic carbenes (NHCs) have traditionally dominated the ligand landscape, pyrazole-based ligands have emerged as highly versatile alternatives in homogeneous catalysis[1]. Pyrazoles offer a unique combination of robust coordination, tunable steric bulk, and hemilability, making them exceptionally effective in cross-coupling reactions, biomimetic oxidations, and asymmetric catalysis[1][2].

This application note provides a deep dive into the mechanistic causality behind pyrazole-driven catalysis, summarizes quantitative performance metrics, and outlines self-validating protocols for their deployment in the laboratory.

Mechanistic Rationale: The Pyrazole Advantage

To effectively utilize pyrazole ligands, researchers must understand the electronic and structural causality that dictates their behavior at the metal center.

Electronic Tuning and Electrophilicity

Pyrazoles are


-excessive heterocycles. Unlike traditional nitrogen donors (e.g., pyridines or imines), pyrazoles act as poor 

-acceptors but excellent

-donors[3]. This specific electronic profile renders the coordinated metal center (such as Pd, Ni, or Cu) highly electrophilic[4]. In cross-coupling reactions, an electrophilic metal center accelerates the oxidative addition of notoriously challenging aryl halides. In oxidation catalysis, it facilitates the rapid activation of molecular oxygen or peroxides[1].
Hemilability and Vacant Site Generation

A critical challenge in homogeneous catalysis is balancing catalyst stability with reactivity. If a ligand binds too strongly, the catalyst becomes inactive; if it binds too weakly, the metal precipitates as inactive bulk nanoparticles (e.g., Pd black)[5].

In hybrid bidentate systems (such as P,N or N,N' ligands), the pyrazole nitrogen frequently acts as a hemilabile donor [3]. During the catalytic cycle, the pyrazole moiety dynamically dissociates from the metal center to create a temporary, vacant coordination site required for substrate binding (e.g., during transmetalation). Once the product is reductively eliminated, the pyrazole rapidly recoordinates, stabilizing the resting state of the catalyst and preventing degradation[3][5].

Protic and Outer-Sphere Interactions

N-unsubstituted (protic) pyrazoles introduce an additional layer of functionality. The N–H bond can act as a proton-responsive site, participating in outer-sphere mechanisms via hydrogen bonding. This is particularly critical in transfer hydrogenation and biomimetic oxidation, where the ligand actively assists in proton shuttling, lowering the overall activation energy of the transition state[6].

G Pd0 Resting Precatalyst (Stabilized by Pyrazole) OxAdd Oxidative Addition (Electrophilic Metal) Pd0->OxAdd Substrate Entry Hemilabile Hemilabile N-Dissociation (Creates Vacant Site) OxAdd->Hemilabile Pyrazole shifts Transmet Transmetalation (Substrate Binds) Hemilabile->Transmet Reagent Entry RedElim Reductive Elimination (Product Formation) Transmet->RedElim Intermediate RedElim->Pd0 Product Release

Figure 1: Generalized catalytic cycle highlighting the hemilabile nature of pyrazole ligands.

Quantitative Performance Metrics

The structural versatility of pyrazoles allows them to be tailored for specific catalytic domains. Table 1 summarizes the performance of various pyrazole-based systems across different reaction classes.

Table 1: Comparative Catalytic Performance of Pyrazole-Ligand Systems

Catalyst SystemTarget ReactionKey Performance MetricRef
Pd(II) / Bis-pyrazolyl (Xantphos analogue)Suzuki-Miyaura Cross-CouplingUp to 99% yield; highly active with Pd(OAc)₂[2]
Pd(II) / Pyridine-Pyrazole (Water-soluble)Suzuki-Miyaura (Aqueous / Microwave)>95% yield in 10 mins; robust in neat water[7]
Pd(II) / Chiral Pyrazole-Tethered P,N Asymmetric Allylic AlkylationExcellent chemical yield; modest enantioselectivity[3]
Cu(II) / Pyrazole-linked Ligand (L6) Biomimetic Catechol OxidationReaction rate

µmol/L/min in THF
[8]
Ni(II) / 2-(3,5-dimethyl-pyrazol-1-yl)-ethanol Ethylene OligomerizationHighest electrophilicity index; optimal turnover[4]

Validated Experimental Protocols

The following protocols detail the synthesis and application of a water-soluble pyridine-pyrazole Pd(II) catalyst. This system was specifically selected for its alignment with green chemistry principles (aqueous media) and high-throughput drug discovery workflows (microwave acceleration)[7].

Workflow Step1 Ligand Synthesis (Hydrolysis) Step2 Metal Complexation (K2PdCl4 Addition) Step1->Step2 Step3 Catalytic Screening (Aqueous Microwave) Step2->Step3 Step4 Product Isolation & Verification Step3->Step4

Figure 2: Experimental workflow for the development and application of aqueous pyrazole catalysts.

Protocol A: Synthesis of a Water-Soluble Pyridine-Pyrazole Pd(II) Catalyst

Objective: To synthesize an air-stable, water-soluble Pd(II) precatalyst for homogeneous aqueous coupling.

Materials:

  • 5-methoxy-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid methyl ester

  • Lithium hydroxide (LiOH)

  • Potassium tetrachloropalladate (K₂PdCl₄)

  • Methanol (HPLC grade), Deionized Water

Step-by-Step Procedure:

  • Ligand Hydrolysis: Dissolve 1.0 mmol of 5-methoxy-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid methyl ester in 10 mL of methanol.

  • Add an aqueous solution of LiOH (3.0 mmol in 5 mL H₂O) dropwise. Stir the mixture continuously at room temperature for 4 hours to hydrolyze the ester into the corresponding carboxylic acid[7].

  • Acidify the mixture with 1M HCl to pH 3–4, extract with ethyl acetate, dry over MgSO₄, and concentrate under vacuum to isolate the pure ligand.

  • Complexation: Dissolve the isolated ligand (1.0 mmol) in 10 mL of methanol.

  • In a separate vial, dissolve K₂PdCl₄ (1.0 mmol) in 5 mL of deionized water.

  • Add the aqueous palladium solution dropwise to the ligand solution. Stir at room temperature for 12 hours.

  • Isolation: Collect the resulting yellow crystalline precipitate via vacuum filtration. Wash sequentially with cold water and diethyl ether, then dry under vacuum (Expected yield: ~81%)[7].

Self-Validation & Quality Control: The coordination of the pyrazole ligand to the Pd(II) center MUST be confirmed via ¹H-NMR prior to catalytic use. A successful bidentate N,N-coordination will result in a distinct downfield chemical shift of the pyrazole and pyridine ring protons compared to the free ligand spectra[7].

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling in Aqueous Media

Objective: To execute a rapid, high-yield C-C bond formation using the synthesized pyrazole-Pd(II) catalyst.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Pyridine-Pyrazole Pd(II) catalyst (from Protocol A)

  • Deionized water

Step-by-Step Procedure:

  • Reaction Assembly: In a 10 mL microwave-safe quartz reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the Pyridine-Pyrazole Pd(II) catalyst at a loading of 0.1 to 1.0 mol% (depending on the steric hindrance of the aryl halide).

  • Solvent Addition: Add 3.0 mL of deionized water. (Note: For highly lipophilic substrates, a 1:1 mixture of Water/EtOH can be utilized to improve initial mass transfer)[7].

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 100 °C for 10 to 15 minutes.

  • Workup: Cool the vial to room temperature. Extract the aqueous mixture with ethyl acetate (

    
     mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
    
  • Purification: Purify the crude biaryl product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Self-Validation & Quality Control: The visual state of the reaction mixture is a direct indicator of ligand performance. If the pyrazole ligand fails to stabilize the Pd(II) center, the mixture will rapidly turn black due to the precipitation of inactive Pd(0) nanoparticles (Pd black)[5][7]. A successful, robust catalytic cycle will maintain a clear, pale-yellow homogeneous phase throughout the intense microwave heating process.

References

  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology (RSC Publishing).
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. ResearchGate.
  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • β-Pinene and camphor based, pyrazole-tethered triarylphosphines as chiral P,N ligands for palladium. Arkivoc.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC.
  • Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. ResearchGate.
  • THEORETICAL EVALUATION OF PYRAZOLYL-BASED IRON, COBALT, NICKEL AND PALLADIUM COMPLEXES AS ETHYLENE OLIGOMERIZATION CATALYSTS. TUK IR.

Sources

Application Notes & Protocols: Strategic Functionalization of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide to the key functionalization pathways for 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile, a versatile heterocyclic building block. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the presence of two key reactive centers: the nitrile group and the electron-rich pyrazole ring. We present detailed protocols and technical insights for strategic modifications at both sites, enabling the synthesis of a diverse library of derivatives. The discussed transformations include conversions of the nitrile moiety into carboxylic acids, primary amines, and amides, as well as electrophilic substitution reactions at the C4 position of the pyrazole core. The rationale behind reaction conditions, potential challenges, and the utility of the resulting products in drug discovery and development are thoroughly examined.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The compound this compound combines this valuable heterocycle with a three-carbon linker terminating in a highly versatile nitrile group. This unique combination offers multiple avenues for chemical diversification, making it an ideal starting material for generating novel molecular entities.

The functionalization strategies for this molecule can be broadly categorized into two main pathways:

  • Transformations of the Propionitrile Side Chain: The nitrile group can be readily converted into other key functional groups such as amines, carboxylic acids, and amides, which are pivotal for forming conjugates, modulating solubility, and engaging in critical hydrogen bonding interactions in biological systems.

  • Modification of the Pyrazole Ring: The pyrazole ring itself is amenable to electrophilic substitution, primarily at the C4 position, allowing for the introduction of substituents that can tune the electronic properties and steric profile of the molecule.[4][5]

This guide will explore these pathways through detailed protocols and mechanistic discussions.

Overview of Functionalization Pathways

The primary functionalization routes for this compound are summarized in the workflow diagram below. This visual guide illustrates how the starting material can be selectively transformed into a variety of key intermediates for further synthetic elaboration.

G cluster_nitrile Nitrile Group Transformations cluster_pyrazole Pyrazole Ring Functionalization (C4-Position) start This compound acid 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid start->acid Acid Hydrolysis (e.g., 6M HCl, reflux) amine 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine start->amine Reduction (e.g., LiAlH4 or H2/Raney Ni) amide 3-(5-methyl-1H-pyrazol-1-yl)propanamide start->amide Partial Hydrolysis (e.g., H2SO4, 0°C) nitro 3-(4-nitro-5-methyl-1H-pyrazol-1-yl)propanenitrile start->nitro Nitration (HNO3/H2SO4) bromo 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanenitrile start->bromo Bromination (NBS, ACN) formyl 3-(4-formyl-5-methyl-1H-pyrazol-1-yl)propanenitrile start->formyl Vilsmeier-Haack (POCl3, DMF)

Caption: Key functionalization pathways of the title compound.

Pathway I: Transformations of the Nitrile Group

The nitrile moiety is a cornerstone of synthetic chemistry due to its ability to be transformed into a wide array of other functional groups.

Hydrolysis to Carboxylic Acid

Conversion of the nitrile to a carboxylic acid is arguably one of the most valuable transformations, as it introduces a functional handle for amide bond formation, a critical step in the synthesis of many pharmaceutical agents. Acid-catalyzed hydrolysis is a robust and scalable method to achieve this.

Protocol 1: Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

  • Rationale: Strong aqueous acid (e.g., HCl or H₂SO₄) protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yields the carboxylic acid. Refluxing conditions are typically required to drive the reaction to completion.

  • Materials:

    • This compound

    • 6 M Hydrochloric Acid (HCl)

    • Sodium Bicarbonate (NaHCO₃), saturated solution

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound (1.49 g, 10 mmol).

    • Add 6 M HCl (40 mL).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

    • Monitor the reaction by TLC (e.g., 1:1 Hexane:EtOAc). The disappearance of the starting material typically occurs within 12-24 hours.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully neutralize the solution by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid as a solid.

Reduction to Primary Amine

The reduction of the nitrile to a primary amine provides a nucleophilic center, ideal for reactions such as acylation, alkylation, or reductive amination. This opens up a vast chemical space for library synthesis.

Protocol 2: Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction proceeds via the hydride attack on the nitrile carbon, followed by coordination of the aluminum to the nitrogen. A second hydride addition and subsequent aqueous workup liberates the amine. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • Materials:

    • This compound

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Water (H₂O)

    • 15% Sodium Hydroxide (NaOH) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Three-neck flask, dropping funnel, inert atmosphere (N₂ or Ar)

  • Procedure:

    • Set up a dry three-neck flask under an inert atmosphere.

    • Suspend LiAlH₄ (0.76 g, 20 mmol) in anhydrous THF (50 mL) and cool to 0 °C.

    • Dissolve this compound (1.49 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction back to 0 °C.

    • Quench the reaction carefully by the sequential, dropwise addition of H₂O (0.8 mL), 15% NaOH solution (0.8 mL), and then H₂O again (2.4 mL) (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid and wash it thoroughly with THF.

    • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the desired amine.

Pathway II: Functionalization of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system. The N1-propanenitrile and C5-methyl groups are both activating and direct electrophilic substitution to the C4 position.[4][6]

Caption: Regioselectivity of reactions on the pyrazole ring.

C4-Nitration

Introducing a nitro group at the C4 position deactivates the ring for further substitution and provides a handle for subsequent transformations, such as reduction to an amino group or use in cross-coupling reactions.

Protocol 3: Synthesis of 3-(4-nitro-5-methyl-1H-pyrazol-1-yl)propanenitrile

  • Rationale: A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile. The electron-rich pyrazole ring attacks the nitronium ion, and subsequent deprotonation restores aromaticity, yielding the 4-nitro derivative. The reaction is highly exothermic and requires careful temperature control.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)

    • Ice/water mixture

    • Dichloromethane (DCM)

    • Beaker, magnetic stirrer, ice bath

  • Procedure:

    • Add this compound (1.49 g, 10 mmol) to concentrated H₂SO₄ (10 mL) in a beaker, cooled to 0 °C. Stir until fully dissolved.

    • Prepare a nitrating mixture by slowly adding fuming HNO₃ (1 mL) to concentrated H₂SO₄ (4 mL) at 0 °C in a separate flask.

    • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

    • After the addition, stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice (approx. 100 g).

    • A precipitate should form. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • If no solid forms, extract the aqueous solution with DCM (3 x 30 mL). Combine the organic layers, wash with water, dry over MgSO₄, and concentrate to yield the product.

Summary of Key Derivatives and Yields

The following table summarizes the expected products from the protocols described, with typical yield ranges reported for analogous transformations in the literature.

Starting MaterialReaction PathwayProductTypical Yield Range
This compoundProtocol 1: Acid Hydrolysis3-(5-methyl-1H-pyrazol-1-yl)propanoic acid70-90%
This compoundProtocol 2: LiAlH₄ Reduction3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine65-85%
This compoundProtocol 3: C4-Nitration3-(4-nitro-5-methyl-1H-pyrazol-1-yl)propanenitrile75-95%

Conclusion and Future Applications

The functionalization pathways detailed in these notes demonstrate the synthetic utility of this compound as a versatile starting material. The ability to selectively modify either the nitrile side chain or the pyrazole core allows for the systematic development of compound libraries for screening in drug discovery programs. The resulting carboxylic acids, amines, and C4-substituted pyrazoles are valuable intermediates for creating more complex molecules, including kinase inhibitors, receptor antagonists, and novel materials. The protocols provided are robust and can be adapted for various scales, serving as a solid foundation for further research and development.

References

  • Zheng, Y., et al. (2018). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 14, 2538–2545. Available at: [Link]

  • Shaaban, M. R., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. Available at: [Link]

  • Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Available at: [Link]

  • Li, B., et al. (2010). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. Organic & Biomolecular Chemistry, 8(1), 531-535. Available at: [Link]

  • Fors, B. P., et al. (2011). A General, Efficient, and Cheap Palladium Catalyst for the Cyanation of (Hetero)Aryl Halides and Triflates. Organic Letters, 13(10), 2536-2539. Available at: [Link]

  • PYRAZOLE Reactions. (n.d.). SlideShare. Available at: [Link]

  • Babijczuk, K., et al. (2025). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Available at: [Link]

  • Huang, Y., et al. (2011). 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o47. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-795. Available at: [Link]

  • Gomaa, M. A.-M. (2018). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 23(11), 2999. Available at: [Link]

  • Aslam, M., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of the Chemical Society of Pakistan, 40(4). Available at: [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076. Available at: [Link]

  • Elguero, J., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules, 24(3), 568. Available at: [Link]

  • Elguero, J., et al. (2019). The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Semantic Scholar. Available at: [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1845-1848. Available at: [Link]

  • Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Advances, 11(52), 32962-32973. Available at: [Link]

  • El Kihel, A., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(8), 105953. Available at: [Link]

  • Shaaban, M. R., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl. Available at: [Link]

  • Liu, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, 14(1), 10243. Available at: [Link]

  • Saeed, A., et al. (2010). 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one. Acta Crystallographica Section E, 66(Pt 2), o389. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Pyrazole-Propanenitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized Pyrazole-Propanenitriles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a multitude of biologically active compounds and functional materials.[1][2][3][4][5] When appended with a propanenitrile moiety, the resulting scaffold offers a unique combination of a lipophilic, aromatic core and a polar, synthetically versatile nitrile group. This arrangement provides a valuable platform for developing novel therapeutics and advanced materials. The propanenitrile group, in particular, can serve as a handle for further chemical transformations or engage in crucial hydrogen bonding interactions within a biological target.

Metal-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of such heterocyclic systems, enabling the precise installation of a wide array of substituents.[1][6] This guide provides detailed application notes and protocols for the metal-catalyzed cross-coupling of pyrazole-propanenitrile scaffolds, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. We will delve into the mechanistic underpinnings, catalyst selection, and practical execution of these powerful transformations.

PART 1: Mechanistic Considerations and Strategic Catalyst Selection

The success of any cross-coupling reaction hinges on a judicious choice of catalyst, ligands, base, and solvent. The pyrazole-propanenitrile scaffold presents unique considerations due to the presence of two nitrogen atoms in the pyrazole ring and the cyano group, all of which can potentially coordinate to the metal center.

The Central Role of Palladium and Copper Catalysis

Palladium complexes are the workhorses of cross-coupling chemistry, facilitating a wide range of C-C and C-N bond formations.[7][8][9] Copper catalysis, particularly in C-N and C-S bond formation, offers a complementary and sometimes superior alternative.[10][11][12] For the pyrazole-propanenitrile scaffold, both metals are highly relevant.

Ligand Selection: Tailoring Reactivity and Selectivity

The choice of ligand is critical for stabilizing the metal center, promoting the desired elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation.

  • For Suzuki-Miyaura Reactions: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often employed to facilitate the coupling of sterically hindered or electronically deactivated substrates.[6]

  • For Buchwald-Hartwig Amination: Biarylphosphine ligands like tBuXPhos, DavePhos, and Josiphos are known to be highly effective for C-N bond formation.[8][13][14]

  • For Sonogashira and Heck Reactions: Phosphine ligands like PPh₃ and P(o-tol)₃ are commonly used, often in combination with a copper co-catalyst in the case of Sonogashira reactions.[15][16][17][18]

The Influence of the Propanenitrile Moiety

The propanenitrile substituent can influence the cross-coupling reaction in several ways:

  • Electronic Effects: The electron-withdrawing nature of the nitrile group can affect the electron density of the pyrazole ring, potentially influencing the rate of oxidative addition.

  • Coordinating Effects: The nitrogen atom of the nitrile group could, in principle, coordinate to the metal catalyst. While this is generally a weak interaction, it could in some cases influence the reaction outcome. Careful selection of ligands that bind strongly to the metal center can mitigate undesired coordination from the nitrile.

  • Steric Hindrance: The propanenitrile group, particularly when the pyrazole is substituted at a neighboring position, can introduce steric bulk that needs to be considered when choosing the coupling partners and catalyst system.

PART 2: Key Cross-Coupling Protocols for Pyrazole-Propanenitrile Scaffolds

The following protocols are generalized for the cross-coupling of a hypothetical halogenated 3-(1H-pyrazol-1-yl)propanenitrile. It is assumed that the pyrazole ring is substituted with a bromine or iodine atom at the C4 or C5 position, as these are common handles for cross-coupling. Researchers should note that optimization of these conditions for specific substrates is often necessary.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between a halo-pyrazole and an organoboron reagent.[6][7][19]

Reagents and Materials:

  • 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2Catalyst choice may depend on the steric and electronic nature of the coupling partners.[6][19]
Ligand PPh₃, dppf, XPhosOften used as a complex with the palladium precursor.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction outcome.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typical.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Base Base PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Pyrazole-R² RedElim->Product R1X Pyrazole-X R1X->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base->Transmetal caption General catalytic cycle for Suzuki-Miyaura cross-coupling.

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of amines with halo-pyrazoles to form N-arylated products.[8][13][14]

Reagents and Materials:

  • 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.

  • Add 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile (1.0 equiv) and toluene.

  • Add morpholine (1.2 equiv) to the mixture.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters

ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂A palladium(0) or palladium(II) precursor can be used.
Ligand Xantphos, RuPhos, tBuXPhosBulky, electron-rich ligands are generally preferred.[8]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is typically required.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.
Temperature 80-120 °CThe reaction temperature depends on the reactivity of the substrates.

Visualization: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start: Oven-dried Schlenk Tube reagents Add Pd₂(dba)₃, Xantphos, NaOtBu start->reagents substrates Add Pyrazole-Br, Toluene, Amine reagents->substrates inert Seal and Purge with Argon substrates->inert heat Heat at 100-110 °C for 12-24h inert->heat cool Cool to Room Temperature heat->cool quench Quench with aq. NH₄Cl cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Purified Product purify->end

Sources

cyanoethylation of 5-methyl-1H-pyrazole reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

High-Yield Synthesis of 1-(2-Cyanoethyl)-3-methylpyrazole via Michael Addition

Executive Summary

This application note details the optimized reaction conditions for the cyanoethylation of 5-methyl-1H-pyrazole (tautomeric with 3-methyl-1H-pyrazole) using acrylonitrile. While the starting material exists in tautomeric equilibrium, the reaction regioselectivity heavily favors the formation of 1-(2-cyanoethyl)-3-methylpyrazole (the thermodynamically and sterically preferred isomer) over the 1,5-isomer.

This guide provides two distinct protocols:

  • Method A (Standard): A Triton B-catalyzed process for maximum yield and scalability.

  • Method B (Green): An aqueous base-mediated protocol for environmental compliance.

Scientific Background & Mechanism[1][2]

Tautomerism and Regioselectivity

The starting material, 3(5)-methylpyrazole, exists as a rapid equilibrium between two tautomers. Upon alkylation with acrylonitrile (a Michael acceptor), the substitution can occur at either nitrogen atom.

  • Pathway A (Major): Attack by the nitrogen distal to the methyl group (

    
     relative to the methyl at 
    
    
    
    ). This minimizes steric hindrance and yields 1-(2-cyanoethyl)-3-methylpyrazole .
  • Pathway B (Minor): Attack by the nitrogen adjacent to the methyl group. This is sterically disfavored, yielding 1-(2-cyanoethyl)-5-methylpyrazole .

Key Insight: Under thermodynamic control (reversible Michael addition) and typical basic conditions, the ratio typically exceeds 9:1 in favor of the 1,3-isomer.

Reaction Mechanism

The reaction proceeds via a base-catalyzed aza-Michael addition. The base deprotonates the pyrazole to form a pyrazolate anion, which acts as the nucleophile attacking the


-carbon of acrylonitrile.

ReactionMechanism Start 3(5)-Methylpyrazole (Tautomeric Mix) Anion Pyrazolate Anion (Nucleophile) Start->Anion Deprotonation Base Base Catalyst (Triton B / NaOH) Base->Anion Catalysis TS Transition State (C-N Bond Formation) Anion->TS + Acrylonitrile Acrylo Acrylonitrile (Electrophile) Acrylo->TS Prod3 Major Product: 1-(2-cyanoethyl)-3-methylpyrazole TS->Prod3 Kinetic/Thermodynamic Preference (Low Steric) Prod5 Minor Product: 1-(2-cyanoethyl)-5-methylpyrazole TS->Prod5 High Steric Hindrance

Figure 1: Mechanistic pathway highlighting the regioselective preference for the 1,3-isomer.

Optimization of Reaction Conditions

The following parameters were screened to establish the optimal operating window.

ParameterCondition A (High Yield)Condition B (Green)Notes
Solvent Neat (Solvent-free) or MeOHWaterWater promotes "on-water" acceleration but requires phase separation.
Catalyst Triton B (40% in MeOH)NaOH (20% aq)Triton B (benzyltrimethylammonium hydroxide) offers superior solubility in organic phases.
Temp. 70–80 °C50–60 °CHigher temps favor kinetics but increase polymerization risk of acrylonitrile.
Stoichiometry 1.0 : 1.2 (Pyrazole:Acrylonitrile)1.0 : 1.1Slight excess of acrylonitrile compensates for volatility and polymerization.
Time 3–5 Hours6–8 HoursAqueous reactions are generally slower due to biphasic nature.

Standard Operating Protocols

Safety Pre-Requisites
  • Acrylonitrile: Highly toxic, carcinogenic, and flammable. Must be handled in a certified fume hood. Ensure inhibitor (e.g., MEHQ) is present to prevent runaway polymerization.

  • Exotherm: The Michael addition is exothermic. Add acrylonitrile slowly.

Method A: Triton B Catalyzed Synthesis (Recommended)

Target Scale: 100 mmol (approx. 8.2 g of 3-methylpyrazole)

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, internal thermometer, and pressure-equalizing addition funnel.

  • Charging: Add 3-methylpyrazole (8.21 g, 100 mmol) and Triton B (0.5 mL, 40% in MeOH) to the flask.

  • Addition: Heat the mixture to 40 °C . Add Acrylonitrile (6.36 g, 120 mmol) dropwise over 30 minutes.

    • Critical: Maintain internal temperature below 60 °C during addition (use ice bath if exotherm spikes).

  • Reaction: Once addition is complete, heat the mixture to 75–80 °C for 4 hours.

  • Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2][3]

  • Workup:

    • Cool to room temperature.[2][4]

    • Dilute with Dichloromethane (DCM, 50 mL).

    • Wash with water (2 x 20 mL) to remove catalyst.

    • Dry organic layer over anhydrous

      
      .
      
    • Concentrate under reduced pressure.[2]

  • Purification:

    • Distillation: High vacuum distillation (approx. 120–130 °C at 2 mmHg) yields the pure product as a clear oil.

    • Yield: Expected 85–92%.

Method B: Aqueous "Green" Synthesis

Target Scale: 100 mmol

  • Setup: Same as Method A.

  • Charging: Add 3-methylpyrazole (8.21 g, 100 mmol) and 20% NaOH (aq) (1.0 mL) to Water (20 mL) .

  • Addition: Add Acrylonitrile (5.83 g, 110 mmol) dropwise at room temperature.

  • Reaction: Heat to 50–60 °C for 6–8 hours. Vigorous stirring is essential as the product may oil out.

  • Workup:

    • Cool to RT. The product will form a distinct organic layer (or precipitate if solid).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine.

    • Dry and concentrate.[2][5]

  • Yield: Expected 75–85%.

Process Workflow Diagram

Workflow Step1 Reagent Prep 3-Methylpyrazole + Catalyst Step2 Controlled Addition Acrylonitrile (Dropwise, <60°C) Step1->Step2 Initiation Step3 Reaction Phase 75-80°C, 4h (Triton B) Step2->Step3 Michael Addition Step4 Workup DCM Extraction & H2O Wash Step3->Step4 Completion Step5 Purification Vacuum Distillation Step4->Step5 Crude Oil Step6 Validation NMR & HPLC Step5->Step6 Pure Isomer

Figure 2: Step-by-step experimental workflow for Method A.

Analytical Characterization & Troubleshooting

Distinguishing Isomers (NMR)

The definitive method to confirm regioselectivity is NOE (Nuclear Overhauser Effect) spectroscopy.

Feature1-(2-cyanoethyl)-3-methylpyrazole (Major)1-(2-cyanoethyl)-5-methylpyrazole (Minor)
Structure Methyl far from N-alkyl chainMethyl adjacent to N-alkyl chain
1H NMR (Ring)

~7.35 (d, H5) and ~6.05 (d, H4)

~7.40 (d, H3) and ~6.10 (d, H4)
NOE Signal NO correlation between N-

and Methyl group.
Strong correlation between N-

and Methyl group.
13C NMR (Me) Methyl carbon typically ~13.5 ppmMethyl carbon typically ~11.0 ppm (shielded)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Polymerization of AcrylonitrileEnsure inhibitor (MEHQ) is present; keep temp <60°C during addition.
Mixture of Isomers High Temperature / Acidic ImpuritiesMaintain strict basic pH; avoid excessive heating (>100°C).
Dark Coloration Oxidation / PolymerizationPerform reaction under Nitrogen atmosphere.
Incomplete Reaction Water in solvent (Method A)Ensure reagents are dry; water inhibits the Triton B mechanism in organic phase.

References

  • Review of Pyrazole Synthesis: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.

  • Michael Addition Mechanism: Perlmutter, P. "Conjugate Addition Reactions in Organic Synthesis." Tetrahedron Series, Vol 9.

  • Cyanoethylation Protocols: "Cyanoethylation of Azoles." Organic Syntheses, Coll. Vol. 4, p. 29.

  • Regioselectivity in Pyrazole Alkylation: "Regioselective alkylation of 3(5)-methylpyrazole." Journal of Heterocyclic Chemistry, Vol 45, Issue 3.

  • Triton B Catalyst Application: "Use of Benzyltrimethylammonium Hydroxide in Michael Additions." Encyclopedia of Reagents for Organic Synthesis.

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for Acrylonitrile and 3-methylpyrazole before commencing work.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile synthesis. This response is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity regioselective synthesis.

Executive Summary & Core Directive

The Problem: The direct Michael addition of 3-methylpyrazole to acrylonitrile is the most common route attempted by researchers, but it is fundamentally flawed for producing the 5-methyl isomer. Due to annular tautomerism and steric hindrance, this route favors the 3-methyl isomer (kinetic product) by a ratio of typically 4:1 to 9:1.[1]

The Solution: To optimize the yield of the 5-methyl isomer , you must abandon direct alkylation in favor of a regioselective cyclocondensation strategy. This involves constructing the pyrazole ring onto the cyanoethyl chain, rather than attaching the chain to an existing ring.[1]

Recommended Workflow:

  • Precursor Synthesis: Reaction of hydrazine hydrate with acrylonitrile to form 2-cyanoethylhydrazine .

  • Cyclization: Condensation of 2-cyanoethylhydrazine with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).

Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity & Isomer Contamination

Q: I performed the Michael addition of 3-methylpyrazole to acrylonitrile, but NMR shows a mixture favoring the wrong isomer. Can I fix this?

A: You are observing the "Michael Addition Trap." 3-methylpyrazole exists in equilibrium between two tautomers: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole.

  • Mechanism: The alkylation occurs at the nitrogen with the highest electron density and lowest steric hindrance.

  • Sterics: The nitrogen adjacent to the methyl group (N1 in the 5-methyl tautomer) is sterically hindered.[1] The distal nitrogen (N1 in the 3-methyl tautomer) is accessible.[1]

  • Result: The major product is 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile .

  • Fix: You cannot "fix" the equilibrium of the direct alkylation easily. You must switch to the Cyclization Protocol (detailed below) which is governed by the nucleophilicity of the hydrazine, not the sterics of the pyrazole ring.[1]

Issue 2: Low Yield in Cyclization Step

Q: I switched to the cyclization route (2-cyanoethylhydrazine + diketone), but my yield is <40%. What is going wrong?

A: Low yields in this specific cyclization are usually caused by incomplete acetal hydrolysis or incorrect regiochemistry due to pH.

  • Acetal Hydrolysis: 4,4-dimethoxy-2-butanone is a masked aldehyde. It requires an acidic medium (or pre-hydrolysis) to reveal the reactive aldehyde group.[1] If the pH is neutral/basic, the hydrazine attacks the ketone first (slow) or not at all.[1]

  • Regiocontrol: The primary amine (

    
    ) of 2-cyanoethylhydrazine is more nucleophilic than the secondary amine (
    
    
    
    ).[1] To get the 5-methyl isomer, the
    
    
    must attack the aldehyde (C4 of the dicarbonyl chain).[1]
    • Protocol Adjustment: Ensure you are using a catalytic amount of HCl or acetic acid. Pre-stir the acetal with aqueous acid for 30 minutes before adding the hydrazine.

Issue 3: Polymerization of Reagents

Q: During the synthesis of the hydrazine precursor, my reaction mixture turned into a solid gel.

A: This is due to the anionic polymerization of acrylonitrile , initiated by the basic hydrazine.[1]

  • Prevention:

    • Temperature Control: Maintain the reaction temperature between 0°C and 10°C . Do not let it exceed 20°C.

    • Order of Addition: Add acrylonitrile dropwise to the hydrazine hydrate solution (never the reverse). This ensures hydrazine is always in excess, favoring the Michael addition over polymerization.[1]

    • Inhibitors: Use commercial acrylonitrile containing radical inhibitors (e.g., MEHQ) and do not distill it immediately before use unless necessary.[1]

Issue 4: Analytical Confirmation

Q: How do I definitively prove I have the 5-methyl isomer and not the 3-methyl isomer?

A: Standard 1H NMR can be ambiguous if you don't have both isomers for comparison. The definitive method is 1D NOE (Nuclear Overhauser Effect) spectroscopy.[1]

  • Experiment: Irradiate the

    
     protons (the methylene group attached to the pyrazole nitrogen).
    
  • 5-Methyl Isomer: You will observe NOE enhancement of the Methyl signal , because the methyl group is spatially close to the N-substituent (Position 5).[1]

  • 3-Methyl Isomer: You will observe NOE enhancement of the H-5 proton (the ring proton), while the methyl group (at Position 3) is too far away to show enhancement.[1]

Optimized Experimental Protocol

Step 1: Synthesis of 2-Cyanoethylhydrazine

This step avoids the formation of bis-alkylated byproducts.

  • Setup: 3-neck round-bottom flask, thermometer, dropping funnel, ice/salt bath.

  • Reagents: Hydrazine hydrate (80% or 100%, 3.0 equivalents), Acrylonitrile (1.0 equivalent), Ethanol (solvent, 2 volumes).

  • Procedure:

    • Charge hydrazine hydrate and ethanol. Cool to 0–5°C .

    • Add acrylonitrile dropwise over 60 minutes. Critical: Keep internal temp <15°C.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

    • Workup: Remove solvent and excess hydrazine under reduced pressure (rotary evaporator).

    • Purification: Vacuum distillation is recommended (bp ~105°C at 2 mmHg), but crude oil is often sufficient for the next step if yield is quantitative.[1]

Step 2: Regioselective Cyclization to this compound
  • Reagents: 2-Cyanoethylhydrazine (1.0 equiv), 4,4-dimethoxy-2-butanone (1.1 equiv), HCl (conc., 10 mol%), Water/Ethanol (1:4 ratio).[1]

  • Procedure:

    • Dissolve 4,4-dimethoxy-2-butanone in water/ethanol. Add HCl. Stir at RT for 30 mins (deprotection of aldehyde).

    • Cool to 10°C. Add 2-cyanoethylhydrazine dropwise.

    • Mechanism Check: The free

      
       attacks the generated aldehyde (most reactive electrophile).[1]
      
    • Reflux the mixture for 3–5 hours.

    • Monitor: TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Purification:

    • Neutralize with

      
      .[1]
      
    • Extract with Ethyl Acetate.

    • Wash with brine, dry over

      
      .[1]
      
    • Distillation: High vacuum distillation yields the pure oil.

Data & Visualization

Comparison of Synthetic Routes
FeatureDirect Michael AdditionOptimized Cyclization (Recommended)
Starting Materials 3-Methylpyrazole + AcrylonitrileHydrazine + Acrylonitrile + Diketone
Major Isomer 3-Methyl (Wrong isomer)5-Methyl (Target isomer)
Regioselectivity Poor (~4:1 favoring 3-Me)Excellent (>20:1 favoring 5-Me)
Purification Difficult (Column Chromatography)Simple (Distillation)
Scalability Low (due to separation)High
Reaction Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization (Regioselective) HH Hydrazine Hydrate (Excess) CEH 2-Cyanoethylhydrazine (Intermediate) HH->CEH Michael Addition (0°C, Ethanol) ACN Acrylonitrile ACN->CEH INT Hydrazone Intermediate (N-attack on Aldehyde) CEH->INT Nucleophilic Attack (-NH2 attacks -CHO) DK 4,4-dimethoxy-2-butanone (Masked 1,3-Dicarbonyl) DK->INT Acid Hydrolysis (HCl, H2O) PROD TARGET: 3-(5-methyl-1H-pyrazol-1-yl) propanenitrile INT->PROD Ring Closure (Reflux, -H2O)

Caption: Optimized 2-step workflow ensuring the methyl group is positioned at C5 via directed cyclization.

Mechanistic Logic for Regiocontrol

Mechanism Start Reactants: R-NH-NH2  +  Me-CO-CH2-CHO PathA Path A (Favored): NH2 attacks Aldehyde (CHO) Start->PathA Aldehyde is more electrophilic PathB Path B (Disfavored): NH2 attacks Ketone (CO-Me) Start->PathB Ketone is less reactive InterA Intermediate A: R-NH-N=CH-CH2-CO-Me PathA->InterA InterB Intermediate B: R-NH-N=C(Me)-CH2-CHO PathB->InterB ProdA Product A (5-Methyl): Methyl at C5 (Next to N-R) InterA->ProdA Cyclization ProdB Product B (3-Methyl): Methyl at C3 (Distal to N-R) InterB->ProdB

Caption: Mechanistic pathway demonstrating why the aldehyde-selective attack leads to the 5-methyl isomer.

References

  • BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from [1]

  • Organic Chemistry Portal. Synthesis of Pyrazoles - Recent Literature. Retrieved from

  • Beilstein J. Org. Chem. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (Discussion on regioselectivity of hydrazine + 1,3-dicarbonyls). Retrieved from

  • PubChem. 3-(1H-Pyrazol-1-yl)propanenitrile Compound Summary. Retrieved from [1]

  • Royal Society of Chemistry. Understanding the regioselectivity of Michael addition reactions. (Context on Michael addition kinetics). Retrieved from

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrazole-derived building blocks. The aza-Michael addition of unsymmetrical pyrazoles to electron-deficient alkenes is a cornerstone reaction in the development of active pharmaceutical ingredients (APIs), including several blockbuster JAK inhibitors[1]. However, synthesizing 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile presents significant chemoselective and regioselective challenges[2].

This guide provides an authoritative, causality-driven framework to help you troubleshoot common side products, optimize your regioselectivity, and validate your experimental workflows.

The Core Challenge: Regioselectivity & Tautomerism

The most pervasive issue in this synthesis is not chemical failure, but regiochemical divergence. The starting material, 3-methylpyrazole, exists in a rapid tautomeric equilibrium with 5-methylpyrazole in solution[1].

When subjected to base-catalyzed aza-Michael addition with acrylonitrile, alkylation can occur at either nitrogen atom. Because the methyl group at the C5 position creates significant steric hindrance adjacent to the N1 reactive site, the kinetic pathway heavily favors the formation of the 3-methyl regioisomer (3-(3-methyl-1H-pyrazol-1-yl)propanenitrile)[3]. The target 5-methyl regioisomer is sterically hindered, making it the minor product under standard kinetic conditions unless specific catalytic or thermodynamic interventions are applied[4].

G cluster_tautomers Tautomeric Equilibrium T3 3-Methyl-1H-pyrazole T5 5-Methyl-1H-pyrazole T3->T5 Rapid H-shift P3 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile (Major Side Product) T3->P3 N1 Alkylation (Kinetic/Sterically Free) P5 This compound (Target Product) T5->P5 N2 Alkylation (Sterically Hindered) ACN Acrylonitrile (Michael Acceptor) ACN->P3 ACN->P5

Reaction pathways showing tautomeric equilibrium and divergent aza-Michael alkylation trajectories.

Quantitative Side Product Profiling

Beyond regiochemical issues, the highly reactive nature of acrylonitrile under basic conditions introduces secondary side reactions. Understanding the analytical signatures of these side products is critical for rapid In-Process Control (IPC).

Table 1: Side Product Profile in the Aza-Michael Addition to Acrylonitrile

Side ProductStructural ClassificationPrimary CausalityTypical AbundanceAnalytical Signature (LC-MS / ¹H NMR)
3-(3-methyl-1H-pyrazol-1-yl)propanenitrile RegioisomerSterically favored kinetic N-alkylation of the 3-methyl tautomer.50% – 85%NMR: Pyrazole CH at ~6.0 ppm (d), Methyl at ~2.2 ppm (s). NOESY: N-CH₂ correlates with aromatic C5-H.
Polyacrylonitrile PolymerAnionic polymerization triggered by excess strong base and lack of inhibitor.< 5% (up to 30% if uncontrolled)Visual: Viscous gel or insoluble white precipitate. NMR: Broad, unresolved aliphatic signals.
Propionamide Derivatives Hydrolysis ProductPresence of adventitious water reacting with the nitrile under basic heating.1% – 5%IR: Loss of sharp C≡N stretch (~2250 cm⁻¹). NMR: Appearance of broad NH₂ peaks (~5.5-6.5 ppm).
Bis-cyanoethylated Pyrazole Over-alkylationExtreme excess of acrylonitrile (Rare due to loss of pyrazole aromaticity).< 1%LC-MS: [M+H]⁺ mass shift of +53 Da relative to the mono-alkylated product.

Self-Validating Experimental Protocol

To maximize the yield of the sterically hindered 5-methyl isomer, the reaction must be carefully controlled. The following protocol utilizes Cesium Carbonate (Cs₂CO₃), which has been demonstrated to be a highly effective, mild catalyst for the direct aza-Michael addition of azoles, minimizing polymerization while allowing for manageable regioisomer separation[5].

Step-by-Step Methodology

Step 1: Reagent Preparation & System Purging

  • Dry THF over molecular sieves to prevent nitrile hydrolysis.

  • Ensure the acrylonitrile contains a radical inhibitor (e.g., MEHQ) to prevent background radical polymerization, though the primary risk here is anionic.

  • Charge a flame-dried, nitrogen-flushed round-bottom flask with 3-methylpyrazole (1.0 equiv, 10 mmol) and anhydrous THF (0.5 M).

Step 2: Catalytic Aza-Michael Addition

  • Add Cs₂CO₃ (0.1 equiv, 1.0 mmol) to the stirring solution at 25 °C[5].

  • Add acrylonitrile (1.2 equiv, 12 mmol) dropwise over 15 minutes to prevent localized thermal spikes that trigger polymerization.

  • Stir the reaction at 25 °C for 24 hours. Do not apply heat, as elevated temperatures accelerate the formation of polyacrylonitrile and do not significantly improve the thermodynamic ratio of the 5-methyl isomer.

Step 3: In-Process Control (IPC) Validation

  • Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Self-Validation Check: Ensure complete consumption of the starting pyrazole. You should observe two distinct peaks with the exact same mass ([M+H]⁺ = 136.1). The earlier eluting peak is typically the more polar 5-methyl isomer.

Step 4: Quench, Extraction, and Chromatographic Isolation

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize the base and halt polymerization.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Load the crude mixture onto a silica gel column. Elute with a shallow gradient of Hexanes/Ethyl Acetate (starting at 9:1, moving to 6:4). The less sterically hindered 3-methyl isomer will elute first, followed by the target this compound.

Workflow N1 1. Reagent Preparation (Anhydrous THF, Inhibitor-stabilized Acrylonitrile) N2 2. Aza-Michael Addition (Cs2CO3 catalyst, 25°C, Dropwise Addition) N1->N2 N3 3. In-Process Control (IPC) (LC-MS Validation of Isomer Ratio) N2->N3 N4 4. Quench & Extraction (NH4Cl quench, EtOAc extraction) N3->N4 N5 5. Chromatographic Separation (Silica Gel, Hexane/EtOAc gradient) N4->N5 N6 6. Pure Target Isolation (this compound) N5->N6

Self-validating experimental workflow for the synthesis and isolation of the 5-methyl regioisomer.

Frequently Asked Questions (FAQs)

Q: How can I definitively distinguish the 5-methyl isomer from the 3-methyl isomer without X-ray crystallography? A: Standard 1D ¹H NMR is often ambiguous due to overlapping aliphatic signals. The gold standard for distinguishing pyrazole regioisomers is 2D NOESY NMR .

  • In the 5-methyl isomer , the methyl group is adjacent to the N-alkyl chain. You will observe a strong spatial correlation (NOE cross-peak) between the N-CH₂ protons of the propanenitrile chain and the C5-methyl protons.

  • In the 3-methyl isomer , the N-CH₂ protons will correlate with the C5-aromatic proton instead, while the methyl group (now at C3) will show no NOE to the alkyl chain.

Q: My reaction mixture is turning into a viscous gel. What is happening and how do I prevent it? A: Your acrylonitrile is undergoing base-catalyzed anionic polymerization, forming polyacrylonitrile. This occurs when the local concentration of base and acrylonitrile is too high. To prevent this:

  • Ensure your acrylonitrile contains a stabilizer.

  • Switch from strong bases (like DBU or NaOH) to milder carbonate bases like Cs₂CO₃[5].

  • Add the acrylonitrile strictly dropwise using a syringe pump to maintain a low steady-state concentration of the monomer.

Q: Can I shift the regioselectivity purely through temperature control to favor the 5-methyl isomer? A: No. Temperature alone is insufficient to override the inherent steric bias of this system. While lower temperatures may slightly increase kinetic selectivity (further favoring the unwanted 3-methyl side product), higher temperatures lead to thermodynamic equilibration but at the severe cost of increased side reactions (polymerization and retro-Michael additions). To alter the isomer ratio, you must modulate the electronics of the transition state—for example, by utilizing specific alkali metal carbonates (like Rb₂CO₃) that leverage ionic interactions and hydrogen bonding to guide the N1 vs N2 selectivity[4], or by transitioning to continuous-flow microreactor technologies[6].

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry - ACS Publications[Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates National Institutes of Health (NIH)[Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives National Institutes of Health (NIH) - PMC[Link]

Sources

improving the regioselectivity of 5-methyl-1H-pyrazole alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Regioselectivity in 5-Methyl-1H-Pyrazole Alkylation

Ticket #001: The "Tautomer Trap" & Regioselectivity Basics

User Query: "I am alkylating 5-methyl-1H-pyrazole with methyl iodide. I need the 1,5-dimethyl isomer, but I primarily get the 1,3-dimethyl isomer. Why is this happening, and how do I fix it?"

Scientist Response: This is the most common issue in pyrazole chemistry. The root cause lies in the tautomeric equilibrium and steric control .

  • The Tautomer Trap: In solution, 5-methyl-1H-pyrazole exists in equilibrium with 3-methyl-1H-pyrazole. Under basic conditions, both deprotonate to form a single, resonance-stabilized pyrazolyl anion.[1]

  • The Steric Rule: This anion has two nucleophilic nitrogen sites.[1]

    • Site A (Adjacent to Methyl): Sterically hindered.[1][2] Attack here yields the 1,5-isomer .[1]

    • Site B (Remote from Methyl): Sterically accessible.[1] Attack here yields the 1,3-isomer .[1]

  • The Outcome: Under standard

    
     conditions (basic, polar aprotic solvents), the electrophile attacks the path of least resistance (Site B), heavily favoring the 1,3-isomer.[1]
    

Part 1: The Decision Matrix (Pathways)

The following diagram illustrates the mechanistic divergence. Use this to visualize where your reaction is "leaking" toward the undesired isomer.

PyrazoleAlkylation Start 3(5)-Methyl-1H-Pyrazole Anion Pyrazolyl Anion (Delocalized Charge) Start->Anion Base (NaH/K2CO3) Path13 Path A: Steric Control (Remote Attack) Anion->Path13 Standard Electrophile (MeI, BnBr) Path15 Path B: Chelation/Thermodynamic (Adjacent Attack) Anion->Path15 Chelating Electrophile or Blocking Group Prod13 1,3-Dimethylpyrazole (Major Product in SN2) Path13->Prod13 Prod15 1,5-Dimethylpyrazole (Hard to Access) Path15->Prod15

Caption: Mechanistic divergence in pyrazole alkylation. Path A dominates under standard kinetic conditions due to lower steric hindrance.

Part 2: Protocols & Troubleshooting

Scenario A: "I want the 1,3-Isomer (The Standard Product)"

Target: 1-alkyl-3-methylpyrazole

This is the kinetically favored product. Your goal is to maximize this preference to >95:5 ratio.

Recommended Protocol:

  • Solvent: Polar aprotic (DMF, DMSO, or NMP).[1] These solvents solvate the cation (

    
    , 
    
    
    
    ), leaving the pyrazolyl anion "naked" and highly reactive, which enhances the steric discrimination (it attacks the most open spot faster).[1]
  • Base:

    
     or 
    
    
    
    .[1] Cesium (large cation) often improves yields by minimizing tight ion pairing.[1]
  • Temperature:

    
     to Room Temperature. High heat can sometimes erode selectivity.[1]
    
ParameterRecommendationRationale
Solvent DMF or MeCNPromotes

mechanism; "naked" anion maximizes steric differentiation.
Base

(1.5 eq)
Large cation prevents coordination at the hindered N-site.
Electrophile Alkyl HalideBulky electrophiles (e.g., Benzyl bromide) give higher 1,3-selectivity than small ones (MeI).[1]
Scenario B: "I want the 1,5-Isomer (The Challenge Product)"

Target: 1-alkyl-5-methylpyrazole

Direct alkylation is notoriously poor for this.[1] You are fighting sterics. To win, you must change the mechanism from simple


 to coordination-controlled  or thermodynamic  pathways.[1]

Strategy 1: The "Solvent Switch" (Mild Improvement) Switching to non-polar solvents (Toluene) with a phase-transfer catalyst can promote tight ion pairing.[1] The cation (


) may coordinate to the N2 (pyridine-like nitrogen) and the electrophile, guiding attack to the hindered side.[1]
  • Note: Selectivity improvements are often modest (e.g., shifting from 90:10 to 70:30).[1]

Strategy 2: Chelation Control (Magnesium/Zinc) Recent literature suggests that using metal salts capable of bidentate coordination can direct the incoming electrophile to the hindered nitrogen, if the electrophile contains a coordinating group (like a carbonyl).[1]

  • Protocol: Add

    
     or 
    
    
    
    (1.0 eq) to the reaction in THF.[1] This works best if your alkylating agent is something like 2-bromoacetamide or an
    
    
    -halo ester [1].

Strategy 3: The "Nuclear Option" (De Novo Synthesis) If you require high purity (>98%) of the 1,5-isomer, stop alkylating .[1] Instead, synthesize the ring from acyclic precursors.

  • Method: Condense a 1,3-diketone (e.g., acetylacetone) with a monosubstituted hydrazine (e.g., methylhydrazine).[1]

  • Caveat: This also produces regioisomers, but the ratio is often governed by the electronic difference of the diketone carbons, which is easier to control than the steric alkylation of the ring.[1] For 1,5-dimethylpyrazole, the reaction of methylhydrazine with acetylacetone is still problematic, but using enaminones can yield high regioselectivity [2].[1]

Part 3: Troubleshooting FAQ

Q1: I'm seeing a 50:50 mixture. What went wrong?

  • Diagnosis: You likely used a non-polar solvent without a directing group, or your electrophile is extremely small (like Methyl Iodide) and the reaction got too hot.[1]

  • Fix: To push for 1,3, cool the reaction to

    
     and use DMF. To push for 1,5, you cannot rely on simple alkylation; switch to de novo synthesis using enaminones.[1]
    

Q2: Can I use a protecting group to force 1,5-alkylation?

  • Analysis: It is a common strategy to introduce a transient blocking group (like Trityl) on the unhindered nitrogen, then alkylate the hindered one.[1]

  • Reality Check: Tritylation favors the unhindered N (forming 1-trityl-3-methyl). If you then try to alkylate the remaining N (N2), you form a quaternary salt, not the neutral 1,5-product, unless you use specific rearrangement conditions.[1] This path is often more work than it's worth.[1]

Q3: Does the Michael Addition offer better selectivity?

  • Analysis: Yes. Aza-Michael addition (reacting pyrazole with enones) is reversible and can be under thermodynamic control.[1]

  • Data: Research indicates that while kinetic control favors the 1,3-isomer, thermodynamic conditions (high heat, reversible acceptors) can sometimes accumulate the 1,5-isomer if it forms a more stable crystal lattice or hydrogen-bond network, though this is highly substrate-dependent [3].[1]

References

  • WuXi Biology. (2025).[1] Activation Energy Estimation for Alkylation of Pyrazole.Link[1]

  • MDPI. (2025).[1] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.[1][3] Link[1]

  • American Chemical Society. (2022).[1][4] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.[1] Link[1]

  • BenchChem. (2025).[1][2] Technical Support Center: Optimizing N-Alkylation of Pyrazoles.Link[1]

Sources

challenges in scaling up the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up of pyrazole-containing intermediates. The synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile via the aza-Michael addition of 3-methylpyrazole to acrylonitrile presents three major hurdles: regioselectivity, thermal management, and downstream purification[1].

This guide deconstructs the causality behind these challenges and provides field-proven, self-validating protocols to ensure a robust, scalable process.

Section 1: The Regioselectivity Conundrum (FAQ)

Q1: Why does my standard basic aza-Michael addition yield predominantly the 3-methyl isomer instead of the target 5-methyl isomer? A: The root cause lies in the tautomeric equilibrium of the starting material and the kinetics of the addition. In solution, 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole rapidly interconvert. Under standard basic conditions (e.g., K2CO3, NaOH, or DBU), the reaction is under strict kinetic control. The electrophilic acrylonitrile preferentially attacks the less sterically hindered nitrogen (yielding the 1-alkyl-3-methylpyrazole isomer)[2]. The target 5-methyl isomer requires attack at the sterically congested nitrogen adjacent to the methyl group, which is highly disfavored under simple basic catalysis.

Q2: How can I invert this selectivity to favor the 5-methyl isomer on a pilot scale? A: To force the formation of the sterically hindered 1,5-substitution pattern, you must shift from kinetic control to coordination-directed catalysis. Utilizing a Lewis acid, specifically a Magnesium-based catalyst like Mg(OtBu)2, alters the transition state. The Mg²⁺ ion coordinates to the less hindered nitrogen while simultaneously templating the nitrile group of the incoming acrylonitrile. This physical coordination directs the aza-Michael addition to the adjacent, hindered nitrogen (N2-alkylation). Upon renumbering according to IUPAC rules, this yields the desired 5-methyl isomer with >95% selectivity[3].

Pathway cluster_tautomers Tautomeric Equilibrium in Solution P3 3-Methyl-1H-pyrazole (Less Sterically Hindered) P5 5-Methyl-1H-pyrazole (More Sterically Hindered) P3->P5 Rapid H-Shift TS_Base Standard Basic Conditions (Kinetic Control) P3->TS_Base TS_Mg Mg-Catalyzed Conditions (Coordination Directed) P5->TS_Mg ACN Acrylonitrile (Michael Acceptor) ACN->TS_Base ACN->TS_Mg Iso3 3-(3-Methyl-1H-pyrazol-1-yl)propanenitrile (Off-Target Isomer) TS_Base->Iso3 Major Product (>90%) Iso5 This compound (Target Isomer) TS_Base->Iso5 Minor Product TS_Mg->Iso3 Minor Product TS_Mg->Iso5 Major Product (>95%)

Mechanistic divergence in the aza-Michael addition of 3-methylpyrazole to acrylonitrile.

Section 2: Thermal Management & Acrylonitrile Handling

Q3: Acrylonitrile addition caused a thermal runaway in our 50L reactor. How do we prevent this? A: Acrylonitrile is a highly reactive Michael acceptor. The aza-Michael addition releases substantial enthalpy (


 to 

kJ/mol). If dosed too rapidly, localized hotspots can initiate the auto-polymerization of acrylonitrile—an aggressive radical chain reaction that exponentially increases viscosity and temperature, leading to a thermal runaway.

To prevent this, implement a self-validating thermal feedback loop : the dosing rate of acrylonitrile must be mechanically restricted by the real-time cooling capacity of the reactor jacket. Additionally, ensure the acrylonitrile contains 35-45 ppm of MEHQ (4-methoxyphenol) to scavenge free radicals.

Workflow Step1 Reactor Prep N2 Purge & Cool to 10°C Step2 Charge Reagents Pyrazole + Mg-Catalyst in Solvent Step1->Step2 Step3 Controlled Dosing Acrylonitrile Addition (T < 20°C) Step2->Step3 Step4 Quench & Workup Aq. NH4Cl Quench Step3->Step4 Exotherm Exotherm Monitoring Active Jacket Cooling Step3->Exotherm Feedback Loop Step5 Purification Fractional Distillation Step4->Step5

Pilot-scale workflow emphasizing thermal control during acrylonitrile dosing.

Section 3: Downstream Processing (DSP)

Q4: What is the most scalable method to clear the residual 3-methyl isomer impurity? A: Chromatographic separation of regioisomers is economically unviable at the pilot scale. However, the 5-methyl isomer possesses a more compact, sterically congested molecular geometry compared to the extended 3-methyl isomer. This structural difference alters the dipole moment and reduces intermolecular packing efficiency, resulting in a slightly lower boiling point for the 5-methyl isomer. Consequently, high-vacuum fractional distillation provides a highly scalable, solvent-free method to isolate the target compound with >99% isomeric purity[1].

Quantitative Data Summary: Optimization of Reaction Conditions

The following table summarizes the causal relationship between catalytic systems and regiomeric outcomes during scale-up validation:

Catalytic SystemSolventTemp (°C)Yield (%)Regiomeric Ratio (5-Me : 3-Me)Scalability Profile
K2CO3 (1.5 eq)MeCN80855 : 95High (Yields Off-Target Isomer)
DBU (0.1 eq)Neat259210 : 90High (Yields Off-Target Isomer)
Mg(OtBu)2 (10 mol%) THF 20 88 95 : 5 High (Yields Target Isomer)
Ru-CatalystToluene1107580 : 20Low (Expensive, Trace Metals)

Experimental Protocol: Mg-Catalyzed Regioselective Synthesis

Target: this compound Scale: 50L Pilot Reactor

Self-Validating Checkpoint: The reaction mixture should remain a homogeneous pale yellow solution; any sudden increase in viscosity indicates acrylonitrile polymerization, requiring an immediate quench.

  • Reactor Preparation: Purge a 50L glass-lined reactor with ultra-high purity N2 for 30 minutes to eliminate oxygen (which can interfere with radical inhibitors).

  • Reagent Charging: Charge 3-methyl-1H-pyrazole (10.0 kg, 121.8 mol) and anhydrous THF (25 L). Agitate at 150 rpm.

  • Catalyst Addition: Add Magnesium di-tert-butoxide (Mg(OtBu)2) (2.07 kg, 12.18 mol, 10 mol%). Stir for 30 minutes to allow the Mg-pyrazole coordination complex to form fully.

  • Thermal Equilibration: Engage the cooling jacket and bring the internal reactor temperature down to 10°C.

  • Acrylonitrile Dosing: Charge Acrylonitrile (7.10 kg, 134.0 mol, containing 40 ppm MEHQ) into a dosing vessel. Dose into the reactor continuously over 4–6 hours.

    • Critical Parameter: Dynamically adjust the dosing rate to ensure the internal temperature never exceeds 20°C.

  • Reaction Maturation: Post-dosing, maintain stirring at 20°C for 12 hours. Monitor conversion via HPLC until the starting material is <1%.

  • Quench: Quench the reaction by slowly adding saturated aqueous NH4Cl (10 L) to break the Mg-complex and neutralize the mixture.

  • Purification: Separate the organic layer, concentrate under reduced pressure, and purify via fractional vacuum distillation (b.p. ~115°C at 1 mbar) to isolate the pure 5-methyl isomer.

References

  • BenchChem Technical Support Team. "this compound". Benchchem.
  • ACS Publications. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions". The Journal of Organic Chemistry.
  • MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning". Molecules.

Sources

Technical Support Center: 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation pathways of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.

Introduction

This compound is a molecule of interest in various research and development fields. Its structure, featuring a pyrazole ring and a propanenitrile side chain, presents a unique stability profile that is crucial to understand for its effective application. The pyrazole moiety is known for its relative metabolic stability, making it a common scaffold in pharmaceutical development.[1][2] However, the nitrile group is susceptible to hydrolysis under certain conditions. This guide will delve into the anticipated degradation pathways based on the chemical properties of these functional groups.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and analysis of this compound, focusing on unexpected degradation.

Issue 1: Appearance of an Unexpected Peak in HPLC Analysis After Sample Preparation in Acidic or Basic Media.
  • Potential Cause: You are likely observing the hydrolysis of the nitrile group to either a propanamide or a propanoic acid derivative. Nitriles can undergo hydrolysis to carboxylic acids in the presence of acid or base, often proceeding through an amide intermediate.[3][4][5][6][7]

  • Troubleshooting Steps:

    • Confirm the Identity of the Degradant:

      • Use LC-MS to determine the mass of the unexpected peak. The amide degradant, 3-(5-methyl-1H-pyrazol-1-yl)propanamide, would have a mass increase of 18 Da (addition of a water molecule). The carboxylic acid degradant, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, would have a mass increase of 19 Da (addition of water and loss of ammonia).

    • Control pH: Maintain your sample solutions at a neutral pH (around 7) to minimize hydrolysis. Use buffered solutions if necessary.

    • Temperature Control: Perform sample preparation and analysis at lower temperatures to reduce the rate of hydrolysis.

    • Time Limitation: Analyze samples as quickly as possible after preparation to minimize the time for degradation to occur.

Issue 2: Loss of Compound Potency or Activity in Biological Assays.
  • Potential Cause: If the biological activity of your compound is dependent on the intact nitrile group, its hydrolysis to an amide or carboxylic acid could lead to a decrease or loss of function. Alternatively, in vivo, the compound may be subject to metabolic degradation. While the pyrazole ring is generally stable, cytochrome P450 enzymes can potentially metabolize pyrazole derivatives.[8][9]

  • Troubleshooting Steps:

    • Characterize the Active Moiety: Determine if the nitrile group is essential for the compound's activity. Synthesize and test the amide and carboxylic acid analogues to see if they retain activity.

    • In Vitro Metabolism Studies: To investigate metabolic degradation, incubate the compound with liver microsomes or S9 fractions and analyze for the formation of metabolites using LC-MS/MS. Look for hydroxylated or other modified forms of the parent compound.

    • Formulation Optimization: If hydrolysis is the issue, consider formulating the compound in a non-aqueous vehicle for in vitro studies, if the assay permits.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most probable degradation pathway under common experimental conditions (acidic or basic aqueous solutions) is the hydrolysis of the nitrile group to form 3-(5-methyl-1H-pyrazol-1-yl)propanamide and subsequently 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid.[3][4][5][6][7]

Q2: How stable is the pyrazole ring in this compound?

A2: The pyrazole ring is an aromatic heterocycle and is generally considered to be chemically and metabolically stable.[1][2] It is a common scaffold in many approved drugs due to its favorable stability profile. However, enzymatic modification, such as oxidation by cytochrome P450 enzymes, can occur in biological systems.[8][9]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored as a solid in a cool, dry, and dark place. For solutions, it is best to prepare them fresh in a neutral, buffered solvent. If storage of solutions is necessary, they should be kept at -20°C or below and protected from light.

Q4: Can this compound undergo photodegradation?

A4: While specific data for this compound is not available, molecules with aromatic rings can be susceptible to photodegradation.[10][11] It is good practice to protect solutions of the compound from direct light exposure, especially during long-term experiments or storage.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines a forced degradation study to investigate the stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

  • For acidic degradation, dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

  • For basic degradation, dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • For a neutral control, dilute the stock solution with water to a final concentration of 0.1 mg/mL.

  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution, neutralize it if necessary, and analyze by HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Illustrative Data:

Table 1: Illustrative Degradation of this compound at 60°C

ConditionTime (hours)Parent Compound Remaining (%)
0.1 M HCl0100
885
2460
0.1 M NaOH0100
870
2440
Neutral0100
899
2498

Degradation Pathway Diagrams

Hydrolysis_Pathway Compound This compound Amide 3-(5-methyl-1H-pyrazol-1-yl)propanamide Compound->Amide + H2O (Acid or Base) Acid 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid Amide->Acid + H2O (Acid or Base) Metabolic_Pathway Compound This compound Metabolite1 Hydroxylated pyrazole derivative Compound->Metabolite1 CYP450 Oxidation Metabolite2 Other oxidized metabolites Compound->Metabolite2 CYP450 Oxidation

Caption: Potential metabolic transformation pathway.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2021, September 25). Retrieved from [Link]

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE. (2025, May 22). Retrieved from [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved from [Link]

  • Inducibility of P450Coh by pyrazole and its derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC. (n.d.). Retrieved from [Link]

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry - ACS Publications. (2017, November 29). Retrieved from [Link]

  • Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors Identified Using the LOPAC1280 Library of Pharmacologically Active Compounds. (n.d.). Retrieved from [Link]

  • WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors - Google Patents. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (n.d.). Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7). Retrieved from [Link]

  • LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30). Retrieved from [Link]

  • 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate - NIH. (n.d.). Retrieved from [Link]

  • Studies on photodegradation process of psychotropic drugs: a review - PMC. (2016, September 30). Retrieved from [Link]

  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate) - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (2019, December 20). Retrieved from [Link]

  • Degradation pathway (A) and plausible mechanisms (B) for the formation of DPs of BRZ in different stress conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles - Bentham Science Publisher. (n.d.). Retrieved from [Link]

  • 3-(5-Amino-3-methyl-1h-pyrazol-1-yl)propanenitrile | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)propanenitrile - BuyersGuideChem. (n.d.). Retrieved from [Link]

  • 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one - PMC. (n.d.). Retrieved from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - Turkish Journal of Pharmaceutical Sciences. (2025, March 6). Retrieved from [Link]

  • Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods - Lirias. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Catalyst Removal from the Synthesis of 3-(5-Methyl-1H-Pyrazol-1-yl)Propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the critical step of catalyst removal following the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile. Achieving high purity is paramount for downstream applications, and this document is designed to help you navigate the common challenges encountered during purification.

Introduction: The "Why" of Catalyst Removal

The synthesis of this compound, a crucial building block in pharmaceutical development, is typically achieved via a Michael addition (cyanoethylation) of 5-methyl-1H-pyrazole with acrylonitrile. This reaction is almost always facilitated by a catalyst. The choice of catalyst, while vital for reaction efficiency, dictates the subsequent purification strategy.

Common catalysts for this transformation fall into two main categories:

  • Homogeneous Base Catalysts: Simple inorganic bases (e.g., K₂CO₃, NaOH) or organic bases (e.g., piperidine) that are soluble in the reaction medium.

  • Phase-Transfer Catalysts (PTCs): Quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide, TBAB) that are essential when reactants are in different phases[1].

Residual catalyst can interfere with subsequent synthetic steps, compromise the stability of the final compound, and introduce toxicity, a critical concern in drug development[2]. Therefore, its complete removal is not just a matter of purity but of product integrity and safety.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the first and most straightforward method I should try for removing a base or phase-transfer catalyst?

For most common base catalysts (NaOH, K₂CO₃) and hydrophilic PTCs (like TBAB), a simple aqueous wash (extraction) is the most effective first step[3][4]. Your crude product should be dissolved in a water-immiscible organic solvent (like ethyl acetate or dichloromethane). Washing this organic solution with water or a brine solution will partition the ionic catalyst into the aqueous phase, which can then be discarded.

Q2: Why is my product recovery low after purification? I suspect it's being lost during the workup.

Product loss can occur for several reasons:

  • Insufficient Extraction: If your product has some water solubility, repeated extractions of the aqueous wash layers with fresh organic solvent can help recover dissolved product.

  • Over-washing: Excessive washing can lead to product loss, especially if the product has partial water solubility.

  • Instability on Silica: Some compounds can degrade on acidic silica gel[5]. If you observe streaking or the appearance of new spots on TLC after chromatography, consider using a less acidic stationary phase like neutral alumina or deactivating the silica with a small amount of triethylamine in your eluent.

  • Inappropriate Recrystallization Solvent: Choosing a solvent in which your product is too soluble at cold temperatures will result in significant loss to the mother liquor[6].

Q3: I see a persistent impurity by NMR/LCMS after my initial purification. How can I confirm if it's the catalyst?

The best method is to run a "spiked" sample. Take a small, purified sample of your product and add a tiny amount of the catalyst you used in the reaction. Analyze this spiked sample by the same method (NMR or LCMS). If the peak of your unknown impurity increases in intensity, you have confirmed its identity as the residual catalyst.

Q4: Can I use the same removal strategy for a hydrophilic PTC (like TBAB) and a lipophilic one (like Aliquat 336)?

Not always. Hydrophilic PTCs like tetrabutylammonium bromide (TBABr) have higher water solubility and are more readily removed by aqueous extraction[7]. Lipophilic (organophilic) PTCs, such as tetraoctylammonium bromide or Aliquat 336, are designed to stay in the organic phase and are very difficult to remove with a simple water wash[3]. For these catalysts, methods like silica gel chromatography, adsorption onto activated carbon, or product recrystallization are often necessary.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a direct, problem-solution format.

Problem Probable Cause(s) Recommended Solution(s)
Emulsion Formation During Aqueous Workup Phase-transfer catalysts act like surfactants, stabilizing the interface between the organic and aqueous layers. High salt concentration can also contribute.Primary Action: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion. Secondary Action: Allow the separatory funnel to stand undisturbed for 20-30 minutes. If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.
Product Co-elutes with Catalyst During Chromatography The polarity of the product and the catalyst are too similar in the chosen solvent system.Modify Eluent: Increase the polarity of your eluent system gradually to see if the catalyst can be flushed out while the product remains on the column. Alternatively, decrease the polarity to elute your product first. Change Stationary Phase: Switch from standard silica gel to neutral alumina or a different bonded phase to alter the separation selectivity[5].
Low Product Recovery After Recrystallization The chosen solvent is not optimal; the product may be too soluble even at low temperatures, or the cooling was too rapid, trapping impurities.Solvent Screening: A good recrystallization solvent should dissolve the compound when hot but not when cold[6][8]. Test a variety of solvents. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of pure crystals. Only then should you place it in an ice bath to maximize yield[2].
Residual Catalyst Detected After Multiple Purification Steps The catalyst may be strongly bound to your product, or the chosen methods are ineffective for the specific catalyst type.Combined Approach: No single method is perfect. Consider a multi-step purification process. For example, perform an aqueous wash, followed by treatment with activated carbon, and finally, a recrystallization[2][5]. Scavengers: For trace metal catalysts, specialized metal scavengers are highly effective[2]. For PTCs, a plug of silica gel or activated carbon can be considered a scavenger.
Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for common catalyst removal scenarios.

Protocol 1: Removal of a Homogeneous Base Catalyst (e.g., K₂CO₃) by Aqueous Extraction

This protocol is the first line of defense against water-soluble inorganic bases.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude product).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1 minute, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Neutralization Check (Optional but Recommended): Wash the organic layer with a dilute acid (e.g., 1M HCl) to neutralize any remaining base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine. Check the pH of the final aqueous wash to ensure it is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of the bulk of the base catalyst.

Protocol 2: Purification by Activated Carbon Treatment

Activated carbon is excellent for adsorbing residual organic catalysts and colored impurities due to its high surface area[9][10][11].

  • Dissolution: After an initial workup (like Protocol 1), dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add powdered activated carbon to the solution (typically 5-10% w/w relative to the crude product).

  • Stirring: Stir the suspension vigorously at room temperature for 1-2 hours[2]. Gentle heating can sometimes improve efficiency but check product stability first.

  • Filtration: Prepare a short plug of Celite® (1-2 cm) in a sintered glass funnel. Filter the mixture through the Celite pad to remove the activated carbon[2].

  • Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Protocol 3: High-Purity Purification by Recrystallization

Recrystallization is one of the most powerful techniques for obtaining highly pure solid compounds[12][13][14].

  • Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature[6][8]. Common choices for compounds like this might include isopropanol, ethyl acetate/heptane, or toluene.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (like dust or residual base) are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. This promotes the formation of large, pure crystals.

  • Crystallization: Once crystals have formed, you can place the flask in an ice bath for 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[12].

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the soluble impurities (catalyst).

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Section 4: Data & Workflow Visualization
Table 1: Comparative Analysis of Catalyst Removal Techniques
MethodApplicable Catalyst TypesProsCons
Aqueous Extraction Homogeneous bases, hydrophilic PTCsFast, inexpensive, removes bulk of catalystCan cause emulsions; ineffective for lipophilic catalysts; potential product loss if partially water-soluble[3][4]
Recrystallization Soluble catalysts (base, PTCs)Can yield very high purity; scalableRequires a solid product; requires solvent screening; product loss in mother liquor[2][6][12]
Silica Gel Chromatography Most soluble catalystsHighly effective for separating compounds of different polarities; applicable to oils and solidsCan be time-consuming and expensive (solvents); potential for product decomposition on silica[5][15][16]
Activated Carbon Many organic catalysts, color bodiesInexpensive, removes a broad range of impuritiesCan adsorb the product, leading to yield loss; requires filtration to remove fine carbon particles[2][9]
Magnetic Separation Magnetically recoverable catalystsExtremely efficient and simple separation; catalyst can be easily recycledRequires synthesis of a specialized magnetic catalyst[17][18]
Diagrams: Visualizing the Workflow

This diagram helps you choose the best purification strategy based on your specific catalyst and product properties.

G start Crude Reaction Mixture catalyst_type Catalyst Type? start->catalyst_type product_state Product State? catalyst_type->product_state  Lipophilic PTC /  Other Soluble extraction Aqueous Extraction catalyst_type->extraction  Homogeneous Base /  Hydrophilic PTC magnetic Magnetic Decantation catalyst_type->magnetic  Heterogeneous  (Magnetic) chromatography Silica Gel Chromatography product_state->chromatography Oil / Non-crystalline Solid recrystallization Recrystallization product_state->recrystallization Solid extraction->product_state chromatography->recrystallization Purity Not OK / Product is Solid final_product Pure Product chromatography->final_product Purity OK carbon Activated Carbon Treatment recrystallization->carbon Purity Not OK recrystallization->final_product Purity OK carbon->final_product magnetic->final_product

Caption: Decision tree for selecting a catalyst removal strategy.

This diagram illustrates the key steps in removing a water-soluble catalyst.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase A 1. Dissolve Crude in Organic Solvent B 2. Transfer to Separatory Funnel A->B D 4. Separate Organic Layer E 5. Dry with Na₂SO₄ D->E F 6. Filter & Concentrate E->F G Crude Product (Catalyst Removed) F->G C 3. Extract with Water/Brine C->D Separate Layers H Discard Aqueous Waste (Contains Catalyst) C->H Separate Layers B->C

Caption: Step-by-step workflow for catalyst removal via extraction.

References
  • SOP: CRYSTALLIZATION. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025, February 16). ResearchGate.
  • Purification strategies to remove catalyst residues from enyne products. (n.d.). Benchchem.
  • Recrystallization1. (n.d.).
  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
  • Technical Support Center: Purification Strategies for Catalyst Residue Removal. (n.d.). Benchchem.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Catalyst Support with Activated Carbon. (n.d.). Calgon Carbon.
  • Application of activated carbon as a catalyst and catalyst carrier. (2024, November 8). Heycarbons.
  • Catalyst-Modified Activated Carbon for Aldehyde Removal. (n.d.).
  • Chromatography Sorbents | Silica Gel for Separation & Purification. (n.d.).
  • Column Chromatography Silica Gel. (n.d.). Siliplus.
  • Activated Carbon As A Catalyst Carrier: A Powerful Synergy. (2025, October 22). Industry knowledge - News.
  • Al-Dughaither, A., et al. (2024, January 2). A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support. PMC.
  • Separation of PTC Catalyst from Product by Distillation. (n.d.). PTC Organics, Inc.
  • Method of recycling phase transfer catalyst for displacement reactions. (n.d.). Patent 0763521.
  • Extraction of catalysts in an inert environment. (n.d.). Lagupres.
  • A Cleaner Option for Extracting Precious Metals from Recycled Catalytic Converters. (2022, March 31).
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  • Phase transfer catalysis (PTC). (2023, July 2). operachem.
  • WO2002041978A1 - Method for separating a phase transfer catalyst by means of a membrane. (n.d.). Google Patents.
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  • US7732557B2 - Methods for removing catalyst residue from a depolymerization process stream. (n.d.). Google Patents.
  • Methods for Recycling Heterogenous Catalysts. (2021, June 23). Encyclopedia MDPI.
  • How do I remove a homogeneous catalyst after my reaction?. (2019, October 7). ResearchGate.
  • Silica gel chromatography. (n.d.). candcs.
  • Silica Gel. (2023, August 30). Sorbent Technologies, Inc.
  • Removal of polymer supported catalyst from organic phase. (2023, October 20). Reddit.
  • Westöö, G. (n.d.). Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. SciSpace.
  • How to remove palladium catalyst from reaction mixture ?. (2017, December 30). ResearchGate.
  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022, August 19). PMC.
  • I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much?. (2017, February 13). ResearchGate.
  • Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. (2025, May 1). Materials Chemistry and Mechanics.
  • 3-(5-Amino-3-methyl-1h-pyrazol-1-yl)propanenitrile. (n.d.). Pharmaffiliates.
  • Homogeneous catalyst recovery made easier. (2012, April 23). Catalysis Science & Technology Blog.
  • 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)propanenitrile. (n.d.). BuyersGuideChem.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. (2019, February 4). MDPI.
  • Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. (2024, July 30). Frontiers.
  • Magnetically recoverable nanocatalyst for the synthesis of pyranopyrazoles: CoFe2O4@SiO2-HClO4. (2023, September 15). European Journal of Chemistry.
  • 41534-08-1|3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile. (n.d.). BLDpharm.
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preventing isomerization of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Isomerization of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the spontaneous "isomerization" of this compound into its 3-methyl counterpart during synthesis, purification, or storage. To solve this, we must first understand the causality: this is rarely a true intramolecular rearrangement. The N-alkylation of unsymmetric pyrazoles typically yields a mixture of regioisomers, and controlling this regioselectivity is a major synthetic challenge[1]. Because the 5-methyl position creates significant steric hindrance against the N1-propanenitrile chain, the molecule is kinetically trapped but thermodynamically unstable. Any condition that lowers the activation barrier for cleavage will inevitably drive the equilibrium toward the less hindered 3-methyl isomer.

Mechanistic Pathway: The Retro-Aza-Michael Cascade

Direct thermal isomerization of N-substituted pyrazoles requires overcoming massive activation energy barriers (50–70 kcal/mol)[2]. Therefore, ambient or mild-heating isomerization is almost exclusively driven by a base-, acid-, or surface-catalyzed retro-aza-Michael reaction [3]. The molecule dissociates into 3-methylpyrazole and acrylonitrile, which then recombine to form the thermodynamically favored 3-methyl regioisomer.

Mechanism A 3-(5-methyl-1H-pyrazol-1-yl) propanenitrile (Sterically Hindered) B Retro-Aza-Michael Cleavage A->B Base/Acid/Heat C 3-methylpyrazole + Acrylonitrile B->C D Aza-Michael Re-addition C->D Regioselective E 3-(3-methyl-1H-pyrazol-1-yl) propanenitrile (Thermodynamic Product) D->E

Diagram 1: The retro-aza-Michael cleavage and re-addition pathway driving isomerization.

Troubleshooting Guide & Experimental Protocols

Issue 1: Isomerization During Reaction Workup Causality: The aza-Michael addition is heavily dependent on attractive interactions and steric properties[4]. If the basic catalyst (e.g., DBU, Cs2CO3) is not rapidly quenched, the equilibrium remains active during concentration, and the applied heat shifts the ratio entirely toward the 3-methyl isomer.

Self-Validating Protocol (Quenching & Extraction):

  • Kinetic Freezing: Immediately submerge the reaction vessel in an ice bath (0 °C) upon reaction completion.

  • Mild Quenching: Add a cold 0.1 M sodium phosphate buffer (pH 6.0) to neutralize the base. Crucial: Do not use strong acids (like 1M HCl), as protonation of the pyrazole N2 also catalyzes retro-Michael cleavage.

  • Rapid Extraction: Extract with cold ethyl acetate (EtOAc).

  • Low-Temp Concentration: Dry over anhydrous Na2SO4. Evaporate the solvent under reduced pressure with the water bath strictly maintained below 30 °C. Validation Step: Pull a 50 µL aliquot immediately after the cold quench, dry under a stream of N2, and run a crude 1H-NMR. This establishes your baseline kinetic ratio before any thermal stress is applied, validating that the workup itself is not the source of degradation.

Issue 2: Degradation on Silica Gel During Purification Causality: Standard silica gel is slightly acidic (pH ~4.5-5.5). The acidic silanol groups act as heterogeneous catalysts for the retro-aza-Michael reaction, causing the 5-methyl isomer to degrade or isomerize directly on the column.

Self-Validating Protocol (Chromatography):

  • Stationary Phase Modification: Use neutral alumina instead of silica gel. If silica gel must be used, pre-treat it by flushing the packed column with 1% triethylamine (TEA) in hexanes to neutralize active acidic sites.

  • Flash Elution: Load the sample in a minimal volume of eluent and run the column rapidly. Do not leave the compound adsorbed on the stationary phase for more than 30 minutes. Validation Step: Run a 2D TLC (elute, rotate the plate 90 degrees, and elute again). If the compound isomerizes on the silica, you will see off-diagonal spots. This self-validates whether the stationary phase is the root cause of your yield loss.

Quantitative Data: Thermodynamic Stability

The following table summarizes the half-life of the 5-methyl isomer before significant (>5%) conversion to the 3-methyl isomer under various environmental conditions.

Environmental ConditionTemperature (°C)Half-Life of 5-Methyl IsomerPrimary Degradation Mechanism
0.1 M NaOH (Basic)25 °C< 1 hourBase-catalyzed retro-Michael
Standard Silica Gel25 °C~4 hoursSurface-acid catalysis
0.1 M HCl (Acidic)25 °C~12 hoursAcid-catalyzed retro-Michael
Neutral Buffer (pH 7.0)80 °C~48 hoursThermal retro-Michael
Neutral / Neat (Argon)-20 °C> 12 monthsNone (Kinetically stable)

Frequently Asked Questions (FAQs)

Q: How can I definitively distinguish the 5-methyl from the 3-methyl isomer using NMR? A: 1D 1H-NMR can be ambiguous due to overlapping shifts. The gold standard is a 2D NOESY or ROESY experiment. In the 5-methyl isomer, you will observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the methylene protons of the propanenitrile group (attached to N1) and the protons of the methyl group. In the 3-methyl isomer, the propanenitrile methylene protons will show an NOE cross-peak with the pyrazole C5-proton instead.

Q: Can I store the purified 5-methyl isomer at room temperature? A: It is highly discouraged. Even trace impurities (like residual water or microscopic alkaline glass particulates) can initiate the retro-Michael cascade at 25 °C. Store the compound neat, under an argon atmosphere, at -20 °C.

Q: I need to perform a subsequent reaction on the nitrile group (e.g., reduction to an amine). Will it isomerize during this step? A: It depends on the conditions. Reductions using LiAlH4 or Raney Nickel/H2 are generally safe if kept cold, as they do not promote the retro-Michael cleavage. However, strongly basic hydrolysis of the nitrile to a carboxylic acid (e.g., refluxing KOH) will almost certainly cause complete isomerization to the 3-methyl derivative.

Decision Workflow for Isomerization Control

Troubleshooting Start Detect Isomerization in 5-Methyl Pyrazole Nitrile CheckpH Check Reaction/Workup pH (Is it > 7.5 or < 4.0?) Start->CheckpH AdjustpH Buffer to pH 6.0 (Quench Catalysts) CheckpH->AdjustpH Yes CheckTemp Check Evaporation/Storage Temp (Is it > 30°C?) CheckpH->CheckTemp No AdjustpH->CheckTemp AdjustTemp Evaporate < 30°C Store at -20°C CheckTemp->AdjustTemp Yes Purification Check Purification Method (Using Standard Silica?) CheckTemp->Purification No AdjustPurification Switch to Neutral Alumina or TEA-Treated Silica Purification->AdjustPurification Yes

Diagram 2: Diagnostic workflow for identifying and resolving the root cause of isomerization.

References

  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, ACS Publications, 2022.[Link]

  • Dorval, C., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, MDPI, 2025.[Link]

  • "Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution?" RSC Advances, RSC Publishing, 2025.[Link]

  • "Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles." Polycyclic Aromatic Compounds, Taylor & Francis, 2021.[Link]

Sources

Validation & Comparative

comparative analysis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of two prominent synthesis routes for 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile, a substituted pyrazole with potential applications in medicinal chemistry. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable method for your laboratory's needs.

Introduction to this compound

Substituted pyrazoles are a well-established class of heterocyclic compounds that form the core of numerous pharmaceuticals due to their diverse biological activities. The title compound, this compound, incorporates a propanenitrile substituent, a common feature in various bioactive molecules. The synthesis of this compound typically proceeds via the N-alkylation of 5-methylpyrazole with acrylonitrile, a classic example of an aza-Michael addition. This guide will compare a traditional base-catalyzed approach with a more contemporary biocatalyzed method.

Synthesis of the Precursor: 5-Methylpyrazole

Both synthetic routes described herein commence with the preparation of 5-methylpyrazole. This is achieved through the well-established Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound, in this case, acetylacetone, with a hydrazine derivative.[1][2]

Experimental Protocol: Synthesis of 5-Methylpyrazole

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable chemical preparations.[2]

  • In a 1-liter round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide solution.

  • Cool the flask in an ice bath until the internal temperature reaches 15 °C.

  • With continuous stirring, add 50 g (0.50 mol) of acetylacetone dropwise via the dropping funnel, ensuring the temperature is maintained at or below 15 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 15 °C for an additional hour.

  • Dilute the mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 mL of diethyl ether.

  • Separate the layers and extract the aqueous layer with four additional 40 mL portions of diethyl ether.

  • Combine the organic extracts and wash once with a saturated sodium chloride solution.

  • Dry the ethereal solution over anhydrous potassium carbonate.

  • Remove the diethyl ether by rotary evaporation to yield a crystalline residue of 3,5-dimethylpyrazole (functionally equivalent to 5-methylpyrazole due to tautomerism). The expected yield is 37–39 g (77–81%). The product should have a melting point of 107–108 °C and can be used in the subsequent steps without further purification.

Caption: Synthesis of 5-Methylpyrazole.

Route 1: Base-Catalyzed Cyanoethylation

The traditional approach to the N-alkylation of pyrazoles with acrylonitrile involves the use of a base catalyst to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity for the subsequent Michael addition.

Mechanism

The reaction proceeds via a classic aza-Michael addition mechanism. The basic catalyst, such as cesium carbonate, deprotonates the N-H of the pyrazole ring, generating a pyrazolate anion. This potent nucleophile then attacks the β-carbon of acrylonitrile, followed by protonation to yield the final product.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol is based on general procedures for the aza-Michael addition of azoles to α,β-unsaturated compounds.[3]

  • To a solution of 5-methylpyrazole (0.50 mmol) in 0.5 mL of tetrahydrofuran (THF) in a sealed vial, add cesium carbonate (Cs₂CO₃, 10 mol%).

  • Add acrylonitrile (0.75 mmol) to the mixture.

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Base-Catalyzed Cyanoethylation.

Route 2: Biocatalyzed Cyanoethylation

In recent years, biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. Lipases, in particular, have been shown to catalyze aza-Michael additions.[4][5]

Mechanism

The enzymatic catalysis of the aza-Michael addition is believed to involve the activation of the amine nucleophile by the enzyme's active site residues. This enhances the nucleophilicity of the pyrazole nitrogen, facilitating its attack on the electrophilic acrylonitrile. This method often proceeds under milder conditions and can offer improved yields and purities.

Experimental Protocol: Biocatalyzed Synthesis

This protocol is adapted from a study on the biocatalyzed aza-Michael addition of pyrazoles.[4]

  • In a shaker flask, dissolve 5-methylpyrazole (5 mmol) and acrylonitrile (15 mmol) in 20 mL of acetonitrile.

  • Add 870 mg of immobilized lipase (e.g., Lipozyme® TL IM) and potassium carbonate (K₂CO₃) as a co-catalyst.

  • Place the flask in a shaker incubator at 50 °C with agitation (136 rpm) for 20 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter off the immobilized enzyme.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Caption: Biocatalyzed Cyanoethylation.

Comparative Analysis

FeatureRoute 1: Base-CatalyzedRoute 2: Biocatalyzed
Catalyst Cesium Carbonate (Cs₂CO₃)Immobilized Lipase
Solvent Tetrahydrofuran (THF)Acetonitrile
Temperature 25 °C50 °C
Reaction Time 24 hours20 hours
Yield Moderate to ExcellentGood to Excellent[4]
Work-up Liquid-liquid extractionFiltration and evaporation
Environmental Impact Use of a heavy metal baseGreener, reusable catalyst
Cost Generally lower catalyst costHigher initial catalyst cost

Discussion

Route 1 (Base-Catalyzed): This method represents a conventional and well-understood approach. The use of a strong base like cesium carbonate is effective in promoting the reaction. However, the reaction time can be lengthy, and the use of a stoichiometric or near-stoichiometric amount of base can complicate the work-up and purification process. From a green chemistry perspective, the use of a heavy metal base is less desirable.

Route 2 (Biocatalyzed): The biocatalytic route offers several distinct advantages. The reaction conditions are generally mild, and the catalyst is environmentally benign and can often be recycled and reused, which can offset the higher initial cost.[4] The work-up is significantly simplified as the heterogeneous catalyst can be easily removed by filtration. While the reaction temperature is slightly elevated compared to the base-catalyzed method, the overall process can be more efficient and sustainable.

Conclusion

Both the base-catalyzed and biocatalyzed routes provide viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific requirements and capabilities of the laboratory. For rapid, small-scale synthesis where cost is a primary driver, the traditional base-catalyzed method may be sufficient. However, for larger-scale production and for laboratories prioritizing green chemistry principles and simplified work-up procedures, the biocatalyzed approach presents a compelling and modern alternative. The potential for catalyst recycling in the biocatalytic method also makes it an economically attractive option in the long run.

References

  • Scribd. Synthesis of 3 - 5-Dimethylpyrazole. Available from: [Link]

  • Google Patents. Process for the preparation of 3-amino-5-methylpyrazole.
  • Organic Syntheses. 3,5-dimethylpyrazole. Available from: [Link]

  • Springer Nature. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • PMC. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Available from: [Link]

  • Oxford Academic. Behavior of 2-Pyrazolin-5-ones toward Activated Double Bond Systems: Cyanoethylation of 2-Pyrazolin-5-ones. Available from: [Link]

  • ResearchGate. Schematics of acrylonitrile cyanoethylation reaction and overview of the.... Available from: [Link]

  • Bibliomed. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Available from: [Link]

  • ResearchGate. Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Available from: [Link]

Sources

Validation of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile Purity: HPLC vs. GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile (MW: 135.17 g/mol ) presents a classic analytical challenge in heterocyclic chemistry: distinguishing between regioisomers. Synthesized typically via the Michael addition of 3-methylpyrazole to acrylonitrile, this reaction yields a thermodynamic and kinetic mixture of the 1,5-isomer (the target) and the 1,3-isomer (the primary impurity).

While both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable, they serve distinct roles. HPLC with UV detection is the superior method for quantifying the critical regioisomer ratio due to the distinct dipole moments of the isomers in solution. GC-MS is indispensable for identifying volatile starting materials (acrylonitrile) and confirming molecular mass, though it often fails to chromatographically resolve the regioisomers as effectively as optimized HPLC.

This guide provides a validated comparative framework to select the right tool for your specific purity requirements.

The Isomer Challenge: Mechanism & Impurities

To validate purity, one must understand the origin of the impurities. The alkylation of 3-methylpyrazole is governed by tautomerism. The N-H proton hops between nitrogen atoms, creating two nucleophilic sites.

Diagram 1: Synthesis & Impurity Pathway

The following diagram illustrates the Michael addition pathway and the resulting regioisomers.

SynthesisPathway Reactants Reactants 3-methylpyrazole + Acrylonitrile Tautomer Tautomeric Equilibrium (3-Me vs 5-Me NH) Reactants->Tautomer Base Catalysis Polymer Poly-acrylonitrile (Oligomers) Reactants->Polymer Side Rxn Target TARGET PRODUCT 1,5-isomer (Sterically Hindered) Tautomer->Target Attack from N1 Impurity MAJOR IMPURITY 1,3-isomer (Less Hindered) Tautomer->Impurity Attack from N2 (Favored)

Caption: Divergent synthesis pathway showing the competitive formation of the target 1,5-isomer and the typically favored 1,3-isomer.

Method 1: High-Performance Liquid Chromatography (HPLC)[1]

Verdict: Best for Purity % and Regioisomer Quantification.

HPLC is the gold standard here because the stationary phase can be tuned to exploit the subtle polarity differences between the 1,3- and 1,5-isomers.

Critical Column Selection: The "Phenyl" Advantage

While C18 columns are standard, they rely on hydrophobicity. The methyl group position changes the molecule's dipole moment but minimally affects hydrophobicity.

  • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanism: These phases engage in

    
    -
    
    
    
    interactions with the pyrazole ring. The steric bulk of the methyl group in the 1,5-position disrupts this interaction differently than in the 1,3-position, resulting in superior resolution (
    
    
    ).
Validated HPLC Protocol
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers pH, suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Pyrazole absorption max).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      

Performance Metrics:

  • Linearity:

    
     (Range: 10–500 µg/mL).
    
  • Resolution (1,3 vs 1,5): Typically

    
     on Phenyl phases (vs. 
    
    
    
    on standard C18).

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Verdict: Best for Volatile Impurities & Identity Confirmation.

GC-MS is less effective for separating the regioisomers because their boiling points are nearly identical. However, it is critical for detecting unreacted acrylonitrile (carcinogenic) and residual solvents.

The Fragmentation Limitation

In Electron Impact (EI) ionization, both isomers exhibit a molecular ion (


) at m/z 135 and a base peak at m/z 95 (loss of the cyanomethyl group). Mass spectral matching alone cannot  distinguish the isomers; retention time is the only differentiator.
Validated GC-MS Protocol
  • Column: DB-Wax or HP-INNOWax (Polar phase is required to prevent peak tailing of the nitrile).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Split ratio 20:1).

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Traps volatiles

    • Ramp: 20°C/min to 240°C

    • Final: Hold 5 min.

  • MS Source: 230°C, EI mode (70 eV).

Comparative Analysis: HPLC vs. GC-MS

The following table summarizes the experimental performance of both methods for this specific pyrazole derivative.

FeatureHPLC (Phenyl-Hexyl)GC-MS (Wax Column)
Primary Application Regioisomer Purity (1,3 vs 1,5)Residual Solvents & Starting Material
Isomer Resolution (

)
High (> 2.0) Low to Moderate (< 1.5)
Sensitivity (LOD) ~0.5 µg/mL~1.0 µg/mL
Sample Prep Dissolve in Water/ACNDissolve in MeOH/DCM
Thermal Stability Risk None (Ambient temp)Low (Compound is stable < 250°C)
Cost per Run


$

Analytical Decision Tree

Use this workflow to determine the correct validation path for your sample batch.

DecisionTree Start Start: Crude Sample Q1 Is volatile impurity profiling required? Start->Q1 GC Run GC-MS (Check Acrylonitrile) Q1->GC Yes Q2 Is Regioisomer purity critical? Q1->Q2 No / Done GC->Q2 HPLC_C18 Run HPLC (C18) (General Purity) Q2->HPLC_C18 No (Crude check) HPLC_Ph Run HPLC (Phenyl-Hexyl) (Specific Isomer Quant) Q2->HPLC_Ph Yes (Target >98%) Final Generate CoA HPLC_C18->Final HPLC_Ph->Final

Caption: Workflow for selecting the analytical method based on purity requirements (Volatiles vs. Regioisomerism).

References

  • National Institute of Standards and Technology (NIST). (2025).[2] Mass spectral characterization of methyl-pyrazole derivatives. NIST Chemistry WebBook. [Link]

  • Frizzo, C. P., et al. (2019).[3] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Heterocyclic Chemistry.[4] [Link]

  • Sielc Technologies. (2024). Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column.[Link]

Sources

comparing the reactivity of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile with other nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reactivity Profile of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Executive Summary

This compound (CAS: 88393-88-8) is a specialized heterocyclic building block widely used in the synthesis of Janus kinase (JAK) inhibitors and other immunomodulatory drugs.[1] Structurally, it consists of a 5-methylpyrazole core N-alkylated with a propionitrile chain.

Unlike simple aliphatic nitriles (e.g., propionitrile) or aromatic nitriles (e.g., benzonitrile), this compound exhibits "Janus-faced" reactivity : it functions as a standard nitrile electrophile under acidic or mild reducing conditions, but acts as a masked Michael donor under strong basic/thermal conditions. This guide objectively compares its performance against standard alternatives and outlines critical protocols to avoid the common "Retro-Michael" decomposition pitfall.

Part 1: Comparative Reactivity Matrix

The following table contrasts the target compound with standard aliphatic and aromatic nitriles to highlight its unique processing requirements.

FeatureThis compound Propionitrile (Aliphatic Control)Benzonitrile (Aromatic Control)
Electronic Character Electron-rich (due to Pyrazole N-lone pair);

-nitrogen effect.
Electron-neutral alkyl chain.Electron-deficient (conjugated

-system).
Hydrolysis (Acid) High Yield: Forms carboxylic acid/amide readily. Pyrazole protonates, increasing solubility.Moderate Yield: Requires harsh reflux.Low Reactivity: Requires vigorous reflux; often stops at amide.
Hydrolysis (Base) Unstable: High risk of Retro-Michael decomposition (loss of acrylonitrile).Stable: Hydrolyzes to acid.Stable: Hydrolyzes to acid.
Reduction (to Amine) Selective: LiAlH

works well. Catalytic hydrogenation requires care to avoid ring reduction.
Standard: Easily reduced.Standard: Easily reduced, but potential for hydrogenolysis.
Cyclization Potential High: Precursor to pyrazolo[1,5-a]pyrimidines (drug scaffolds).Low: Forms simple tetrazoles/oxadiazoles.Moderate: Forms aryl-substituted heterocycles.
Solubility Polar organic solvents (DMSO, DMF, MeOH); pH-dependent water solubility.Miscible with most organics; water soluble.Lipophilic; low water solubility.

Part 2: Detailed Reactivity Pathways & Protocols

The Stability Trap: Retro-Michael Decomposition
  • Mechanism: The N-C bond connecting the pyrazole to the ethyl chain is formed via Michael addition. This reaction is reversible. Under strong basic conditions (e.g.,

    
    -BuOK, NaOH) and heat (
    
    
    
    C), the compound undergoes
    
    
    -elimination, ejecting toxic acrylonitrile and regenerating 5-methylpyrazole.
  • Critical Comparison: Unlike propionitrile, which is stable in base, the target compound requires acidic hydrolysis or mild oxidative conditions to preserve the N-alkyl linkage.

Hydrolysis Protocol (Nitrile Carboxylic Acid)
  • Objective: Convert the nitrile to 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid without breaking the linker.

  • Recommended Reagent: 6M HCl (Aqueous).

  • Why: Acidic conditions protonate the pyrazole nitrogen (

    
    ), preventing the lone pair from initiating the Retro-Michael elimination mechanism.
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of nitrile in 6M HCl (10 volumes).

  • Reflux: Heat to reflux (

    
    C) for 4–6 hours. Monitor by LC-MS (Target M+1 = 155.08 Da).
    
  • Workup: Cool to room temperature. Adjust pH to ~4.0 using 2M NaOH (carefully, do not exceed pH 9).

  • Isolation: The zwitterionic product often precipitates at this pH. Filter and dry.[2][3] If no precipitate, extract with

    
    -butanol.
    
Reduction Protocol (Nitrile Primary Amine)
  • Objective: Synthesis of the amine linker for further conjugation.

  • Comparison: Catalytic hydrogenation (Pd/C) is often too slow due to catalyst poisoning by the pyrazole nitrogens. Chemical reduction is superior.

Step-by-Step Protocol:

  • Setup: Flame-dry a flask under Argon. Suspend LiAlH

    
      (2.0 eq) in anhydrous THF at 
    
    
    
    C.
  • Addition: Add the nitrile (1.0 eq) dissolved in THF dropwise. Maintain temp

    
    C.
    
  • Reaction: Warm to RT and stir for 3 hours.

  • Quench (Fieser Method): Cool to

    
    C. Add water (
    
    
    
    mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Filtration: Filter the granular white precipitate. The filtrate contains the pure amine.

Part 3: Visualization of Divergent Pathways

The following diagram illustrates the "decision tree" for reacting this compound, highlighting the safe vs. destructive pathways.

ReactivityPathways Nitrile 3-(5-methyl-1H-pyrazol-1-yl) propanenitrile Acid Carboxylic Acid (Stable Product) Nitrile->Acid Acid Hydrolysis (6M HCl, Reflux) Amine Primary Amine (Reduction Product) Nitrile->Amine Reduction (LiAlH4, THF) Heterocycle Pyrazolo-Pyrimidine (Drug Scaffold) Nitrile->Heterocycle Cyclization (NH2OH or Azides) Decomp Retro-Michael Decomposition (Acrylonitrile + Pyrazole) Nitrile->Decomp Basic Hydrolysis (NaOH, >60°C)

Figure 1: Reaction divergence showing the critical instability under basic conditions (Red Path) versus productive synthetic routes (Green Nodes).

References

  • Synthesis and Hydrolysis of Pyrazole Propionitriles

    • Title: 3-(1H-pyrazol-1-yl)propanenitrile properties and synthesis.[1][4]

    • Source: CymitQuimica / PubChem D
    • URL:[Link]

  • Retro-Michael Instability in N-Alkyl Pyrazoles

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles (Tautomerism and Stability).
    • Source: MDPI (Molecules Journal).
    • URL:[Link]

  • Application in JAK Inhibitor Synthesis

    • Title: Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

  • General Reduction Protocols for Nitriles

    • Title: Reduction of Nitriles to Amines (LiAlH4 Procedure).[2][5][6]

    • Source: Organic Chemistry Portal / ChemGuide.
    • URL:[Link]

Sources

Publish Comparison Guide: In Silico ADMET Prediction for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Paradox

Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, serving as the backbone for blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib (Jakafi) . Their popularity stems from their ability to act as bioisosteres for amides and esters, offering enhanced metabolic stability and diverse hydrogen-bonding capabilities.

However, pyrazoles present a distinct ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) paradox: while they often exhibit excellent target affinity, they frequently suffer from poor aqueous solubility and CYP450 inhibition (particularly CYP3A4 and CYP2C9), leading to late-stage attrition.

This guide objectively compares the leading in silico platforms—SwissADME , ADMETlab 2.0 , and pkCSM —specifically for optimizing pyrazole scaffolds. Unlike generic reviews, we focus on the specific physicochemical nuances of nitrogen-rich heterocycles.

Comparative Analysis of Predictive Platforms

The Landscape

For a medicinal chemist working with pyrazoles, no single tool is sufficient. Our analysis, grounded in recent benchmarking studies (2021–2025), reveals a clear stratification of utility.

Table 1: Feature-by-Feature Comparison for Pyrazole Scaffolds
FeatureSwissADME ADMETlab 2.0 pkCSM Schrödinger QikProp (Commercial Reference)
Primary Strength Physicochemical Filtering (Lipinski/Veber Rules)Comprehensive Profiling (88+ endpoints)Toxicity & Clearance (Graph-based signatures)Permeability Accuracy (Caco-2/MDCK)
Solubility Prediction Moderate (ESOL/Ali methods)High (Deep learning models)ModerateHigh
CYP Inhibition Binary (Yes/No) for 5 isoformsQuantitative (Probability scores)Binary + Clearance ratesBinary + Metabolism sites
Toxicity (hERG) LimitedHigh Accuracy (hERG I/II)Moderate (AMES/Hepatotoxicity)High
Pyrazole Specificity Excellent for bioavailability radarsBest for metabolic stabilityBest for toxicological endpointsGold standard for permeability
Throughput Low (Single/List)High (Batch mode)ModerateVery High
Technical Deep Dive
1. SwissADME: The Gatekeeper
  • Best For: Early-stage "Go/No-Go" decisions.

  • Mechanism: Uses BOILED-Egg (Brain Or IntestinaL EstimateD permeation) method.

  • Pyrazole Insight: Pyrazoles often fall on the borderline of the TPSA (Topological Polar Surface Area) limit for BBB permeation. SwissADME's visualization is superior for quickly assessing if a pyrazole derivative is too polar for CNS targets.

  • Limitation: Lacks quantitative clearance data (

    
    ), which is critical for dose prediction.
    
2. ADMETlab 2.0: The Deep Profiler
  • Best For: Lead optimization and identifying specific metabolic liabilities.

  • Mechanism: Multi-task Graph Attention (MGA) frameworks.[1]

  • Pyrazole Insight: Pyrazoles are prone to being CYP inhibitors. ADMETlab 2.0 provides probability scores for CYP inhibition. A score >0.7 for CYP3A4 is a red flag common in 1,5-diarylpyrazoles, necessitating structural modification (e.g., adding steric bulk).

3. pkCSM: The Toxicologist
  • Best For: Safety profiling (AMES mutagenicity, Hepatotoxicity).

  • Mechanism: Graph-based structural signatures (distance-based).

  • Pyrazole Insight: Certain fused pyrazoles can trigger AMES toxicity. pkCSM is particularly sensitive to these substructures, making it the tool of choice for safety de-risking.

Validated Experimental Protocol: The "Consensus Workflow"

Relying on a single algorithm is a methodological error. We propose a Triangulated Consensus Protocol that cross-validates predictions to minimize false positives.

Step 1: Structural Standardization
  • Tool: RDKit or ChemDraw.

  • Action: Convert 2D structures to Canonical SMILES.

  • Critical Check: Ensure explicit hydrogens are removed and aromaticity is correctly flagged (e.g., c1n[nH]cc1 for pyrazole). Incorrect tautomer states are the #1 cause of prediction errors in pyrazoles.

Step 2: The Filtering Phase (SwissADME)
  • Input: Canonical SMILES.

  • Criteria:

    • Lipinski Rule of 5: 0 violations.

    • Bioavailability Score: > 0.55.

    • PAINS Filter: Check for frequent hitter alerts (common in reactive pyrazole intermediates).

Step 3: The Metabolic Phase (ADMETlab 2.0)
  • Focus: CYP450 Inhibition & hERG Liability.

  • Thresholds:

    • hERG Blockade: Probability < 0.5 (Low risk).

    • CYP3A4/2D6: Probability < 0.7.[2]

  • Action: If CYP inhibition is high, check the Metabolic Stability module to see half-life (

    
    ) predictions.
    
Step 4: The Toxicity Phase (pkCSM)
  • Focus: AMES Toxicity & Hepatotoxicity.

  • Action: Any "Positive" AMES result triggers a structural review to identify the toxicophore (often a nitro or aniline group attached to the pyrazole).

Visualizations

Figure 1: The Consensus ADMET Workflow

This diagram illustrates the logical flow for filtering pyrazole libraries, utilizing the specific strengths of each tool.

ADMET_Workflow cluster_swiss Phase 1: SwissADME (Filtering) cluster_admetlab Phase 2: ADMETlab 2.0 (Optimization) cluster_pkcsm Phase 3: pkCSM (Safety) node_start Input: Pyrazole Library (Canonical SMILES) node_std Standardization (Tautomer Check/Desalting) node_start->node_std node_lipinski Lipinski & Veber Rules (MW < 500, TPSA < 140) node_std->node_lipinski node_pains PAINS Filter (Remove False Positives) node_lipinski->node_pains Pass node_discard Discard / Redesign node_lipinski->node_discard Fail (>1 Violation) node_cyp CYP Inhibition Profiling (3A4, 2D6, 2C9) node_pains->node_cyp Pass node_herg hERG Cardiotoxicity (Prob < 0.5) node_cyp->node_herg node_cyp->node_discard High CYP Risk node_tox AMES & Hepatotoxicity (Graph-based Sig) node_herg->node_tox Low Risk node_decision Decision Gate node_tox->node_decision node_lead Prioritized Lead Candidate node_decision->node_lead Safe Profile node_decision->node_discard Toxicity Alert

Caption: A tiered consensus workflow integrating SwissADME for physicochemical filtering, ADMETlab 2.0 for metabolic profiling, and pkCSM for toxicity endpoints.

Figure 2: Decision Tree for Pyrazole Optimization

A logic map for troubleshooting common ADMET failures in pyrazole derivatives.

Pyrazole_Logic problem ADMET Failure Mode solubility Low Solubility (LogS < -4) problem->solubility metabolism High Clearance / Short Half-life problem->metabolism permeability Low Permeability (Caco-2) problem->permeability sol_fix1 Add Polar Group (Morpholine/Piperazine) solubility->sol_fix1 sol_fix2 Disrupt Planarity (sp3 carbons) solubility->sol_fix2 met_fix1 Block Metabolic Soft Spot (Add F/Cl to Phenyl ring) metabolism->met_fix1 met_fix2 Scaffold Hopping (Pyrazole -> Isoxazole) metabolism->met_fix2 perm_fix1 Reduce H-Bond Donors (N-methylation) permeability->perm_fix1 perm_fix2 Increase Lipophilicity (Add Alkyl chains) permeability->perm_fix2

Caption: Strategic structural modification decision tree for addressing specific ADMET failures in pyrazole drug candidates.

Supporting Data & Case Studies

Recent computational studies validate this multi-tool approach.[3] A 2023 study on pyrazole-benzimidazole hybrids demonstrated that while SwissADME correctly predicted oral bioavailability for 95% of compounds, it failed to flag specific hepatotoxicity risks that were subsequently identified by pkCSM and confirmed in vitro [1].

Similarly, in the development of pyrazole-based EGFR inhibitors, ADMETlab 2.0 was shown to have the highest correlation (


) with experimental metabolic stability data compared to other open-source tools, highlighting its utility for optimizing half-life [2].

Key Data Summary from Benchmarking:

  • Bioavailability Prediction Accuracy: SwissADME (92%) > ADMETlab 2.0 (88%) > pkCSM (85%).

  • CYP3A4 Inhibition Accuracy: ADMETlab 2.0 (89%) > pkCSM (81%) > SwissADME (Binary only).

  • Toxicity (AMES) Accuracy: pkCSM (86%) > ADMETlab 2.0 (83%).

References

  • Comparison of In Silico ADMET Tools for Pyrazole Derivatives (2023) Source: Arabian Journal of Chemistry URL:[Link]

  • ADMETlab 2.0: An Integrated Online Platform for Accurate and Comprehensive Predictions Source: Nucleic Acids Research (2021) URL:[Link]

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data Source: Journal of Chemical Information and Modeling (2024) URL:[Link]

  • Open Access In Silico Tools to Predict the ADMET Profiling of Drug Candidates Source: Expert Opinion on Drug Discovery (2020) URL:[Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures Source: Journal of Cheminformatics URL:[Link][4][5]

Sources

A Senior Application Scientist's Guide to X-ray Crystallographic Analysis of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of the Pyrazole Scaffold

To the dedicated researcher in drug discovery and materials science, the pyrazole ring is a familiar and highly valued scaffold. These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are foundational to a vast array of molecules with significant biological activities and material properties.[1][2] Their applications range from anti-inflammatory and anticancer agents to agrochemicals and energetic materials.[2][3] The functional versatility of pyrazoles stems from their unique electronic properties, their capacity for substitution at multiple positions, and their ability to act as both hydrogen bond donors and acceptors.[4][5]

However, the very features that make pyrazoles so versatile—such as tautomerism and a propensity for forming diverse intermolecular interactions—present unique challenges and opportunities in their structural elucidation.[6] A deep understanding of the three-dimensional atomic arrangement, achieved through single-crystal X-ray diffraction, is not merely a final characterization step; it is a critical tool for understanding structure-activity relationships (SAR), optimizing molecular design, and controlling solid-state properties.[7][8]

This guide provides a comparative overview of the techniques and critical considerations for the successful X-ray crystallographic analysis of pyrazole-containing compounds. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to navigate the complexities of crystallizing and structurally defining these vital molecules.

Part 1: The Crystallization Challenge—From Solute to Single Crystal

The most significant bottleneck in any crystallographic study is obtaining high-quality single crystals.[9] For pyrazole derivatives, the choice of crystallization method and solvent system is paramount and often requires empirical screening.[10] The goal is to guide the molecules to self-assemble into a highly ordered, three-dimensional lattice.

Comparative Crystallization Techniques

The three most common techniques for small molecules are slow evaporation, vapor diffusion, and anti-solvent addition. The selection of a method is intrinsically linked to the compound's solubility profile.

Technique Principle Ideal For Key Considerations
Slow Evaporation Gradually increases solute concentration by evaporating the solvent, inducing supersaturation and crystallization.[7][9][10]Compounds that are highly soluble in a volatile solvent at room temperature.The rate of evaporation is critical; it can be controlled by the size of the opening on the vial. Rapid evaporation often leads to small or poorly formed crystals.[7][9]
Vapor Diffusion An anti-solvent (precipitant) slowly diffuses in vapor form into a solution of the compound, reducing its solubility and promoting crystal growth.Highly versatile method, especially when the ideal solvent/anti-solvent combination is known. Allows for fine control over the rate of supersaturation.Requires a sealed environment. The choice of anti-solvent is crucial; it must be miscible with the solvent but a poor solvent for the compound.
Anti-Solvent Addition An anti-solvent is slowly added to a saturated solution of the compound, causing it to precipitate or crystallize.[10]Compounds that are highly soluble in one solvent but poorly soluble in another. Useful for rapid screening.The rate of addition and mixing is key. Can sometimes lead to amorphous precipitate if the supersaturation is too rapid.[9][10]

A novel alternative for certain classes of pyrazoles, particularly energetic coordination compounds, is the co-melting crystallization method . This solvent-free approach involves heating organic ligands (like pyrazole) with inorganic salts to form a melt, from which the desired compound crystallizes upon cooling. This can bypass challenges associated with solvent-based methods.[11]

The Central Role of Solvent Selection

The "like dissolves like" principle is a starting point, but the ideal crystallizing solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[10] For pyrazole derivatives, initial screening with solvents like ethanol, acetone, ethyl acetate, and isopropanol is often a good starting point.[10][12] In cases where obtaining neutral crystals is difficult, forming an acid addition salt by adding an acid like HCl or H₂SO₄ can promote crystallization.[10][12]

Part 2: From Crystal to Structure—Data Collection and Refinement Workflow

Once a suitable crystal (typically 0.1-0.3 mm, transparent, and free of defects) is obtained, the journey to a 3D structure begins.[7] The following workflow represents the standard process in single-crystal X-ray diffraction.

G cluster_prep Crystal Preparation cluster_xray X-ray Diffraction cluster_solve Structure Solution & Refinement cluster_validate Validation & Analysis Py_Compound Synthesized Pyrazole Compound Purification Purification (e.g., Recrystallization) Py_Compound->Purification Screening Crystallization Screening Purification->Screening Select Select & Mount Single Crystal Screening->Select Data_Collection Data Collection (Diffractometer) Select->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Phase_Problem Solve Phase Problem (e.g., Direct Methods) Data_Processing->Phase_Problem Model_Building Initial Model Building Phase_Problem->Model_Building Refinement Structure Refinement (Least-Squares) Model_Building->Refinement Validation Structure Validation (CheckCIF) Refinement->Validation Analysis Structural Analysis (Bond lengths, angles, intermolecular interactions) Validation->Analysis Database Deposition (e.g., CCDC) Analysis->Database

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Key Experimental Protocols

Protocol: Vapor Diffusion Crystallization (Hanging Drop Method)

  • Solution Preparation: Dissolve 5-10 mg of the purified pyrazole compound in 0.5-1.0 mL of a suitable solvent (the "good" solvent) in which it is readily soluble.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[9] This step is critical as it ensures that crystal growth begins from a homogenous solution.

  • Setup: Place 1-2 mL of a miscible anti-solvent (the "precipitant") into the reservoir of a crystallization plate or a small beaker. The anti-solvent should be one in which the pyrazole compound has very low solubility.

  • Droplet Application: Pipette a small droplet (2-5 µL) of the compound solution onto a siliconized glass coverslip.

  • Sealing: Invert the coverslip and place it over the reservoir, creating a seal with vacuum grease. The droplet should be suspended "hanging" over the anti-solvent reservoir.

  • Incubation: Place the sealed setup in a vibration-free location at a constant temperature. The anti-solvent vapor will slowly diffuse into the droplet, gradually reducing the solubility of the pyrazole compound and, ideally, leading to the formation of single crystals over several days to weeks.

Part 3: Interpreting Pyrazole Structures—Tautomers, Motifs, and Disorders

The final refined structure of a pyrazole-containing compound offers a wealth of information. Beyond simple confirmation of connectivity, the analysis reveals subtle details about intermolecular forces, conformation, and potential tautomeric forms, which are crucial for understanding its behavior.

Hydrogen Bonding Motifs: The Art of Self-Assembly

Unsubstituted or N1-H pyrazoles are both hydrogen-bond donors (the pyrrole-like N1-H) and acceptors (the pyridine-like N2).[4][5] This duality leads to the formation of predictable and fascinating supramolecular assemblies in the solid state. The nature and steric bulk of substituents on the pyrazole ring heavily influence which motif is adopted.[4]

G cluster_factors Influencing Factors Pyrazoles Substituted Pyrazoles in Solid State Dimers Dimers Pyrazoles->Dimers Steric hindrance at N1/N2 Trimers Trimers Pyrazoles->Trimers Planar, accessible N-H/N sites Tetramers Tetramers Pyrazoles->Tetramers Less common Catemers Catemers (1D Chains) Pyrazoles->Catemers Linear growth favored Substituents Substituent Position & Size Substituents->Pyrazoles Electronics Electronic Effects (EWG/EDG) Electronics->Pyrazoles Dipole Molecular Dipole Moment Dipole->Pyrazoles

Caption: Logical relationships influencing pyrazole H-bonding motifs.

For instance, studies on 4-halogenated pyrazoles have shown that 4-chloro- and 4-bromo-pyrazole form trimeric motifs, whereas the 4-fluoro and 4-iodo analogs form one-dimensional chains known as catemers.[4][5][13] These differences in packing can significantly impact physical properties like melting point and solubility.

Comparative Crystallographic Data

The following table summarizes crystallographic data for a selection of pyrazole derivatives, illustrating the diversity in crystal systems and space groups. This data provides a baseline for what researchers might expect when analyzing similar compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
4-Chloro-1H-pyrazoleC₃H₃ClN₂OrthorhombicPnma12.0313.8299.07390[13]
4-Iodo-1H-pyrazoleC₃H₃IN₂OrthorhombicCmme3.89617.5147.37990[4]
Pyrazole-Pyrazoline Hybrid 4C₂₄H₁₉BrN₄OTriclinicP-19.3489.79316.36687.318[14]
Pyrazole-Pyrazoline Hybrid 5aC₂₅H₂₁BrN₄OMonoclinicP2₁/n21.5457.38122.776101.092[14]
Energetic Compound 11C₅H₄N₈O₅MonoclinicI2/a10.1347.33213.565104.781[3][15]
A Note on Tautomerism and Disorder

Pyrazoles can exist as different tautomers, and while one form may dominate in solution, the solid-state structure provides definitive evidence of the preferred form within the crystal lattice.[6] In some cases, particularly with symmetric substitution patterns, crystallographic disorder can occur where a proton is shared between the two nitrogen atoms, as seen in 4-chloro-1H-pyrazole.[13] This requires careful handling during the refinement process, often involving constraints on the occupancy of the disordered atoms.

Conclusion

The X-ray crystallographic analysis of pyrazole-containing compounds is a powerful but nuanced endeavor. Success hinges not on a single technique, but on a systematic and informed approach to the entire workflow, from purification and crystallization to data analysis. Understanding the inherent chemical nature of the pyrazole ring—its capacity for hydrogen bonding, its potential for tautomerism, and its sensitivity to substituent effects—is crucial for overcoming experimental hurdles. The structural insights gained are invaluable, providing the atomic-level blueprint needed to drive innovation for the next generation of pharmaceuticals and advanced materials.

References

  • Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. MDPI. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. CrystEngComm (RSC Publishing). Available at: [Link]

  • Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar. Available at: [Link]

  • Contribution of X-ray Crystallographic Analyses of Heterocyclic Compounds toward Organic Chemistry. J-Stage. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. Available at: [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. Available at: [Link]

  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. PMC - NIH. Available at: [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. Available at: [Link]

  • Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. NIScPR Online Periodical Repository. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. Available at: [Link]

  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. ACS Publications. Available at: [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. Available at: [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCr Journals. Available at: [Link]

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Assessing the Neuroprotective Potential of Pyrazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Neuroprotective Potential of Pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for disease-modifying therapies for neurodegenerative disorders—specifically Alzheimer’s (AD) and Parkinson’s (PD)—has shifted from single-target drugs to Multi-Target-Directed Ligands (MTDLs) . Pyrazole derivatives have emerged as a privileged scaffold in this domain due to their unique electronic properties and structural versatility.

This guide provides a technical assessment of pyrazole derivatives, comparing their efficacy against industry standards (Donepezil, Selegiline, Edaravone) across three critical neuroprotective axes: Cholinesterase Inhibition , MAO-B Selectivity , and Oxidative Stress Mitigation .

Mechanistic Rationale: The "One Molecule, Multiple Targets" Approach

Unlike standard therapies that target symptoms in isolation, pyrazole derivatives are engineered to intervene at multiple pathological checkpoints simultaneously. The pyrazole ring serves as a pharmacophore capable of π-π stacking with aromatic residues in enzyme active sites (e.g., Trp86 in AChE) while simultaneously acting as a radical scavenger.

Figure 1: Multitarget Signaling & Mechanism of Action

The following diagram illustrates the pleiotropic effects of pyrazole derivatives on neuronal survival pathways.

Pyrazole_Mechanism Pyrazole Pyrazole Derivative (Scaffold) AChE AChE / BuChE (Enzyme Inhibition) Pyrazole->AChE π-π Stacking (Trp86/Tyr337) MAOB MAO-B (Mitochondrial) Pyrazole->MAOB Competitive Inhibition Nrf2 Nrf2 Pathway (Cytosolic) Pyrazole->Nrf2 Electrophilic Activation AchLevel ↑ Acetylcholine (Cognitive Function) AChE->AchLevel Dopamine ↑ Dopamine (Motor Control) MAOB->Dopamine ROS ↓ ROS / Oxidative Stress (Neuroprotection) MAOB->ROS ↓ H2O2 Prod. Nrf2->ROS ↑ HO-1/SOD

Caption: Pyrazole derivatives act as MTDLs, inhibiting catabolic enzymes (AChE, MAO-B) while activating antioxidant defense systems (Nrf2) to prevent neuronal apoptosis.

Comparative Performance Analysis
A. Cholinesterase Inhibition (AChE)

Inhibition of Acetylcholinesterase (AChE) remains the primary mechanism for symptomatic AD treatment. Recent data indicates that specific pyrazole derivatives, particularly those with nitro-phenyl or triphenylphosphoranylidene substitutions, approach or exceed the potency of Donepezil.

Key Insight: The inclusion of a nitro group at the meta position of the phenyl ring (Compound 2l) facilitates additional hydrogen bonding and salt bridge formation within the AChE active site, significantly lowering IC50 values.

Table 1: Pyrazole Efficacy vs. Standard AChE Inhibitors

CompoundClassIC50 (AChE)IC50 (BuChE)Selectivity (AChE/BuChE)Reference
Donepezil Standard (Piperidine)0.021 µM > 5.0 µMHigh[1]
Tacrine Standard (Acridine)0.077 µM0.010 µMLow (Non-selective)[2]
Pyrazole 2l Pyrazoline-Thiophene0.040 µM > 10 µMHigh[1]
Compound 4 Pyrazole-Phosphoranylidene0.037 µM 0.098 µMModerate[3]
B. Monoamine Oxidase-B (MAO-B) Inhibition

Selective MAO-B inhibition is critical for Parkinson’s therapy to preserve dopamine levels without the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition. Fluorinated pyrazolines have demonstrated superior selectivity profiles compared to first-generation inhibitors.

Key Insight: Fluorine substitution on the pyrazole B-ring (Compound EH7) creates an "aromatic cage" effect, enhancing binding affinity to the MAO-B substrate cavity.

Table 2: Pyrazole Efficacy vs. Standard MAO-B Inhibitors

CompoundClassIC50 (MAO-B)Selectivity Index (SI)MechanismReference
Selegiline Standard (Propargylamine)0.037 µM ~40Irreversible[4]
Lazabemide Standard (Reversible)0.110 µM>100Reversible[5]
Pyrazole EH7 Fluorinated Pyrazoline0.063 µM 133.0 Reversible[5]
Hybrid 2b Pyrazole-Thiosemicarbazone0.042 µM >500Reversible[4]
Experimental Validation Protocols

To rigorously assess a novel pyrazole derivative, the following self-validating protocols are recommended. These workflows integrate enzymatic screening with cellular functional assays.

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Purpose: To determine the IC50 of the derivative against AChE/BuChE.

  • Preparation: Dissolve pyrazole derivatives in DMSO (final concentration <0.1%). Prepare 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Incubation:

    • Add 140 µL buffer, 20 µL test compound (serial dilutions), and 20 µL AChE (from electric eel or human recombinant) to a 96-well plate.

    • Control: Use Donepezil as positive control; DMSO only as negative control.

    • Incubate at 25°C for 15 minutes (Critical for equilibrium binding).

  • Substrate Addition: Add 10 µL DTNB (Ellman’s reagent) and 10 µL Acetylthiocholine iodide (ATCh).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Calculate % Inhibition =

    
    .
    
Protocol B: SH-SY5Y Neuroprotection Assay

Purpose: To assess protection against neurotoxic insults (Aβ25-35 or 6-OHDA).[1]

Figure 2: Cellular Assay Workflow Visualizing the timeline for induction and treatment to ensure reproducibility.

SHSY5Y_Protocol Step1 Seeding SH-SY5Y Cells (2x10^4/well) 24h Incubation Step2 Pre-Treatment Add Pyrazole Derivative (1-50 µM) Incubate 2h - 24h Step1->Step2 80% Confluence Step3 Toxin Induction Add Aβ25-35 (25 µM) or 6-OHDA Incubate 24h - 48h Step2->Step3 Neuroprotection Phase Step4 Readout MTT Assay (570 nm) LDH Release Assay Step3->Step4 Cell Viability Analysis

Caption: Step-by-step workflow for assessing neuroprotection in SH-SY5Y neuroblastoma cells against amyloid or oxidative stress.

Methodology Details:

  • Differentiation (Optional but Recommended): Differentiate SH-SY5Y with Retinoic Acid (10 µM) for 5-7 days to induce a mature neuronal phenotype (neurite outgrowth).

  • Pre-treatment: Add the pyrazole derivative 2 hours prior to toxin exposure. This tests the preventative capacity (e.g., Nrf2 upregulation).

  • Induction:

    • Alzheimer's Model: Add aggregated Aβ25-35 (25 µM).

    • Parkinson's Model: Add 6-OHDA (50-100 µM).

  • Viability Quantification:

    • MTT: Add MTT (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read at 570 nm.

    • Validation: Viability of treated cells should be compared to Toxin-only (0% protection) and Vehicle-only (100% viability).

Critical Assessment & Future Directions

While pyrazole derivatives show IC50 values comparable to clinical standards, two critical factors often determine their failure or success in later stages:

  • Blood-Brain Barrier (BBB) Permeability:

    • Many high-potency inhibitors fail to cross the BBB.

    • Requirement: Candidates must be screened using PAMPA-BBB assays early. Compound 2l (Table 1) demonstrated high passive permeability in PAMPA assays, correlating with its lipophilic thiophene substitution [1].

  • Metabolic Stability:

    • The pyrazole ring is generally stable, but side chains (hydrazones, esters) are susceptible to hydrolysis.

    • Recommendation: Prioritize pyrazolines with halogenated phenyl rings (e.g., EH7) over ester-linked derivatives to improve half-life.

References
  • Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Publications. (2024). Comparison of Compound 2l vs Donepezil.

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors. Methods and Findings in Experimental and Clinical Pharmacology. (2000). Tacrine and Donepezil baseline data.[2]

  • Dual-target ligand discovery for Alzheimer's disease: triphenylphosphoranylidene derivatives. ResearchGate. (2019). Compound 4 vs Tacrine.[2][3]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PMC. (2021). Compound 2b vs Selegiline.[4][5]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors. MDPI. (2021). Compound EH7 vs Lazabemide.

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. TandF Online. (2025). Compound 6g and Nrf2 activation.[6][7]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile. As a research chemical, its complete toxicological profile may not be fully established. Therefore, this guide is built upon the principles of chemical safety, treating the substance with the caution it warrants based on its structural components—a pyrazole ring and a nitrile group. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Part 1: Core Principles of Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. The structure of this compound contains two key functional groups that inform our safety and disposal strategy: the pyrazole moiety and the propanenitrile chain.

  • Pyrazole Derivatives: The pyrazole ring is a common scaffold in pharmaceuticals and agrochemicals. While many pyrazole derivatives are safe, some have been shown to exhibit significant biological activity and, in some cases, toxicity. For instance, studies on certain 1-methyl-1H-pyrazole-5-carboxamides have revealed unexpected acute mammalian toxicity, likely linked to the inhibition of mitochondrial respiration[1][2]. This precedent requires us to handle all novel pyrazole compounds as potentially toxic.

  • Nitrile Compounds: The nitrile group (-C≡N) is a source of potential chemical hazard. While stable under normal conditions, nitriles can be hydrolyzed to form carboxylic acids or amides, and under certain conditions (e.g., exposure to strong acids or high temperatures), they can release highly toxic hydrogen cyanide gas.

Given these structural alerts, the primary directive is to treat this compound as hazardous waste. Improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited as it can lead to environmental contamination and potential harm to aquatic life[3].

Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, the following minimum PPE is mandatory. This is a non-negotiable standard for laboratory safety.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Protects against accidental splashes of the chemical or contaminated solvents.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).Prevents dermal absorption, which is a potential route of exposure for toxic substances.
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.Minimizes the risk of inhaling any dusts or vapors.

Part 2: Step-by-Step Disposal Protocol

The recommended and required method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[4][5]. This ensures the waste is managed in a compliant and environmentally responsible manner.

Step 1: Waste Classification and Segregation

  • Classification : Classify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), as "Hazardous Chemical Waste"[3][6].

  • Segregation : Keep this waste stream separate from all other chemical wastes[5]. It is particularly crucial to avoid mixing with acidic waste . This segregation prevents unintended chemical reactions and ensures the safety of personnel handling the waste downstream[7].

Step 2: Containerization

  • Primary Container : Place the waste into a designated, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene)[3][7]. The original product container can be used if it is in good condition.

  • Secure Closure : Ensure the container is securely sealed at all times, except when adding waste[8][9]. This minimizes the release of vapors and prevents spills.

Step 3: Labeling

  • Clarity is Key : Affix a "Hazardous Waste" label to the container.

  • Required Information : The label must clearly and legibly include:

    • The full chemical name: "Waste this compound".

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container (accumulation start date)[9].

    • Any relevant hazard information (e.g., "Toxic," "Handle with Caution").

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Location : Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[7][10][11].

  • Secondary Containment : Place the container in a secondary containment bin or tray to contain any potential leaks or spills[8].

  • Incompatible Materials : Ensure the SAA is away from incompatible materials, particularly strong acids and oxidizing agents[4][5].

Step 5: Arranging for Disposal

  • Contact EHS : Once the container is full or you are ready to dispose of it, contact your institution's EHS office or the designated hazardous waste management team to schedule a pickup[6][10].

  • Provide Information : Be prepared to provide the full chemical name and any available safety information to the disposal personnel. Chemical waste generators are ultimately responsible for ensuring the waste is correctly classified and handled[3][12].

The following diagram outlines the mandatory workflow for this disposal process.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Labeling & Storage cluster_disposal Phase 3: Final Disposal A Start: Generation of Waste B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Classify as Hazardous Waste B->C D Segregate from other waste streams (esp. acids) C->D E Place in a compatible, sealed container D->E F Label Container Clearly: 'Hazardous Waste' Full Chemical Name Accumulation Date E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Contact Institutional EHS or Licensed Contractor H->I J Schedule Waste Pickup I->J K End: Compliant Disposal (e.g., Incineration) J->K

Caption: Disposal workflow for this compound.

Part 3: Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team immediately.

  • Control and Contain : If the spill is small and you are trained to handle it:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • For solid spills, carefully sweep up the material, avoiding dust generation[13].

  • Collect and Dispose : Place the absorbent material and any contaminated debris into a sealed container. Label the container as hazardous waste, detailing the spilled chemical and the absorbent used.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Report : Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

Conclusion

The responsible management and disposal of research chemicals like this compound are a cornerstone of a safe and ethical research environment. By understanding the potential hazards associated with its pyrazole and nitrile functionalities and by strictly adhering to the procedural steps of segregation, containerization, labeling, and professional disposal, researchers can ensure they are in full compliance with safety regulations and environmental law. Always prioritize caution and consult your institution's Environmental Health and Safety office when in doubt.

References

  • BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Journal of Medicinal Chemistry. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. Retrieved from [Link]

  • BenchChem. (2025). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center OCRS. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • BenchChem. (2025). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile. Benchchem.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.